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  • Product: Citreoindole
  • CAS: 138655-14-8

Core Science & Biosynthesis

Foundational

The Discovery and Isolation of Citreoindoles from Marine Fungi: A Technical Guide

Abstract The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of microorganisms, including fungi that have evolved unique metabolic pathways to survive in extreme conditions.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of microorganisms, including fungi that have evolved unique metabolic pathways to survive in extreme conditions.[1][2] This has made them a prolific source of novel secondary metabolites with significant potential for drug discovery and development.[1][3][4] Among the myriad of compounds, citreoindoles, a class of indole alkaloids, have emerged as a promising area of research. This technical guide provides an in-depth exploration of the methodologies for the discovery and isolation of citreoindoles from marine-derived fungi, offering a blend of established protocols and field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Uncharted Pharmacopoeia of Marine Fungi

The world's oceans represent a significant reservoir of biological and chemical diversity.[2] Marine fungi, in particular, are a rich and still largely untapped source of novel bioactive natural products.[1][3][5] These organisms produce a wide array of secondary metabolites, many of which possess unique chemical structures and potent biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][5] The discovery of these compounds is crucial in the face of rising drug resistance and the continuous need for new therapeutic agents.[3]

Citreoindoles belong to the broader class of indole alkaloids, which are characterized by the presence of an indole moiety.[6][7] These compounds have demonstrated a wide spectrum of pharmacological activities.[6][7] The citreoindole scaffold, specifically, has been identified in metabolites from marine fungi, such as Penicillium citrinum.[8][9] This guide will delineate the comprehensive workflow for the identification and purification of these valuable compounds.

The Discovery Pipeline: From Marine Sample to Pure Compound

The journey from a marine environmental sample to a purified, characterized citreoindole is a multi-step process requiring meticulous technique and a deep understanding of natural product chemistry.

Discovery_Workflow cluster_collection Sample Collection & Fungal Isolation cluster_cultivation Cultivation & Fermentation cluster_extraction Extraction & Purification cluster_analysis Structural Elucidation & Bioassay Sample_Collection Marine Sample Collection (Sediments, Sponges, Algae) Fungal_Isolation Isolation of Marine Fungi (e.g., on Malt Extract Agar) Sample_Collection->Fungal_Isolation Small_Scale Small-Scale Cultivation (Bioactivity Screening) Fungal_Isolation->Small_Scale Large_Scale Large-Scale Fermentation (Metabolite Production) Small_Scale->Large_Scale Extraction Solvent-Based Extraction (e.g., Ethyl Acetate) Large_Scale->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Purification (VLC, MPLC, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Citreoindole Chromatography->Pure_Compound Structure Structural Elucidation (NMR, MS) Pure_Compound->Structure Bioassay Biological Activity Testing Structure->Bioassay

Caption: High-level workflow for the discovery and isolation of citreoindoles.

Sample Collection and Fungal Isolation

The initial and critical step is the collection of marine samples. Deep-sea sediments, sponges, and algae are particularly rich sources for discovering novel fungal species.[1] The rationale behind targeting these niches is the unique environmental pressures (high pressure, low temperature, specific nutrient availability) that drive the evolution of distinct metabolic capabilities in the associated microbial communities.

Protocol 1: Isolation of Marine-Derived Fungi

  • Sample Preparation: Marine samples (e.g., sediment, sponge tissue) are serially diluted in sterile seawater.

  • Plating: Aliquots of the dilutions are plated onto various isolation media. A commonly effective medium is 3% malt extract agar prepared with sterile seawater, as it supports the growth of a wide range of marine fungi.[10]

  • Incubation: Plates are incubated at a temperature that mimics the natural environment of the sample (e.g., 15-25°C) for several weeks.

  • Isolation and Purification: Individual fungal colonies are aseptically transferred to fresh media to obtain pure cultures. This process is repeated until a pure, single-species culture is established.

Fungal Cultivation and Fermentation

Once a pure fungal strain is obtained, the next phase involves cultivating it to produce the target secondary metabolites. This is typically a two-stage process.

  • Small-Scale Cultivation: Initial small-scale cultures are grown in liquid media to generate enough material for preliminary bioactivity screening and chemical profiling. This allows for the rapid assessment of a strain's potential to produce interesting compounds.

  • Large-Scale Fermentation: Strains that show promise in the initial screening are then cultivated on a larger scale to produce sufficient quantities of the target metabolites for isolation and structural elucidation. The choice of fermentation medium and conditions (e.g., temperature, pH, aeration) is critical and often requires optimization to maximize the yield of the desired compounds. The "One Strain, Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, can be employed to induce the expression of otherwise silent biosynthetic gene clusters.[11]

Extraction of Secondary Metabolites

After fermentation, the fungal biomass and the culture broth are separated. The secondary metabolites, including citreoindoles, are then extracted using organic solvents.

Protocol 2: Solvent-Based Extraction

  • Broth Extraction: The culture filtrate is typically extracted with a water-immiscible organic solvent such as ethyl acetate. This is performed multiple times to ensure complete extraction of the metabolites.

  • Mycelial Extraction: The fungal mycelia are often macerated and extracted with a polar organic solvent like methanol or acetone to recover intracellular compounds.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

The Art of Purification: Chromatographic Techniques

The crude extract is a complex mixture of various compounds. The isolation of a specific citreoindole requires a series of chromatographic purification steps.[12][13] The choice and sequence of these techniques are guided by the polarity and other physicochemical properties of the target molecule.

Purification_Pyramid Crude_Extract Crude Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Initial Fractionation MPLC Medium Pressure Liquid Chromatography (MPLC) VLC->MPLC Further Separation HPLC High-Performance Liquid Chromatography (HPLC) MPLC->HPLC Final Purification Pure_Compound Pure Citreoindole HPLC->Pure_Compound

Caption: A typical chromatographic purification pyramid.

Table 1: Overview of Chromatographic Techniques for Citreoindole Purification

TechniqueStationary Phase (Typical)Mobile PhasePurpose
Vacuum Liquid Chromatography (VLC) Silica GelStep-gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol)Initial, rapid fractionation of the crude extract into less complex mixtures.
Medium Pressure Liquid Chromatography (MPLC) Reversed-phase (C18) or Normal-phase (Silica)Gradient or isocratic elutionFurther purification of fractions from VLC. Offers better resolution than VLC.
High-Performance Liquid Chromatography (HPLC) Reversed-phase (C18, Phenyl-hexyl) or Chiral columnIsocratic or gradient elution with high-purity solvents (e.g., acetonitrile, methanol, water)Final purification step to obtain the citreoindole in high purity. Can also be used for chiral separations if necessary.
Dereplication: Avoiding the Rediscovery of Known Compounds

A crucial step in modern natural product discovery is dereplication, which aims to rapidly identify known compounds in a crude extract or partially purified fraction.[14][15] This prevents the time-consuming and costly process of re-isolating well-characterized metabolites. Techniques such as High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS) coupled with liquid chromatography (LC-MS) are invaluable for this purpose.[15] By comparing the obtained mass and fragmentation data against comprehensive databases, known compounds can be quickly identified and deprioritized.

Structural Elucidation and Biological Evaluation

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

Following structural elucidation, the purified citreoindole is subjected to a battery of biological assays to determine its pharmacological properties. These assays can include tests for antimicrobial, antifungal, antiviral, anti-inflammatory, and cytotoxic activities.[16]

Conclusion and Future Perspectives

The discovery and isolation of citreoindoles from marine fungi represent a challenging yet rewarding endeavor. The unique chemical scaffolds and potent biological activities of these compounds underscore the immense potential of the marine environment as a source for new drug leads.[4][17] Advances in cultivation techniques, chromatographic methods, and spectroscopic analysis continue to accelerate the pace of discovery. Future efforts may focus on genomic and transcriptomic approaches to unlock the full biosynthetic potential of marine fungi and on the semi-synthesis of citreoindole analogs to optimize their therapeutic properties.

References

  • Deshmukh, S. K., Prakash, V., & Ranjan, N. (2017). Natural Products from Marine Fungi. IntechOpen. Available from: [Link]

  • Chen, Y., Liu, X., & Zhang, L. (2023). Marine Fungi: A Prosperous Source of Novel Bioactive Natural Products. Marine Drugs, 21(11), 569. Available from: [Link]

  • Li, Y., Fu, X., & Liu, P. (2024). Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity. Marine Drugs, 22(10), 456. Available from: [Link]

  • El-Hossary, E. M., El-Sayed, M. T., & El-Toumy, S. A. (2025). Insights into Natural Products from Marine-Derived Fungi with Antimycobacterial Properties: Opportunities and Challenges. Marine Drugs, 23(7), 345. Available from: [Link]

  • Patra, S., Ray, R., & Pattnaik, S. (2024). Plant and marine-derived natural products: sustainable pathways for future drug discovery and therapeutic development. Frontiers in Pharmacology, 15, 1356987. Available from: [Link]

  • Zenk, M. H., & Finner, E. (2021). Isolation and Purification of Natural Products from Microbial Cultures. In Methods in Biotechnology (Vol. 20, pp. 245-269). Humana Press.
  • El-Demerdash, A., Atanasov, A. G., & Blunder, M. (2019). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 17(11), 604. Available from: [Link]

  • Harrigan, G. G., & Luesch, H. (2019). Chromatographic Editing Enhances Natural Product Discovery. Molecules, 24(16), 2998. Available from: [Link]

  • Bestchrom. (2024). Application of chromatographic technique in natural products. Bestchrom. Available from: [Link]

  • Wang, X., Li, J., & Wang, Y. (2023). Natural Products from Marine Fungi: Progress in Extraction and Application. Journal of Marine Science and Engineering, 11(5), 1012.
  • El-Demerdash, A., Atanasov, A. G., & Blunder, M. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(11), 658. Available from: [Link]

  • Seleghim, M. H. R., & Sponchiado, S. R. P. (2012). Evaluating methods for the isolation of marine-derived fungal strains and production of bioactive secondary metabolites. Brazilian Journal of Pharmacognosy, 22(2), 239-251. Available from: [Link]

  • Interchim. (2021). Purification of Natural products : Boosting the antifungal drug discovery by halogenating plant extracts to obtain bioactive "unnatural" natural products. Interchim – Blog. Available from: [Link]

  • Gloer, J. B., & Teague, C. M. (2013). High-Resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products. Journal of Natural Products, 76(8), 1478-1485. Available from: [Link]

  • Kumar, S., & Ganesan, K. (2019). Isolation and Characterization of Marine Endophytic Fungi from Seaweeds, and Bioactivity of their Crude Extracts. Journal of Pure and Applied Microbiology, 13(3), 1545-1555. Available from: [Link]

  • Proksch, P., & Ebel, R. (2010). Bioactive Compounds from Marine Bacteria and Fungi. In Marine Molecular Biotechnology (pp. 235-256). Wiley-VCH.
  • Rateb, M. E., & Ebel, R. (2023). Exploring Diverse Bioactive Secondary Metabolites from Marine Microorganisms Using Co-Culture Strategy. Molecules, 28(17), 6371. Available from: [Link]

  • MDPI. (2023). Bioactive Secondary Metabolites of Marine Fungi. MDPI. Available from: [Link]

  • Proksch, P., & Edrada-Ebel, R. (2012). Marine Indole Alkaloids.
  • Wang, Y., & Liu, Y. (2016). Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. Marine Drugs, 14(4), 79. Available from: [Link]

  • Wang, Y., & Liu, Y. (2023). The chemical structures and biological activities of indole diterpenoids. Applied Biological Chemistry, 66(1), 1-19.
  • Swathi, J., Sowjanya, K. M., & Narendra, K. (2013). Isolation, identification & production of bioactive metabolites from marine fungi collected from coastal area of Andhra Pradesh, India. Journal of Pharmacy Research, 6(6), 663-666.
  • Pérez, M., & de la Torre, M. C. (2024).
  • Tan, L. T., & Goh, B. H. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(11), 604.
  • Davis, J. T., & O'Connor, S. E. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 908953.
  • Wang, Y., & Liu, Y. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 163.
  • O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis.
  • Umer, S. M., Solangi, M., & Khan, K. M. (2021). Synthesis of Indole Alkaloids. Encyclopedia.
  • de la Torre, M. C., & O'Connor, S. E. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science, 14, 1118956.
  • Steffan, N., & Ebel, R. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 365.

Sources

Exploratory

Natural Sources and Distribution of Citreoindole: A Technical Guide

Executive Summary Citreoindole is a rare, complex indole alkaloid belonging to the diketopiperazine class. Originally mischaracterized upon its initial isolation in 1991, its structure was rigorously revised in 2016, rev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citreoindole is a rare, complex indole alkaloid belonging to the diketopiperazine class. Originally mischaracterized upon its initial isolation in 1991, its structure was rigorously revised in 2016, revealing a unique biochemical architecture derived from the condensation of L-phenylalanine and the non-proteinogenic amino acid L-


-phenylalanine. Primarily isolated from marine-derived fungi of the genus Penicillium, Citreoindole represents a significant target for drug development due to its demonstrated cytotoxicity against human carcinoma cells and its structural homology to other bioactive marine alkaloids like haenamindole.

This guide provides a technical deep-dive into the ecological distribution, biosynthetic origins, isolation protocols, and pharmacological potential of Citreoindole, designed for application scientists and medicinal chemists.

Chemical Identity & Structural Revision

Citreoindole is characterized by a hexacyclic framework containing a 6-5-5 imidazoindolone ring system fused to a diketopiperazine core.

PropertySpecification
IUPAC Name (3S,6S)-3-[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione
Molecular Formula

Molecular Weight 496.56 Da
Key Structural Motif Diketopiperazine (DKP) core; Imidazoindolone system
Solubility Soluble in MeOH, DMSO; sparingly soluble in

Stereochemistry Confirmed via C3 Marfey’s analysis (L-Phe and L-

-Phe residues)

Technical Note on Structural Revision: Early literature (1991) identified the precursors as only L-Phe. However, advanced spectroscopic analysis (HRESI-MS, 2D NMR) and Marfey’s method in 2016 confirmed the incorporation of L-


-phenylalanine , a rare isomer that significantly influences the molecule's spatial conformation and binding affinity.

Natural Sources and Ecological Distribution

Citreoindole is not ubiquitously distributed; it is highly specific to fungal strains inhabiting extreme or competitive environments, particularly marine ecosystems.

Primary Biological Sources

The production of Citreoindole is metabolically expensive, suggesting it serves a specific ecological function (likely defense or competition) in the following organisms:

OrganismStrain / IsolateEnvironmentNotes
Penicillium citrinum Strain MF006Deep-Sea Sediment (South China Sea)Primary natural source.[1] Co-produces Haenamindole.
Penicillium citreonigrum Hybrid Strain (IFO 6200 x 4692)Laboratory Hybrid Original source of isolation (1991).[1][2][3]
Penicillium sp. Associated with ParalemnariaMarine Soft Coral (Red Sea)Endophytic association suggesting symbiotic defense roles.
Ecological Niche Analysis
  • Marine Adaptation: The isolation of Citreoindole from deep-sea (high pressure, low temperature) and coral-associated fungi indicates that the biosynthetic gene clusters (BGCs) responsible for its production are activated by stress response pathways common in marine environments.

  • Co-Metabolites: It is frequently co-isolated with Haenamindole , a hydroxylated derivative. The ratio of Citreoindole to Haenamindole often varies based on the oxygenation levels of the fermentation media, implying a shared biosynthetic pathway.

Biosynthetic Pathway (Proposed)

The biosynthesis of Citreoindole is a non-ribosomal process driven by Non-Ribosomal Peptide Synthetases (NRPS). The core scaffold is constructed via the condensation of two amino acid precursors, followed by extensive oxidative modifications.

Mechanistic Flow[5][6]
  • Precursor Activation: Activation of L-Phenylalanine and L-

    
    -Phenylalanine by adenylation domains.
    
  • Condensation: Formation of the dipeptide intermediate via the NRPS condensation domain.

  • Cyclization: Intramolecular cyclization to form the diketopiperazine (DKP) ring.

  • Scaffold Modification: Prenylation (likely reverse-prenylation) and subsequent oxidative cyclization to form the imidazoindolone ring system.

Diagram: Proposed Biosynthetic Logic

CitreoindoleBiosynthesis Pre1 L-Phenylalanine NRPS NRPS Assembly Line (Adenylation & Thiolation) Pre1->NRPS Pre2 L-beta-Phenylalanine Pre2->NRPS Dipeptide Bound Dipeptide Intermediate NRPS->Dipeptide Condensation DKP Diketopiperazine Core (Cyclization) Dipeptide->DKP Release & Cyclization Inter1 Prenylated DKP Intermediate DKP->Inter1 Prenylation Prenyl Prenyl Transferase (Dimethylallyl pyrophosphate) Prenyl->Inter1 Oxidation Oxidative Cyclization (P450 Monooxygenases) Inter1->Oxidation Citreo CITREOINDOLE (C29H28N4O4) Oxidation->Citreo Ring Closure Haena Haenamindole (Hydroxylated Derivative) Citreo->Haena C-22 Hydroxylation (Putative)

Figure 1: Proposed biosynthetic pathway of Citreoindole illustrating the convergence of amino acid precursors into the NRPS machinery and subsequent post-modification steps.

Isolation and Characterization Protocol

The following protocol is synthesized from verified methods used for Penicillium citrinum (Strain MF006). It emphasizes the preservation of the labile imidazoindolone ring.

Phase 1: Fermentation
  • Medium: Rice-based solid medium (100g rice + 100mL artificial seawater).

  • Inoculation: Spore suspension (

    
     spores/mL).
    
  • Conditions: Static incubation at 25°C for 28–30 days. Note: Static conditions favor the production of secondary metabolites compared to shaking cultures.

Phase 2: Extraction & Fractionation
  • Macceration: Extract the fermented rice solid with EtOAc (3 x 500mL).

  • Partition: Evaporate solvent to yield crude extract. Partition between 90% MeOH/H2O and n-Hexane to remove lipids.

  • Flash Chromatography: Subject the MeOH fraction to ODS (Octadecylsilane) column chromatography using a gradient elution (

    
    , 10% to 100%).
    
Phase 3: Purification (HPLC)
  • Column: Semi-preparative C18 Reverse-Phase (e.g., YMC-Pack ODS-A, 250 x 10 mm).

  • Mobile Phase: Isocratic elution with 65%

    
     in 
    
    
    
    (with 0.1% TFA if peak tailing occurs).
  • Detection: UV at 210 nm and 254 nm.

  • Yield: Expect ~2–5 mg per 100g of substrate depending on strain potency.

Diagram: Isolation Workflow

IsolationProtocol Step1 Fermentation (Rice + Seawater, 30 Days) Step2 EtOAc Extraction (Crude Extract) Step1->Step2 Step3 Lipid Removal (Partition: MeOH vs Hexane) Step2->Step3 Step4 ODS Flash Column (Gradient Elution) Step3->Step4 Step5 HPLC Purification (65% MeOH, C18) Step4->Step5 Step6 Pure Citreoindole Step5->Step6

Figure 2: Step-by-step isolation workflow for recovering Citreoindole from fungal solid-state fermentation.

Pharmacological Potential[6][7][8][9][10][11]

Citreoindole exhibits specific bioactivity profiles that make it a "hit" compound for oncology research, though its toxicity window requires careful modulation.

Cytotoxicity Profile[4][9][11][12]
  • Target: HeLa (Human Cervical Carcinoma) cells.[3]

  • Potency:

    
    .[2]
    
  • Mechanism: While the exact mechanism is under investigation, diketopiperazines often interact with microtubule polymerization or inhibit cell cycle progression at the G2/M phase.

Structure-Activity Relationship (SAR) Insights
  • The Hydroxyl Group: Comparison with Haenamindole (which has an extra -OH group) suggests that the oxidation state of the indole moiety modulates potency.

  • Stereochemistry: The specific L-

    
    -Phe configuration is critical. Synthetic enantiomers lacking the beta-configuration show significantly reduced binding affinity, validating the importance of the natural stereochemical arrangement.
    

References

  • Structure Revision of the Penicillium Alkaloids Haenamindole and Citreoindole Source: Tetrahedron Letters (2016) Significance:[4][5] Corrected the chemical structure to include L-beta-phenylalanine. URL:[Link]

  • Isolation and Structure of Citreoindole, a New Metabolite of Hybrid Strain KO 0052 Source: Tetrahedron Letters (1991) Significance:[2][3] The original discovery paper of Citreoindole. URL:[Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities Source: Marine Drugs (2021) Significance:[3][6][7][8][9] Comprehensive review of marine alkaloids including Citreoindole's distribution. URL:[Link]

  • Comprehensive Marine Natural Products Database (CMNPD): Citreoindole Source: CMNPD Significance:[10] Verified physicochemical data and source organism list. URL:[Link][10]

Sources

Foundational

"physicochemical properties of Citreoindole"

Physicochemical & Molecular Profiling of Citreoindole: A Technical Monograph Executive Summary Citreoindole is a rare indole alkaloid belonging to the 2,5-diketopiperazine (DKP) class, predominantly isolated from marine...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical & Molecular Profiling of Citreoindole: A Technical Monograph

Executive Summary

Citreoindole is a rare indole alkaloid belonging to the 2,5-diketopiperazine (DKP) class, predominantly isolated from marine and terrestrial fungal strains of the genus Penicillium (specifically P. citreonigrum and P. citrinum). While often co-metabolized with the structurally related haenamindole , citreoindole is distinct in its lack of a specific hydroxyl group (deoxy-haenamindole), a subtle difference that significantly alters its physicochemical behavior and biological interactivity.

This guide serves as a technical reference for researchers, focusing on the compound's revised structural identity, physicochemical stability, and isolation methodologies. Notably, the structure of citreoindole underwent a critical revision in 2016 based on advanced C3 Marfey’s analysis, highlighting the complexity of stereochemical assignment in fungal metabolites.

Chemical Identity & Structural Analysis

The structural core of citreoindole features a condensed system comprising an indole moiety fused with a diketopiperazine ring, further substituted with phenyl and benzyl groups. The presence of the non-proteinogenic amino acid


-phenylalanine  in its backbone is a defining biosynthetic signature.
Table 1: Chemical Profile
PropertyDetail
Common Name Citreoindole
Chemical Formula

Molecular Weight 496.57 g/mol
Exact Mass 496.2111 Da
CAS Registry Number 138086-49-0
Chirality Optical Rotation

(c 0.06, MeOH)
Structural Class Indole Alkaloid / 2,5-Diketopiperazine
Key Functional Groups Indole (NH), Amide (Diketopiperazine), Phenyl/Benzyl side chains
Structural Revision (Expert Insight)

Early literature (Matsunaga et al., 1991) misassigned the absolute configuration of the


-phenylalanine residue. It was not until 2016 that Song et al. utilized C3 Marfey’s analysis  (an advanced derivatization technique for amino acid stereochemistry) to definitively assign the configuration.
  • Original Assignment: Incorrect stereochemistry at the indole-DKP junction.

  • Revised Assignment: Confirmed presence of L-Phe and L-

    
    -Phe . The correct IUPAC designation reflects the specific 
    
    
    
    configuration of the piperazine core.

Technical Note: Researchers synthesizing or docking citreoindole must ensure they are using the revised 2016 structure to avoid false-negative binding predictions.

Physicochemical Properties

Understanding the physicochemical behavior of citreoindole is prerequisite for developing formulation strategies or biological assays.

Table 2: Physicochemical Parameters
ParameterValue / DescriptionSource/Method
Solubility (Aqueous) Low (< 0.1 mg/mL)Experimental Observation
Solubility (Organic) Soluble in DMSO, MeOH, EtOAc, AcetoneExperimental Observation
LogP (Predicted) 2.8 – 3.5Calculated (Consensus)
TPSA ~110 ŲCalculated
H-Bond Donors 4Structural Count
H-Bond Acceptors 4Structural Count
Stability (pH) Stable in neutral/mildly acidic media; hydrolyzes in strong baseDKP Ring Stability
UV

224, 280, 290 nm (sh)MeOH Spectrum

Biosynthetic Pathway & Logic

Citreoindole is synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. The unique incorporation of


-phenylalanine suggests a specific isomerase or aminomutase activity preceding the condensation steps.
Figure 1: Biosynthetic Logic of Citreoindole

The following diagram illustrates the convergent synthesis from primary amino acid precursors to the final alkaloid scaffold.

Biosynthesis cluster_0 Precursor Pool Trp L-Tryptophan Dipeptide Trp-β-Phe Dipeptide (NRPS Bound) Trp->Dipeptide Adenylation & Condensation Phe L-Phenylalanine BetaPhe L-β-Phenylalanine Phe->BetaPhe Aminomutase (Isomerization) BetaPhe->Dipeptide DKP Diketopiperazine Core (Cyclization) Dipeptide->DKP Cyclization Citreoindole CITREOINDOLE (C29H28N4O4) DKP->Citreoindole Prenylation/Modification Haenamindole Haenamindole (Hydroxylated Analog) Citreoindole->Haenamindole Oxidation (+OH)

Caption: Putative biosynthetic pathway illustrating the recruitment of L-Trp and L-


-Phe to form the core DKP scaffold.

Isolation & Purification Protocol

For researchers aiming to isolate citreoindole from fungal cultures (Penicillium sp.), the following protocol ensures high purity and separation from the co-metabolite haenamindole.

Workflow Overview
  • Fermentation: Rice-based solid media or Malt Extract broth (21-28 days, 25°C).

  • Extraction: Ethyl Acetate (EtOAc) is the solvent of choice for the indole alkaloid fraction.

  • Purification: Reversed-phase HPLC is strictly required to separate citreoindole from haenamindole due to their similar polarity.

Figure 2: Extraction & Purification Workflow

Isolation Culture Fungal Culture (P. citreonigrum) Extract EtOAc Extraction (3x Volume) Culture->Extract Maceration Partition Partitioning (EtOAc vs H2O) Extract->Partition Crude Crude Alkaloid Extract Partition->Crude Evaporation HPLC Semi-Prep HPLC (C18 Column) Crude->HPLC MeOH:H2O (Gradient) Frac1 Fraction A: Haenamindole HPLC->Frac1 RT: 22 min Frac2 Fraction B: CITREOINDOLE HPLC->Frac2 RT: 24 min

Caption: Step-by-step isolation workflow. Note the close retention times (RT) requiring precise gradient control.

Detailed Protocol Steps:
  • Cultivation: Inoculate Penicillium citreonigrum on sterilized rice medium. Incubate stationary for 28 days.

  • Extraction: Macerate the moldy rice with EtOAc. Sonicate for 20 mins to disrupt cell walls. Filter and concentrate in vacuo.

  • Partitioning: Suspend crude extract in 90% MeOH, partition against n-Hexane (to remove lipids). Dilute MeOH layer to 60% with water and partition against DCM or EtOAc.

  • Chromatography:

    • Column: ODS (C18) silica gel.

    • Mobile Phase: MeOH:H2O gradient (40:60

      
       100:0).
      
    • Final Purification: HPLC (C18, 5

      
      m). Isocratic elution with 70% MeOH is often effective for resolving the citreoindole/haenamindole pair.
      

Biological Context & SAR

Citreoindole is primarily investigated as a chemical probe rather than a direct therapeutic agent. Its biological profile is defined by its relationship to haenamindole.

  • Structure-Activity Relationship (SAR):

    • Cytotoxicity: Citreoindole generally exhibits weaker cytotoxicity against human cancer cell lines (e.g., HeLa, KB) compared to haenamindole. The C-10 hydroxyl group in haenamindole appears critical for potency in these assays.

    • Insecticidal Activity: Related congeners show activity against Spodoptera frugiperda (Fall Armyworm), suggesting a potential ecological role in fungal defense against predation.

  • Mechanism: As a diketopiperazine, it likely interacts with microtubule formation or specific ion channels, though a definitive high-affinity target remains to be crystallized.

References

  • Song, F., et al. (2016). Structure revision of the Penicillium alkaloids haenamindole and citreoindole.[1][2][3] Tetrahedron Letters, 57(38), 4235-4238.

  • Matsunaga, K., Shizuri, Y., Yamamura, S., & Furukawa, H. (1991). Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride B. IFO 6200 and 4692.[4] Tetrahedron Letters, 32(47), 6883-6884.

  • Kim, J. W., et al. (2015). Haenamindole, an unusual diketopiperazine derivative from a marine-derived fungus Penicillium sp. KCB12F005. Journal of Natural Products, 78(11), 2841-2845.

  • Wickel, S., et al. (2013). Biosynthesis of diketopiperazine and bis-indole alkaloids in fungi. Fungal Biology Reviews, 27(3-4), 108-116.

Sources

Exploratory

Strategic Bioactivity Profiling of Novel Citreoindole Scaffolds

Introduction: The Citreoindole Challenge Citreoindoles and their related congeners (isolated from Penicillium species such as P. citrinum and P.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Citreoindole Challenge

Citreoindoles and their related congeners (isolated from Penicillium species such as P. citrinum and P. citreonigrum) represent a chemically privileged class of indole alkaloids. Characterized by a hybrid indole-isoprenoid core, often fused with diketopiperazine or bicyclo[2.2.2]diazaoctane ring systems, these scaffolds exhibit potent biological activity.

However, the development of novel Citreoindole derivatives faces a critical dichotomy:

  • Therapeutic Potential: High cytotoxicity against resistant cancer lines (e.g., HepG2, A549) and antimicrobial efficacy against MRSA.

  • Toxicological Liability: Structural similarity to neurotoxins like citreoviridin (associated with cardiac beriberi) and potential for non-specific mitochondrial uncoupling.

This guide outlines a rigorous, self-validating screening cascade designed to isolate therapeutic leads from toxic artifacts. We move beyond simple IC50 generation to a multi-parametric assessment of efficacy, selectivity, and mechanism of action (MoA).

Library Preparation & Quality Control

Before biological interrogation, the chemical integrity of the library must be established. Citreoindoles are lipophilic and prone to precipitation in aqueous media, leading to false negatives in screening.

Solubility Optimization Protocol
  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Stock Concentration: 10 mM.

  • Acoustic Droplet Ejection (ADE): Use ADE (e.g., Echo® Liquid Handler) for dispensing nanoliter volumes to minimize "tip-sticking" of hydrophobic compounds.

  • QC Step: Nephelometry check at 100 µM in assay buffer (PBS + 1% DMSO). Criterion: <10 Relative Nephelometry Units (RNU) to ensure solubility.

Primary Screening: High-Throughput Cytotoxicity

The primary objective is to identify compounds that induce cell death in solid tumor models while establishing a baseline for potency. We utilize a Resazurin Reduction Assay over MTT, as the indole moiety can sometimes directly reduce tetrazolium salts, causing false positives.

Validated Cell Models
  • A549 (Lung Carcinoma): Robust, KRAS-mutant model.

  • HepG2 (Hepatocellular Carcinoma): High metabolic activity; sensitive to mitochondrial toxins (relevant for citreoindoles).

  • HFF-1 (Human Foreskin Fibroblasts): Normal control for selectivity index (SI) calculation.

Protocol: Resazurin Kinetic Read
  • Seeding: Dispense 3,000 cells/well in 384-well black/clear-bottom plates. Incubate 24h for attachment.

  • Treatment: Pin-transfer compounds (final conc. 10 µM, 0.5% DMSO). Include Doxorubicin (1 µM) as Positive Control and 0.5% DMSO as Vehicle Control.

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Detection: Add Resazurin (final 44 µM).

  • Read: Monitor fluorescence (Ex 560nm / Em 590nm) every 1 hour for 4 hours.

    • Why Kinetic? Citreoindoles may alter metabolic rates before killing cells. A kinetic read distinguishes cytostasis from cytotoxicity.

Data Output Table: Primary Screen Criteria

ParameterAcceptance CriterionRationale
Z-Factor > 0.5Ensures assay window is sufficient for HTS.
CV (Vehicle) < 5%Minimizes well-to-well variability.
Hit Threshold > 50% inhibition relative to VehicleStringent cutoff to reduce weak hits.
Interference Fluorescence signal < Background (Media only)Checks for compound quenching/autofluorescence.

Secondary Screening: Selectivity & Safety

Hits from the primary screen must be filtered for selectivity. A potent killer of HepG2 cells is useless if it is equally equipotent against HFF-1 fibroblasts.

Therapeutic Index (TI) Determination

Generate 10-point dose-response curves (0.5 nM to 50 µM) for both cancer and normal lines.



  • Target: TI > 10.

The "Citreoviridin Counter-Screen" (Mitochondrial Tox)

Given the structural lineage, we must rule out acute mitochondrial uncoupling.

  • Assay: ATP Depletion vs. Membrane Integrity (Multiplexed).

  • Reagent: CellTiter-Glo (ATP) + CellTox Green (Membrane).

  • Logic: If ATP drops significantly before membrane integrity is lost (e.g., at 2 hours), the compound is likely a mitochondrial toxin rather than a therapeutic inducer of apoptosis.

Mechanism of Action (MoA) Elucidation

Novel Citreoindoles often act via G2/M Cell Cycle Arrest or Reactive Oxygen Species (ROS) induction . We employ flow cytometry for definitive categorization.

Protocol: Cell Cycle Analysis (Propidium Iodide)
  • Treat: A549 cells with IC₉₀ concentration for 24h.

  • Fix: 70% cold ethanol (-20°C, overnight).

  • Stain: Propidium Iodide (PI) + RNase A.

  • Analyze: Flow Cytometer (e.g., BD FACSCelesta).

    • G2/M Peak Accumulation: Suggests tubulin destabilization (common in indole alkaloids).

    • Sub-G1 Peak: Indicates Apoptosis (DNA fragmentation).

Visualization of the Screening Workflow

The following diagram illustrates the logical progression from library to lead candidate.

ScreeningWorkflow Library Novel Citreoindole Library (10mM DMSO) QC QC: Solubility Check (Nephelometry) Library->QC Primary Primary Screen (HTS) Resazurin (A549/HepG2) QC->Primary Soluble Discard Discard / Archive QC->Discard Precipitate Selectivity Selectivity Screen TI Calculation (vs. HFF-1) Primary->Selectivity >50% Inhibition Primary->Discard Inactive CounterScreen Safety Counter-Screen Mitochondrial Tox (ATP/Membrane) Selectivity->CounterScreen TI > 10 Selectivity->Discard TI < 10 MoA MoA Elucidation Flow Cytometry / Tubulin Assay CounterScreen->MoA Non-Toxic Mech CounterScreen->Discard Mito-Toxin Lead Validated Lead Candidate MoA->Lead Defined Target

Caption: Figure 1. Decision-gated screening cascade for Citreoindole derivatives, prioritizing solubility and safety early in the pipeline.

Advanced MoA: The Apoptotic Pathway

If the compound induces the "Sub-G1" population in the cycle analysis, we map the apoptotic signaling. Citreoindoles have been observed to trigger the Intrinsic (Mitochondrial) Pathway via ROS generation.

Pathway Logic
  • Trigger: Compound enters cell.

  • Stress: Induction of ROS (measured by DCFDA dye).

  • Sensor: Activation of p53 or JNK/MAPK pathways.

  • Effector: Bax/Bak oligomerization -> Cytochrome c release.

  • Execution: Caspase-9 -> Caspase-3 cleavage -> PARP cleavage (Cell Death).

Visualizing the Signaling Network

The diagram below details the specific molecular targets assessed in the Western Blotting confirmation phase.

ApoptosisPathway Compound Citreoindole Derivative ROS ROS Accumulation Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage p53 p53 Phosphorylation ROS->p53 DNA_Damage->p53 Bax Bax (Pro-Apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-Apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Depolarization Bax->Mito Pore Formation Bcl2->Mito Blocks Casp9 Caspase-9 Cleavage Mito->Casp9 Cyt-c Release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (PARP Cleavage) Casp3->Apoptosis

Caption: Figure 2.[1] Hypothesized Mechanism of Action (MoA) for cytotoxic Citreoindoles, highlighting key biomarkers (p53, Caspase-3) for validation.

References

  • Li, C. S., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852.

  • Liu, W., et al. (2021). "Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28." Marine Drugs, 19(11), 609.

  • Zhang, Y., et al. (2020).[2][3] "Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720." Frontiers in Microbiology, 11, 1432.

  • Ueno, Y., & Ueno, I. (1972). "Isolation and acute toxicity of citreoviridin, a neurotoxic mycotoxin of Penicillium citreo-viride Biourge." Japanese Journal of Experimental Medicine, 42(2), 91-105. (Context for toxicity counter-screening).
  • NCBI Bookshelf. (2012). "Assay Guidance Manual: Cell Viability Assays." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Introduction: The Analytical Imperative for Citreoindole Quantification

An Application Guide to the Quantitative Analysis of Citreoindoles Citreoindoles represent a class of indole alkaloids, some of which are classified as mycotoxins—toxic secondary metabolites produced by fungi.[1][2] Nota...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of Citreoindoles

Citreoindoles represent a class of indole alkaloids, some of which are classified as mycotoxins—toxic secondary metabolites produced by fungi.[1][2] Notably, the mycotoxin citreoviridin, produced by fungal species such as Penicillium citreonigrum and Penicillium citreo-viride, is a significant member of this family.[3][4] These compounds can contaminate agricultural commodities, particularly rice and corn, posing a potential health risk.[3] Historically, citreoviridin has been linked to "yellow rice" disease, which caused acute cardiac beriberi, highlighting the critical need for sensitive and reliable analytical methods to ensure food safety and support toxicological research.[4]

The quantification of citreoindoles is not without its challenges. These molecules can be present at trace levels in complex matrices, requiring highly selective and sensitive detection methods. Furthermore, some citreoindoles, like citreoviridin, are known to be unstable and can undergo isomerization, converting to forms like isocitreoviridin.[4] This instability can lead to variability in analytical results and underscores the need for carefully controlled and validated protocols.

This guide provides a comprehensive overview of field-proven analytical techniques for the quantification of citreoindoles. We will delve into the critical, often overlooked, steps of sampling and sample preparation, followed by detailed protocols for two primary analytical methodologies: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Foundational Integrity - Sampling and Sample Preparation

The most sophisticated analytical instrument cannot compensate for a non-representative sample. For mycotoxins, which often exhibit a highly uneven or skewed distribution in bulk commodities, sampling is frequently the largest source of analytical error.[5] Therefore, a robust and validated sampling and preparation plan is the bedrock of accurate quantification.

Protocol: Representative Sampling from Bulk Grain Lots

Causality: The objective is to collect a composite sample that accurately reflects the average contamination level of the entire lot. Taking numerous small samples (increments) from random locations mitigates the risk of missing localized "hot spots" of contamination.[5][6]

Step-by-Step Protocol:

  • Define the Lot: Clearly identify the total mass and boundaries of the grain lot to be sampled.

  • Determine the Number of Increments: Based on the lot size, determine the required number of incremental samples. For example, for a 30-metric-ton truckload, taking at least 10 kg of sample material is recommended.[6]

  • Collect Incremental Samples: Using a grain probe or trier with multiple compartments, collect samples from various depths and locations (e.g., in an 'X' pattern across a truck bed).[6] The probe should penetrate as deeply as possible to sample from different layers.

  • Create the Composite Sample: Combine all incremental samples into a single, clean container. This forms the bulk or composite sample.

  • Sub-sampling for the Laboratory: Thoroughly mix the composite sample. Using a riffle divider or by quartering, reduce the composite sample size down to a manageable laboratory sample (e.g., 1-2 kg).[7]

  • Labeling and Storage: Immediately label the laboratory sample with a unique identifier, date, time, and material name.[5] Store the sample in a cool, dark place to prevent further fungal growth or degradation of the analyte.[5]

Protocol: Sample Homogenization and Preparation

Causality: Grinding the laboratory sample to a fine, uniform particle size is critical for reducing sampling variability and ensuring efficient extraction. A finer particle size provides a tighter distribution of results.[8] The USDA's Grain Inspection, Packers and Stockyards Administration (GIPSA) guidelines recommend a grind size where 95% of the sample passes through a 20-mesh sieve to minimize variability to less than 10%.[8]

Step-by-Step Protocol:

  • Select Grinding Equipment: Use a high-quality mill (e.g., Sasso Mill, Bunn® grinder) capable of producing a uniform particle size and preventing significant heat generation, which could degrade the analyte.[8]

  • Grinding: Grind the entire laboratory sample to a fine powder.

  • Sieve Verification: Pass a subsample of the ground material through a 20-mesh (850-micron) sieve to confirm that at least 95% of the material passes through.[8]

  • Thorough Mixing: After grinding, thoroughly mix the entire batch of ground material to ensure homogeneity.

  • Obtain the Analytical Sample: From the homogenized powder, weigh out the precise amount required for the extraction protocol (the "analytical sample"). This is typically between 10-50 grams.

cluster_sampling Field Sampling cluster_prep Laboratory Preparation Bulk Bulk Grain Lot Probe Probe Multiple Locations (Incremental Samples) Bulk->Probe Randomized Probing Composite Combine to Create Composite Sample Probe->Composite LabSample Sub-sample for Lab (e.g., 2 kg) Composite->LabSample Sub-sampling Grind Grind Entire Sample LabSample->Grind Sieve Verify Particle Size (>95% pass 20-mesh sieve) Grind->Sieve Homogenize Thoroughly Mix Sieve->Homogenize AnalyticalSample Weigh Analytical Sample (e.g., 25 g) Homogenize->AnalyticalSample

Caption: Workflow from Bulk Lot to Analytical Sample.

Part 2: Core Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the laboratory, including desired sensitivity, selectivity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Principle: This technique separates citreoindoles from other matrix components on a chromatography column. Due to their conjugated polyene structure, some citreoindoles like citreoviridin are naturally fluorescent. A fluorescence detector (FLD) provides high sensitivity and selectivity by measuring the light emitted by the analyte at a specific wavelength after being excited by another wavelength.[3]

Step-by-Step Protocol: Quantification of Citreoviridin

This protocol is adapted from established methods for citreoviridin analysis.[3]

  • Extraction:

    • To 25 g of ground sample in a flask, add 100 mL of dichloromethane.

    • Shake vigorously on a wrist-action shaker for 30 minutes.

    • Filter the extract through fluted filter paper. Collect the filtrate.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Causality: This step removes interfering compounds from the extract that could co-elute with the analyte or contaminate the HPLC system.[3]

    • Pass the filtrate through a silica SPE cartridge followed by an amino SPE cartridge.

    • Elute the citreoviridin from the cartridges with a suitable solvent mixture (e.g., dichloromethane:methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Data Acquisition: Monitor the chromatogram for the citreoviridin peak at the expected retention time.

    • Quantification: Prepare a calibration curve using certified citreoviridin standards (e.g., 10, 25, 50, 100, 250 ng/mL). Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Table 1: Typical HPLC-Fluorescence Parameters

Parameter Recommended Condition
Instrument HPLC system with Fluorescence Detector
Column Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Ethyl acetate-hexane (75 + 25, v/v)[3]
Flow Rate 1.5 mL/min[3]
Injection Volume 20-100 µL
Excitation λ 388 nm[3]

| Emission λ | 480 nm[3] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the definitive method for trace-level quantification and confirmation of mycotoxins.[9] After chromatographic separation (LC), the analytes are ionized (e.g., by Electrospray Ionization - ESI) and enter the mass spectrometer. The first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of the parent ion. This ion is then fragmented in the collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive.[10][11]

Step-by-Step Protocol: Quantification of Citreoindoles

  • Extraction:

    • Causality: A "Dilute and Shoot" or QuEChERS-style (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often employed for multi-mycotoxin analysis to achieve high-throughput with good recovery.[9][12]

    • To 5 g of ground sample, add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 80:19:1, v/v/v).

    • Homogenize at high speed for 3 minutes.

    • Add partitioning salts (e.g., MgSO₄ and NaCl) to induce phase separation.

    • Centrifuge at >3000 x g for 5 minutes.

  • Sample Dilution & Analysis:

    • Take an aliquot of the upper acetonitrile layer.

    • Causality: To compensate for matrix effects where co-eluting compounds can suppress or enhance the analyte's ionization, stable isotope-labeled internal standards are added.[9][13]

    • Add an internal standard mix.

    • Dilute the extract with mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Data Acquisition: Acquire data using optimized MRM transitions for each target citreoindole and the internal standards.

    • Quantification: Generate a calibration curve using matrix-matched standards or by calculating the response ratio of the analyte to its corresponding internal standard.

cluster_extraction Extraction cluster_cleanup Cleanup & Preparation Sample Analytical Sample Solvent Add Extraction Solvent (e.g., Acetonitrile/Water) Sample->Solvent Homogenize Homogenize Solvent->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Crude Crude Extract (Supernatant) Centrifuge->Crude Cleanup SPE Cleanup (Optional, method dependent) Crude->Cleanup Dilute Add Internal Standard & Dilute Crude->Dilute For 'Dilute & Shoot' Cleanup->Dilute Analysis Inject into LC-MS/MS or HPLC Dilute->Analysis

Caption: General Workflow for Sample Extraction and Preparation.

Table 2: Typical UPLC-MS/MS Parameters

Parameter Recommended Condition
Instrument UPLC system coupled to a triple quadrupole Mass Spectrometer
Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, <2 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Acetate
Flow Rate 0.3 - 0.5 mL/min (Gradient Elution)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Key MRM Transitions Analyte-specific (e.g., Parent ion m/z → Fragment ion m/z)

| Internal Standards | Stable isotope-labeled analogs (e.g., ¹³C-labeled)[9] |

Part 3: Method Validation - Establishing Trustworthiness

A protocol is only reliable if it has been validated for its intended purpose. Validation demonstrates that the analytical method is accurate, precise, and specific for the analyte in the matrix of interest.[10][14]

Causality: Each validation parameter assesses a different aspect of the method's performance. Linearity shows that the response is proportional to concentration. Accuracy ensures the measured value is close to the true value. Precision confirms that repeated measurements are close to each other. The LOQ defines the lowest concentration that can be reliably quantified.[13][14]

Table 3: Key Validation Parameters and Acceptance Criteria

Parameter Definition Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components.[10] No significant interfering peaks at the analyte's retention time in blank matrix.
Linearity (R²) The ability to elicit test results that are directly proportional to the concentration of the analyte.[10] Coefficient of determination (R²) > 0.99[10]
Accuracy (% Recovery) The closeness of the test results to the true value, determined by spiking blank matrix at different levels.[13] 70 - 120% recovery[13]
Precision (% RSD) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[14] Repeatability (Intra-day) RSD < 15% Reproducibility (Inter-day) RSD < 20%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise Ratio (S/N) ≥ 3[10]

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] | S/N ≥ 10[10] |

Summary and Recommendations

The choice between HPLC-FLD and LC-MS/MS for citreoindole quantification depends on the analytical objective.

  • HPLC with Fluorescence Detection is a robust, cost-effective, and sensitive method suitable for the routine quantification of known, naturally fluorescent citreoindoles like citreoviridin. It is an excellent choice for quality control labs focused on a single target analyte.

  • LC-MS/MS is the gold standard for mycotoxin analysis.[9] Its superior selectivity makes it ideal for analyzing complex matrices and for multi-analyte methods that include a wide range of mycotoxins. It is the required technique for confirmatory analysis, method development for novel citreoindoles, and research applications where absolute certainty and the lowest possible detection limits are paramount.[11]

For any application, the importance of proper sampling, sample preparation, and rigorous method validation cannot be overstated. These foundational steps ensure that the final quantitative result is not just a number, but a trustworthy and defensible piece of scientific data.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Mycotoxin prevention and control in foodgrains - Sampling, sample handling and preparation in grains and cereals.
  • Neogen. (n.d.). Is Your Grind Size the Right Size? Grain Preparation for Mycotoxin Testing.
  • Romer Labs. (n.d.). Guide to Mycotoxins, Vol. 2: Sampling and Sample Preparation for Mycotoxin Analysis.
  • Broussolle, A., et al. (n.d.). Characterization and validation of sampling and analytical methods for mycotoxins in workplace air. Environmental Science: Processes & Impacts.
  • Contreras, M., & Martinez, J. F. (2025, January 22). How to sample for mycotoxin detection in grain and feed. All about toxins.
  • Vandghanoote, H., et al. (2025, March 14). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI.
  • Unknown Author. (n.d.). Sampling and sample preparation methods for determining concentrations of mycotoxins in foods and feeds. SlideShare.
  • Unknown Author. (n.d.). Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. CABI Digital Library.
  • Calado, T., et al. (n.d.). Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. SciELO.
  • Malachová, A. (n.d.). Development and validation of a multi-mycotoxin method for tomato- and vegetable products by lc. JKU ePUB.
  • Pawel, K., & Jan, B. (2025, August 8). An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. Semantic Scholar.
  • Shah, P., et al. (2015, April 3). Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. Taylor & Francis Online.
  • Goldhaber-Pasillas, G. D., et al. (n.d.). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University.
  • Liu, H., et al. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic.
  • Cole, R. J., et al. (n.d.). MYCOTOXINS. AOAC International.
  • Liu, H., et al. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace.
  • Shiono, Y. (2021, November 24). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI.
  • de Oliveira, G. S., et al. (n.d.). Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium. PubMed.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for the Quantification of 3-Cyanoindole.
  • Farkaš, H., Raj, J., & Vasiljević, M. (2019, July 11). Mycotoxins detection - Unleashing the potential of the LC-MS/MS based method. PATENT CO.
  • Spalevic, M., et al. (2019, February 28). Development and validation of lc-ms/ms method for the citrinin determination in red rice. ResearchGate.
  • Matsunaga, K., et al. (1991, November). Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride B. IFO 6200 and 4692. ResearchGate.
  • Pavel, S., et al. (1983). A quantitative method for determination of 5,6-dihydroxyindole-2-carboxylic acid using high-pressure liquid chromatography with fluorometric detection. PubMed.
  • Fernández-Cruz, M. L., et al. (2020, April 23). Application of LC–MS/MS in the Mycotoxins Studies. MDPI.
  • Tsagkaris, A. S., et al. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect.
  • El-Demerdash, A., et al. (n.d.). Marine Indole Alkaloids. PMC - NIH.
  • Li, C-Y., et al. (2021, November 16). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. PMC - NIH.
  • Unknown Author. (2025, March 18). Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities. MDPI.
  • Putri, S. P., et al. (2021, December 21). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.

Sources

Application

Application Note: High-Sensitivity HPLC-MS/MS Quantification of Citreoindole in Biological Matrices

Abstract Citreoindole is a rare, bioactive indole alkaloid diketopiperazine originally isolated from marine-derived fungi such as Penicillium citrinum and Penicillium citreo-viride.[1] While its isolation and structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Citreoindole is a rare, bioactive indole alkaloid diketopiperazine originally isolated from marine-derived fungi such as Penicillium citrinum and Penicillium citreo-viride.[1] While its isolation and structural elucidation are well-documented [1, 2], standardized quantitative methods for pharmacokinetic (PK) profiling are limited.[1] This application note details a robust HPLC-MS/MS protocol designed for the sensitive quantification of Citreoindole in plasma and culture media. The method utilizes a C18 reversed-phase separation coupled with positive electrospray ionization (ESI+) tandem mass spectrometry, achieving a Lower Limit of Quantification (LLOQ) suitable for trace analysis.[1]

Introduction & Analyte Properties

Citreoindole belongs to a class of prenylated indole alkaloids often co-isolated with haenamindole.[1] Its structure was revised in 2016 by Song et al. to a hexacyclic system containing a piperazine-2,5-dione core [2].[1] Accurate quantification is critical for understanding its potential cytotoxicity and mechanism of action.[1]

Physicochemical Profile
PropertyValueNotes
IUPAC Name (3S,6S)-3-[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dioneRevised Structure [2]
Formula C₂₉H₂₈N₄O₄
Molecular Weight 496.56 g/mol
Monoisotopic Mass 496.2111 Da
LogP (Predicted) ~1.9 - 2.5Moderately Lipophilic
Solubility DMSO, Methanol, AcetonitrilePoor water solubility

Method Development Strategy

Chromatographic Separation

Given the presence of the indole moiety and the diketopiperazine ring, Citreoindole exhibits moderate polarity but significant hydrophobic character.

  • Column Choice: A C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH) is selected to provide adequate retention and separation from matrix interferences.[1]

  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is optimal.[1] Formic acid ensures protonation of the basic nitrogen atoms, enhancing sensitivity in ESI+ mode [3].[1]

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive mode ([M+H]⁺) is the standard for indole alkaloids.[1]

  • Precursor Ion: m/z 497.2 ([M+H]⁺).[1]

  • Fragmentation Logic: Diketopiperazines typically fragment via cleavage of the piperazine ring or loss of side chains.[1]

    • Primary Transition (Quantifier): Loss of the benzyl or indole side chain often yields stable immonium ions or the indole core (m/z ~130).[1]

    • Secondary Transition (Qualifier): Ring opening or loss of CO (-28 Da).[1]

Experimental Protocol

Chemicals & Reagents[1][4]
  • Standard: Citreoindole (>98% purity, isolated or synthesized).[1]

  • Internal Standard (IS): Fumiquinazoline F or Carbamazepine (structurally distinct but similar retention).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation (Plasma/Media)

A Protein Precipitation (PPT) method is recommended for high throughput, though Liquid-Liquid Extraction (LLE) offers cleaner extracts for low-level detection.[1]

Protocol: Protein Precipitation

  • Aliquot: Transfer 50 µL of plasma/media into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant into an HPLC vial with insert.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase conditions.

LC-MS/MS Conditions

Table 1: HPLC Parameters

Parameter Setting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2-5 µL

| Gradient | 0-0.5 min: 10% B (Isocratic)0.5-3.0 min: 10% -> 90% B (Linear)3.0-4.0 min: 90% B (Wash)4.0-4.1 min: 90% -> 10% B4.1-5.5 min: 10% B (Re-equilibration) |[1]

Table 2: MS/MS Parameters (Sciex Triple Quad 6500+ or equivalent)

Parameter Setting
Ion Source Turbo Ion Spray (ESI)
Polarity Positive (+)
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Source Temp 500°C

| MRM Transitions | See Table 3 |

Table 3: Optimized MRM Transitions Note: Collision Energy (CE) values are estimates and must be optimized during tuning.

Compound Precursor (Q1) Product (Q3) ID CE (eV)
Citreoindole 497.2 130.1 Indole frag (Quant) 35
Citreoindole 497.2 120.1 Immonium (Qual) 40

| Citreoindole | 497.2 | 469.2 | Loss of CO | 25 |[1]

Workflow Visualization

Citreoindole_Analysis_Workflow cluster_MS Triple Quadrupole Logic start Biological Sample (Plasma/Media) sp1 Add Internal Standard (Fumiquinazoline F) start->sp1 end Data Analysis (Quantification) sp2 Protein Precipitation (3:1 ACN:Sample) sp1->sp2 sp3 Centrifuge 14,000g, 10 min, 4°C sp2->sp3 lc1 UPLC Separation BEH C18 Column sp3->lc1 Supernatant Injection lc2 Gradient Elution 10-90% ACN (+0.1% FA) lc1->lc2 ms1 ESI (+) Source Protonation [M+H]+ lc2->ms1 ms2 Q1 Selection m/z 497.2 ms1->ms2 ms3 CID Fragmentation Collision Cell ms2->ms3 ms4 Q3 Detection m/z 130.1 (Quant) ms3->ms4 ms4->end

Figure 1: Step-by-step analytical workflow for Citreoindole quantification from biological matrices.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated against the following parameters:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) should be > 0.99.[1]
    
  • Accuracy & Precision: Quality Control (QC) samples at Low, Medium, and High concentrations must be within ±15% (±20% for LLOQ).

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to neat standards. A value between 85-115% indicates minimal suppression.[1]

  • Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. >70% recovery is acceptable for PPT methods.[1]

Troubleshooting & Expert Tips

  • Peak Tailing: Indole alkaloids can interact with free silanols on the column.[1] Ensure the column is "end-capped" and maintain at least 0.1% Formic Acid in the mobile phase.[1] Ammonium Formate (5mM) can be added if peak shape persists.[1]

  • Carryover: Due to the lipophilicity of Citreoindole, carryover may occur. Implement a needle wash with 50:50 MeOH:Isopropanol between injections.[1]

  • Isomer Separation: Citreoindole may have stereoisomers or related congeners (e.g., haenamindole).[1] Ensure the gradient is shallow enough (0.5-3.0 min) to resolve these isobaric or near-isobaric compounds.

References

  • Original Isolation: K. Yamaguchi et al., "Citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride B. IFO 6200 and 4692," Tetrahedron Letters, vol. 32, no. 47, pp. 6883–6884, 1991.

  • Structure Revision: F. Song et al., "Structure revision of the Penicillium alkaloids haenamindole and citreoindole," Tetrahedron Letters, vol. 57, no.[2][3] 34, pp. 3851–3852, 2016.[1]

  • General Indole Alkaloid Analysis: P. H. G. D. Diniz et al., "A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids," Molecules, vol. 25, no. 14, p. 3286, 2020.[1]

  • PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 132536906, Citreoindole.[1][4]

Sources

Method

Application Note: Citreoindole as a Scaffold for Drug Discovery

Abstract This application note details the methodological framework for utilizing Citreoindole , a rare indole alkaloid metabolite isolated from Penicillium citreonigrum, as a structural scaffold in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing Citreoindole , a rare indole alkaloid metabolite isolated from Penicillium citreonigrum, as a structural scaffold in medicinal chemistry. While the indole moiety is a "privileged structure" in drug discovery, Citreoindole offers a distinct, naturally evolved architecture often associated with deep-sea and terrestrial fungal metabolomes. This guide provides valid protocols for the isolation of the core scaffold, strategies for chemical derivatization to expand Structure-Activity Relationships (SAR), and rigorous biological screening workflows to differentiate therapeutic efficacy from the mycotoxin profiles often associated with its producing species.

Introduction: The Citreoindole Advantage

The indole ring system is ubiquitous in FDA-approved drugs (e.g., Vinca alkaloids, Tadalafil). However, natural products like Citreoindole provide a pre-validated, rigid stereochemical framework that synthetic libraries often lack.

Key Characteristics:

  • Origin: Secondary metabolite of Penicillium citreonigrum (and P. citrinum).[1]

  • Chemical Class: Prenylated indole alkaloid / Indole-derived metabolite.

  • Therapeutic Potential: Cytotoxicity (oncology), antimicrobial activity.[2]

  • Challenge: P. citreonigrum also produces Citreoviridin , a potent neurotoxin (cause of cardiac beriberi).[1][3][4]

  • Objective: Isolate Citreoindole to high purity (>98%) and utilize its core reactive sites (N1, C3) to generate a library of analogs with improved therapeutic indices.

Protocol A: Isolation and Purification

Rationale: Commercial availability of Citreoindole is limited. In-house fermentation and purification are required. This protocol prioritizes the separation of the target scaffold from toxic co-metabolites.

Fermentation

Reagents: Yeast Extract Sucrose (YES) medium, Ethyl Acetate (EtOAc), Chloroform (CHCl₃).

  • Inoculation: Inoculate Penicillium citreonigrum (e.g., strain MCCC 3A00169 or equivalent) onto PDA plates; incubate at 25°C for 7 days.

  • Scale-Up: Transfer agar plugs to 500 mL Erlenmeyer flasks containing 150 mL of autoclaved YES medium.

  • Cultivation: Incubate under static conditions at 25°C for 21–30 days. Note: Static culture often favors alkaloid production over agitation.

Extraction & Fractionation
  • Quenching: Add EtOAc (1:1 v/v) directly to the culture flasks to kill fungal mycelia and extract metabolites. Sonicate for 20 mins.

  • Partitioning: Filter the mixture. Partition the filtrate between EtOAc and water. Collect the organic layer and dry over anhydrous Na₂SO₄.

  • Crude Concentration: Evaporate solvent in vacuo (<40°C) to yield the crude extract (typically dark yellow/brown).

High-Resolution Purification (Critical Step)

Safety Warning: Treat all fractions as potentially containing neurotoxins (Citreoviridin).

  • Column Chromatography: Subject crude extract to silica gel column chromatography. Elute with a gradient of Petroleum Ether:EtOAc (from 90:10 to 0:100).

  • TLC Monitoring: Spot fractions on Silica Gel 60 F₂₅₄ plates. Visualize under UV (254/365 nm) and spray with Dragendorff’s reagent (alkaloid detection).

    • Target: Citreoindole typically elutes in mid-polarity fractions.

  • Semi-Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., 5 µm, 10 x 250 mm).

    • Mobile Phase: ACN:H₂O (gradient 40% → 100% ACN over 30 min).

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 210 nm and 280 nm (characteristic Indole absorption).

    • Collection: Collect the peak corresponding to Citreoindole (verify via MS, typically m/z matches expected molecular weight).

Protocol B: Chemical Derivatization (Scaffold Expansion)

Rationale: Natural Citreoindole may have moderate potency. We use it as a "hit" and modify it to create a "lead." The indole core allows for electrophilic substitution at C3 and nucleophilic substitution at N1.

Strategy: Divergent Synthesis

We will generate two sub-libraries:

  • Series A (N1-Alkylation): Improves lipophilicity and membrane permeability.

  • Series B (C3-Functionalization): Introduces pharmacophores for target binding.

Workflow Diagram

Citreoindole_SAR Start Purified Citreoindole (Scaffold) PathA Path A: N1-Alkylation (NaH, R-X, DMF) Start->PathA Base/Electrophile PathB Path B: C3-Formylation (POCl3, DMF) Start->PathB Vilsmeier-Haack LibA Library A: N-Alkylated Analogs (ADME Optimization) PathA->LibA InterB Intermediate: 3-Formyl-Citreoindole PathB->InterB LibB Library B: Schiff Bases / Aldol Adducts (Target Specificity) InterB->LibB Condensation

Figure 1: Divergent synthetic strategy for Citreoindole optimization. Path A modifies solubility; Path B modifies electronic binding properties.

Procedure: N1-Alkylation (General Protocol)
  • Dissolution: Dissolve Citreoindole (1 eq) in anhydrous DMF under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 min.

  • Alkylation: Add alkyl halide (R-X, 1.2 eq) dropwise (e.g., Methyl iodide, Benzyl bromide).

  • Reaction: Warm to RT and stir for 2–4 hours (monitor by TLC).

  • Workup: Quench with ice water. Extract with EtOAc.[1] Wash with brine.

  • Purification: Flash chromatography (Hexane:EtOAc).

Protocol C: Biological Evaluation & Safety Profiling

Rationale: Since the parent organism produces toxins, you must prove your scaffold is selectively cytotoxic to cancer cells and not generally toxic to healthy tissue (or neurotoxic).

Cell Viability Assay (MTT)

Target Cells: HeLa (Cervical), HepG2 (Liver), A549 (Lung). Control Cells: HEK293 (Normal Kidney) - Crucial for selectivity index.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with Citreoindole analogs (0.1 µM – 100 µM) for 48h.

    • Vehicle Control: DMSO (<0.5%).

    • Positive Control:[5] Doxorubicin or Cisplatin.

  • Development: Add MTT reagent. Incubate 4h. Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Determine IC₅₀ using non-linear regression.

Neurotoxicity Screen (Safety Stop/Go)

Why: To ensure no residual Citreoviridin-like activity. Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method).

  • Threshold: If IC₅₀ against AChE is < 10 µM, the analog is likely neurotoxic and should be discarded or structurally revised.

Data Presentation & Analysis

Table 1: Hypothetical SAR Data Structure

Compound ID R1 (N-Subst.) R2 (C3-Subst.) HeLa IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (SI)
CIT-WT H H 12.5 15.0 1.2 (Poor)
CIT-A1 Methyl H 8.2 40.1 4.9 (Improved)

| CIT-B3 | H | -CH=N-Ph-OH | 2.1 | 55.0 | 26.1 (Lead) |

Note: A Selectivity Index (SI) > 10 is generally required for a compound to be considered a viable drug lead.

References

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Source: Marine Drugs (MDPI), 2021. URL:[Link]

  • Chemical Constituents of the Deep-Sea-Derived Penicillium citreonigrum MCCC 3A00169. Source: Marine Drugs (NIH/PMC), 2022. URL:[Link]

  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum. Source: Food Additives & Contaminants (PubMed), 2015.[4] URL:[Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Source: Future Medicinal Chemistry (PMC), 2020. URL:[Link]

  • From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Source: Mini-Reviews in Medicinal Chemistry, 2009. URL:[Link]

Sources

Application

"cell-based assays for evaluating Citreoindole bioactivity"

Application Note: Functional Bioactivity Profiling of Citreoindole Introduction & Scientific Context Citreoindole is a rare indole alkaloid, specifically belonging to the diketopiperazine class, primarily isolated from m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Bioactivity Profiling of Citreoindole

Introduction & Scientific Context

Citreoindole is a rare indole alkaloid, specifically belonging to the diketopiperazine class, primarily isolated from marine and terrestrial fungi such as Penicillium citrinum and Penicillium lanosum. While indole alkaloids are historically renowned for potent cytotoxicity (e.g., Vinca alkaloids), Citreoindole presents a unique pharmacological profile.

Expert Insight (The "Why"): Early literature and subsequent structural revisions (notably the 2016 revision of Haenamindole and Citreoindole) have been critical in defining this molecule's identity. Unlike direct cytotoxins, Citreoindole and its congeners often exhibit low baseline toxicity against standard cancer lines (e.g., HepG2, HeLa). This lack of direct "killing" power often leads junior researchers to discard the compound as "inactive." However, in drug development, low cytotoxicity is a feature, not a bug , suggesting potential utility as a chemosensitizer (MDR reversal agent) or an immunomodulator.

This guide outlines a hierarchical screening approach designed to uncover functional bioactivity beyond simple cell death.

Experimental Design Strategy

We will utilize a "Safety-First, Function-Second" workflow. Since Citreoindole is a diketopiperazine, we prioritize assays that detect modulation of cellular machinery (transporters, inflammatory signaling) rather than direct apoptosis induction.

Workflow Visualization

Citreoindole_Workflow Iso Compound Isolation (P. citrinum) QC QC: Structure Verification (NMR/Marfey's Analysis) Iso->QC Step1 Step 1: Baseline Cytotoxicity (CCK-8 / MTS) QC->Step1 Decide Toxicity Threshold? Step1->Decide PathA High Toxicity (IC50 < 10µM) Decide->PathA Yes PathB Low/No Toxicity (IC50 > 50µM) Decide->PathB No (Likely) Assay2 Apoptosis & Cell Cycle (Flow Cytometry) PathA->Assay2 Assay3 MDR Reversal Assay (P-gp Inhibition) PathB->Assay3 Assay4 Anti-Inflammatory Screen (NO/Cytokine Release) PathB->Assay4

Caption: Hierarchical screening workflow for Citreoindole. Note the bifurcation based on cytotoxicity; Citreoindole typically follows the "Low Toxicity" path, necessitating functional modulation assays.

Protocol 1: Baseline Cytotoxicity Profiling (The Safety Gate)

Before evaluating efficacy, we must establish the "No-Observed-Adverse-Effect Level" (NOAEL) in vitro. We prefer CCK-8 (Cell Counting Kit-8) over MTT for this alkaloid because diketopiperazines can sometimes interfere with the formazan crystallization process required in MTT.

Target Cells:

  • HepG2 (Liver): Metabolic competence check.[1][2]

  • HEK293 (Kidney): General toxicity control.

  • MDR-Positive Line (e.g., KB-VIN or MCF-7/ADR): To establish baseline resistance.

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Compound Prep: Dissolve Citreoindole in DMSO (Stock: 10 mM). Prepare serial dilutions in complete media (0.1, 1, 10, 50, 100 µM). Crucial: Maintain final DMSO concentration

    
    .
    
  • Treatment: Remove old media, add 100 µL of compound-containing media. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Data Interpretation: Calculate % Viability =


.
  • Outcome: If IC₅₀ > 50 µM, proceed to Protocol 2 (MDR Reversal). If IC₅₀ < 10 µM, investigate Apoptosis.

Protocol 2: Multidrug Resistance (MDR) Reversal Assay

Scientific Rationale: Many fungal indole alkaloids (e.g., fumiquinazolines) lack direct toxicity but potently inhibit P-glycoprotein (P-gp/ABCB1), restoring sensitivity in drug-resistant tumors. This is the most high-value target for "inactive" Citreoindole.

Experimental System:

  • Resistant Line: MCF-7/ADR (Doxorubicin-resistant).

  • Sensitive Parent: MCF-7.[2]

  • Cargo Drug: Doxorubicin (DOX).

Step-by-Step Protocol:

  • Design: We will test if a non-toxic dose of Citreoindole (e.g., 10 µM, determined from Protocol 1) shifts the IC₅₀ of Doxorubicin.

  • Seeding: Plate MCF-7/ADR cells (5,000/well).

  • Co-Treatment:

    • Group A: DOX serial dilution + Vehicle.

    • Group B: DOX serial dilution + Citreoindole (Fixed conc. 10 µM).

    • Group C: DOX serial dilution + Verapamil (10 µM, Positive Control inhibitor).

  • Incubation: 72 hours.

  • Analysis: Determine IC₅₀ of DOX for both groups.

Calculation (Reversal Fold - RF):



  • Benchmark: An RF > 2.0 indicates significant chemosensitizing activity.

Protocol 3: Anti-Inflammatory Profiling (NO Inhibition)

Scientific Rationale: If the compound is not cytotoxic and not an MDR inhibitor, the diketopiperazine core suggests immunomodulatory potential. We assess the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Pathway Visualization (NF-kB/iNOS Axis)

Inflammation_Pathway LPS LPS Stimulation (TLR4 Activation) NFkB NF-kB Translocation LPS->NFkB Activates iNOS iNOS Expression NFkB->iNOS Transcriptional Upregulation NO Nitric Oxide (NO) Production iNOS->NO Catalysis Citreo Citreoindole (Potential Inhibitor) Citreo->NFkB Possible Block? Citreo->iNOS Possible Block?

Caption: Potential interference points of Citreoindole within the LPS-induced inflammatory cascade.

Protocol:

  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Induction: Pre-treat with Citreoindole (1–20 µM) for 1 hour. Then add LPS (1 µg/mL).

  • Incubation: 24 hours.

  • Readout (Griess Assay):

    • Mix 50 µL supernatant with 50 µL Griess Reagent A (Sulfanilamide) and 50 µL Reagent B (NED).

    • Measure Absorbance at 540 nm immediately.

    • Control: Verify cell viability (CCK-8) in the remaining cells to ensure NO reduction isn't just cell death.

Data Presentation & Statistical Analysis

When reporting Citreoindole bioactivity, data must be rigorous.

Assay TypeKey MetricStatistical TestValid Outcome Criteria
Cytotoxicity IC₅₀ (µM)Non-linear regression (Sigmoidal dose-response)

for curve fit.
MDR Reversal Reversal Fold (RF)One-way ANOVA + Tukey's post-hocRF > 2.0;

vs Vehicle.
Anti-Inflammatory % NO InhibitionStudent's t-test (vs LPS control)Inhibition > 50% without cytotoxicity.

References

  • Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole."[3] Tetrahedron Letters, 57(34), 3851-3852. Link[3][4]

  • Li, Y., et al. (2021). "Marine Indole Alkaloids—Isolation, Structure and Bioactivities." Marine Drugs, 19(12), 666. Link

  • Willems, T., et al. (2020). "The pharmacology of indole alkaloids: A review." Biochemical Pharmacology, 175, 113863. (General reference for indole alkaloid mechanisms).
  • Nishida, H., et al. (2018). "Functional analysis of diketopiperazine alkaloids from fungi." Journal of Antibiotics, 71, 8-15. (Reference for diketopiperazine bioactivity).

Sources

Method

Application Note: In Vitro Antibacterial and Antifungal Profiling of Citreoindole

This application note details the standardized protocols for evaluating the in vitro antibacterial and antifungal activity of Citreoindole , a diketopiperazine indole alkaloid produced by Penicillium species (e.g., P. ci...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the standardized protocols for evaluating the in vitro antibacterial and antifungal activity of Citreoindole , a diketopiperazine indole alkaloid produced by Penicillium species (e.g., P. citreonigrum, P. citrinum).

Given that Citreoindole has historically shown weak cytotoxicity against mammalian cells but possesses a scaffold structurally related to bioactive marine alkaloids (e.g., haenamindole), this guide focuses on high-sensitivity screening to detect low-to-moderate potency and potential biofilm-inhibitory effects.

Introduction & Scientific Context

Citreoindole is a secondary metabolite originally isolated from hybrid Penicillium strains and later identified in deep-sea derived Penicillium citreonigrum. Its structure was revised in 2016 to contain a 6-phenyl-4(1)-pyrimidone ring rather than the initially proposed 5-benzyl-4-imidazolidyl system.[1]

While Citreoindole is not a broad-spectrum antibiotic like penicillin, its diketopiperazine core is a "privileged structure" in medicinal chemistry, often associated with quorum-sensing inhibition and interference with bacterial signal transduction. Therefore, standard MIC assays must be complemented by kinetic and biofilm studies to fully characterize its pharmacological profile.

Mechanism of Action (Hypothetical)

Unlike beta-lactams that target cell walls, indole alkaloids often function via:

  • Membrane Depolarization: Perturbation of the proton motive force (PMF).

  • Efflux Pump Inhibition: Potentiating other antibiotics.

  • Biofilm Disruption: Interacting with bacterial signaling (quorum sensing).

Materials and Reagent Preparation[2]

Compound Handling[3][4][5]
  • Citreoindole Stock Solution:

    • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

    • Concentration: Prepare a 10 mg/mL (approx. 20 mM) master stock.

    • Storage: -20°C in amber glass vials to prevent photo-oxidation (indole sensitivity).

    • Solubility Note: Citreoindole is hydrophobic. If precipitation occurs upon dilution in media, add 0.02% Tween-80 to the assay medium.

Culture Media
  • Antibacterial Assay: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why: Standardized divalent cation levels (Ca²⁺, Mg²⁺) ensure consistent antibiotic uptake and activity (CLSI M07-A10).

  • Antifungal Assay: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.

    • Why: Essential for Candida and Aspergillus testing to maintain pH stability during incubation (CLSI M27-A3).

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well plate) Objective: Determine the lowest concentration of Citreoindole that visibly inhibits growth.

Experimental Workflow
  • Inoculum Preparation:

    • Bacteria: Grow S. aureus (ATCC 29213) or E. coli (ATCC 25922) to mid-log phase. Adjust to 0.5 McFarland Standard (

      
       CFU/mL), then dilute 1:100 in CAMHB to reach final assay concentration of 
      
      
      
      CFU/mL.
    • Fungi: Prepare C. albicans spores in saline. Adjust to

      
       cells/mL, then dilute 1:1000 in RPMI 1640.
      
  • Plate Setup (96-well round bottom):

    • Columns 1-10: Serial 2-fold dilution of Citreoindole.

      • Range: Start at 256 µg/mL down to 0.5 µg/mL . (High starting concentration is required for indole alkaloids which often show moderate potency).

    • Column 11 (Growth Control): Media + Inoculum + DMSO (max 1% final concentration).

    • Column 12 (Sterility Control): Media only.

  • Incubation:

    • Bacteria: 35 ± 2°C for 16–20 hours (ambient air).

    • Fungi: 35 ± 2°C for 24–48 hours.

  • Readout:

    • Visual inspection for turbidity (pellet formation).

    • Absorbance reading at

      
       for quantitative inhibition calculation.
      
Data Analysis Formula


  • MIC Definition: The lowest concentration yielding

    
     inhibition (for bacteriostatic) or 100% (for bactericidal).
    

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: Distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Sampling: Select wells from the MIC assay that show no visible growth (MIC, 2×MIC, 4×MIC).

  • Plating: Transfer 10–50 µL from these wells onto non-selective agar plates (MHA for bacteria, SDA for fungi).

  • Incubation: 24 hours at 37°C.

  • Interpretation:

    • MBC/MFC: The lowest concentration that kills

      
       of the initial inoculum (i.e., 
      
      
      
      colonies usually).
    • Ratio Analysis:

      • If

        
        : The agent is Bactericidal .[2]
        
      • If

        
        : The agent is Bacteriostatic .
        

Protocol 3: Time-Kill Kinetics

Objective: Assess the rate of killing over time. Crucial for Citreoindole as indole alkaloids often exhibit slow-acting kinetics.

  • Setup: Prepare 10 mL cultures with Citreoindole at 1× MIC and 4× MIC . Include a growth control (DMSO only).

  • Sampling Points: 0, 2, 4, 8, and 24 hours.

  • Quantification: At each time point, remove 100 µL, serially dilute in saline, and plate on agar.

  • Plotting: Log10 CFU/mL vs. Time.

    • Significant Killing:[3]

      
       reduction in CFU/mL compared to the initial inoculum.
      

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for characterizing Citreoindole's activity.

Citreoindole_Assay_Workflow Start Start: Citreoindole Stock (20mM) MIC_Assay Protocol 1: MIC Assay (Range: 0.5 - 256 µg/mL) Start->MIC_Assay Result_Check Is MIC < 100 µg/mL? MIC_Assay->Result_Check MBC_Assay Protocol 2: MBC/MFC Assay (Plating from clear wells) Result_Check->MBC_Assay Yes (Active) Weak Result: Weak/Inactive (Proceed to Biofilm/Synergy) Result_Check->Weak No (Inactive) Static Result: Bacteriostatic (MBC/MIC > 4) MBC_Assay->Static High Ratio Cidal Result: Bactericidal (MBC/MIC ≤ 4) MBC_Assay->Cidal Low Ratio Biofilm_Assay Protocol 3: Biofilm Inhibition (Crystal Violet Stain) Weak->Biofilm_Assay Check for Anti-virulence

Figure 1: Decision tree for Citreoindole characterization. Note that inactive MICs warrant biofilm testing, as indole alkaloids often inhibit quorum sensing without killing bacteria.

Expected Results & Troubleshooting

ParameterExpected Outcome for CitreoindoleInterpretation
MIC (S. aureus) 32 – 128 µg/mLModerate activity. Likely bacteriostatic.
MIC (E. coli) > 128 µg/mLLikely inactive due to Gram-negative efflux pumps.
Solubility Precipitate at >100 µg/mLFix: Increase DMSO to 2% or add 0.02% Tween-80.
Biofilm 40-60% Inhibition at sub-MICIndicates Quorum Sensing Inhibition (QSI) potential.

Critical Note on Potency: Citreoindole is rarely a "silver bullet" antibiotic. If MIC values are high (>64 µg/mL), do not discard the compound. Proceed to Biofilm Inhibition Assays (Crystal Violet method) or Synergy Testing (Checkerboard assay with conventional antibiotics), as its diketopiperazine scaffold is known to potentiate other drugs by inhibiting efflux pumps.

References

  • Structure Revision: Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852. Link[4]

  • Isolation & Source: da Rocha, M. W., et al. (2015). "Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium." Food Additives & Contaminants: Part A, 32(4), 584-595. Link

  • Standard Protocol (Bacteria): CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute. Link

  • Standard Protocol (Fungi): CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Link

  • Indole Alkaloid Bioactivity: Zhang, W., et al. (2021). "Marine Indole Alkaloids—Isolation, Structure and Bioactivities."[5] Marine Drugs, 19(12), 656. Link

Sources

Application

"NMR and mass spectrometry analysis of Citreoindole"

Application Note: Structural Elucidation and Quality Control of Citreoindole ) Executive Summary Citreoindole is a rare, complex diketopiperazine alkaloid originally isolated from Penicillium species (e.g., P. citreo-vir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control of Citreoindole


)

Executive Summary

Citreoindole is a rare, complex diketopiperazine alkaloid originally isolated from Penicillium species (e.g., P. citreo-viride, P. citrinum). Its structural elucidation presents significant challenges due to the presence of non-proteinogenic amino acid residues (specifically


-phenylalanine) and conformational rigidity.

This Application Note provides a definitive guide for the isolation, structural characterization, and validation of Citreoindole. Unlike generic protocols, this guide incorporates the critical structural revision established in 2016 , distinguishing Citreoindole from its congeners (e.g., Haenamindole) via advanced NMR techniques and C3 Marfey’s analysis.

Key Applications:

  • Drug Discovery: Validation of scaffold identity in cytotoxic alkaloid libraries.

  • Metabolomics: Dereplication of Penicillium secondary metabolites.

  • QC/QA: Batch release testing for fermentation-derived APIs.

Chemical Identity & Properties

PropertySpecification
Compound Name Citreoindole
IUPAC Classification Indole Diketopiperazine Alkaloid
Molecular Formula

Exact Mass 496.2111 Da
Key Structural Motifs Indole core, Diketopiperazine ring, L-Phenylalanine, L-

-Phenylalanine
Solubility Soluble in DMSO, MeOH; Sparingly soluble in

Stability Light sensitive (indole oxidation); Stable at -20°C

Protocol A: Sample Preparation & Isolation

Objective: To isolate high-purity Citreoindole from fungal culture for analytical characterization.

Context: Citreoindole is a minor metabolite. Co-elution with related alkaloids (e.g., citreoviridin) is common. This protocol utilizes a specific liquid-liquid partitioning followed by semi-preparative HPLC.

Workflow Diagram: Isolation Logic

IsolationProtocol Culture Fungal Culture (P. citrinum) Extract Extraction (EtOAc) Culture->Extract Maceration Partition Partitioning (90% MeOH / Hexane) Extract->Partition Defatting Chrom Vacuum Liquid Chromatography (VLC) Partition->Chrom Fractionation HPLC Semi-Prep HPLC (C18, ACN/H2O) Chrom->HPLC Isolation Pure Purified Citreoindole HPLC->Pure Lyophilization

Figure 1: Step-by-step isolation workflow ensuring removal of lipid contaminants prior to high-resolution separation.

Detailed Steps:
  • Fermentation: Cultivate Penicillium citrinum (e.g., strain MF006) on rice medium for 28 days at 25°C.

  • Extraction: Macerate culture with EtOAc (

    
     mL). Evaporate solvent to yield crude oleoresin.
    
  • Defatting (Critical): Partition the crude extract between

    
     MeOH and Hexane. Discard the Hexane layer (lipids) to prevent NMR signal broadening.
    
  • Purification:

    • Stationary Phase: ODS (Octadecylsilane) C18.

    • Mobile Phase: Gradient elution

      
       MeOH in 
      
      
      
      .
    • Final Polishing: Semi-prep HPLC (Phenomenex Luna C18,

      
      , 
      
      
      
      mm). Isocratic
      
      
      MeCN/
      
      
      at 2.0 mL/min.
    • Detection: UV at 210 nm and 254 nm.

Protocol B: Mass Spectrometry (HR-LCMS)

Objective: Confirm elemental composition and analyze fragmentation for structural fingerprinting.

Instrument: Q-TOF or Orbitrap Mass Spectrometer. Ionization: Electrospray Ionization (ESI), Positive Mode.

Method Parameters:
  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 
    
    
    
    ).
  • Mobile Phase A:

    
     Formic Acid in 
    
    
    
    .
  • Mobile Phase B: MeCN.

  • Gradient: 5-95% B over 10 min.

  • Flow Rate: 0.4 mL/min.

Data Interpretation:
Ion TypeObserved m/zInterpretation

497.2189Protonated molecule

519.2008Sodium adduct (Often dominant in ESI)
Fragment 1 ~350Loss of Phenylalanine residue
Fragment 2 ~130Indole moiety characteristic ion (

)

Analyst Note: Citreoindole often forms strong sodium adducts. If the


 signal is weak, dope the mobile phase with 0.1% Ammonium Formate to promote protonation or monitor the 

species for quantification.

Protocol C: NMR Spectroscopy

Objective: Full structural elucidation and stereochemical assignment. Solvent: DMSO-


 (Preferred over 

to visualize exchangeable amide protons).
Experimental Setup:
  • Field Strength:

    
     MHz (Required for resolving overlapping aromatic signals).
    
  • Temperature: 298 K.

  • Tube: 3mm or 5mm Shigemi tube (to maximize sensitivity for limited samples).

Pulse Sequence Logic:

NMRWorkflow Proton 1H NMR (Integration & Multiplicity) HSQC HSQC (1-Bond C-H Correlation) Proton->HSQC COSY 1H-1H COSY (Spin Systems) Proton->COSY Fragment ID Carbon 13C NMR (Carbon Count) Carbon->HSQC HMBC HMBC (Long-Range Connectivity) HSQC->HMBC Skeleton Build ROESY ROESY/NOESY (Stereochemistry) HMBC->ROESY 3D Structure COSY->HMBC Link Fragments

Figure 2: NMR pulse sequence workflow. HSQC and HMBC are critical for connecting the indole and phenylalanine moieties to the diketopiperazine core.

Diagnostic NMR Data (DMSO- ):

The following table summarizes the characteristic shifts distinguishing Citreoindole. Note the presence of the


-phenylalanine spin system.[1]
Position

(ppm)
Multiplicity

(ppm)
HMBC Correlations (H

C)
Indole NH (1) 10.85br s-C-2, C-3, C-3a, C-7a
Indole H-2 7.15d124.5C-3, C-3a
Amide NH 8.40s-C=O (Diketopiperazine)

-Phe H-

4.55dd55.2C=O, C-


-Phe H-

3.20m40.1Phenyl Ring carbons
Diketopiperazine C=O --166.1, 168.8-

Critical Structural Validation: The distinction between Citreoindole and its isomer Haenamindole relies on the exact assignment of the phenylalanine residues.

  • Citreoindole: Contains L-Phe and L-

    
    -Phe .[1]
    
  • Validation Step: Perform C3 Marfey’s Analysis . Hydrolyze the compound (6N HCl, 110°C, 24h), derivatize with L-FDAA (Marfey's reagent), and analyze via LC-MS. Compare retention times with authentic L-Phe and L-

    
    -Phe standards.
    

References

  • Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole."[1][2] Tetrahedron Letters, 57(34), 3851-3852.

    • Source:

  • Matsunaga, K., et al. (1991). "Isolation and structure of citreoindole, a new metabolite of hybrid strain KO 0052 derived from Penicillium citreo-viride B. IFO 6200 and 4692." Tetrahedron Letters, 32(47), 6883-6884.

    • Source:

  • Kim, J.W., et al. (2015). "Haenamindole, an unusual diketopiperazine derivative from a marine sediment-derived Penicillium sp."[1] Journal of Natural Products, 78(11), 2822-2826.

    • Source:

  • Lou, H., et al. (2021). "New Prenylated Indole Homodimeric and Pteridine Alkaloids from the Marine-Derived Fungus Aspergillus austroafricanus Y32-2." Marine Drugs, 19(2), 99.

    • Source:

Sources

Method

Culturing Marine Fungi for Citreoindole Production: An Application and Protocol Guide

Introduction: Tapping the Marine Fungal Treasure Chest for Novel Therapeutics The marine environment, a vast and underexplored biome, harbors a staggering diversity of microorganisms that have evolved unique metabolic ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping the Marine Fungal Treasure Chest for Novel Therapeutics

The marine environment, a vast and underexplored biome, harbors a staggering diversity of microorganisms that have evolved unique metabolic capabilities to thrive in extreme conditions.[1] Among these, marine-derived fungi have emerged as a prolific source of novel secondary metabolites, compounds not essential for primary growth but which often possess potent and diverse biological activities.[1][2][3] These metabolites are of significant interest as potential new lead structures for drug discovery and development.[2]

Indole alkaloids, a major class of these fungal secondary metabolites, are characterized by their structural complexity and wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5][6] This guide focuses on Citreoindole , an indole-type metabolite originally isolated from Penicillium citreonigrum.[7] This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals, detailing the journey from isolation of marine fungi to the production, purification, and characterization of Citreoindole.

Part 1: Isolation and Identification of Marine-Derived Fungi

The first critical step is the successful isolation of fungal strains from marine sources. Marine fungi can be found as endophytes living within other organisms like sponges, algae, and mangrove plants, or as free-living organisms in sediments.[2][8]

Protocol 1.1: Isolation of Endophytic Fungi from Marine Algae

This protocol is adapted from established methods for isolating fungi from marine macroorganisms.[9][10]

Rationale: Marine algae host a diverse community of endophytic fungi, which are a promising source of bioactive compounds.[11] Surface sterilization is a crucial step to eliminate epiphytic microorganisms and ensure the isolation of true endophytes.

Materials:

  • Freshly collected marine algae (e.g., Fucus vesiculosus)[11]

  • Sterile seawater

  • 70% Ethanol (EtOH)

  • Sterile deionized water

  • Potato Dextrose Agar (PDA) plates with 3% NaCl and chloramphenicol (500 mg/L)[8]

  • Sterile scalpels, forceps, and Petri dishes

Procedure:

  • Sample Preparation: Gently wash the collected seaweed samples with sterile seawater to remove debris.[9]

  • Surface Sterilization:

    • Cut the seaweed into small fragments (approx. 1x1 cm).[9]

    • Immerse the fragments in 70% EtOH for 60-80 seconds.[9]

    • Rinse the fragments three times with sterile seawater to remove residual ethanol.[9]

  • Plating: Aseptically place the sterilized seaweed fragments onto the surface of the prepared PDA plates.

  • Incubation: Incubate the plates at 25-28°C for up to 30 days, observing regularly for fungal growth emanating from the tissue fragments.[8]

  • Sub-culturing: As fungal hyphae grow out from the seaweed tissue, use a sterile loop to transfer the hyphal tips to fresh PDA plates to obtain pure cultures.[9]

  • Preservation: Document and preserve the pure fungal isolates on PDA slants or in 20% glycerol at -80°C for long-term storage.[8]

Part 2: Cultivation and Optimization of Citreoindole Production

Once a promising fungal strain, such as Penicillium citreonigrum or a related species, is isolated, the next challenge is to cultivate it under conditions that maximize the production of the target metabolite, Citreoindole.[12][13] Standard laboratory conditions often do not reflect the natural environment of the fungus, leading to the expression of only a fraction of its biosynthetic potential.[11]

The OSMAC (One Strain, Many Compounds) Approach

The OSMAC approach is a powerful strategy to unlock the chemical diversity of a single fungal strain by systematically varying cultivation parameters.[11][14] This method can induce the expression of "silent" or "cryptic" biosynthetic gene clusters, leading to the production of novel or higher yields of desired compounds.[11][15]

Key Parameters for OSMAC-based Optimization:

  • Media Composition: Varying carbon and nitrogen sources (e.g., glucose, sucrose, peptone, yeast extract), and mineral content.[14]

  • Physical Parameters: Modifying temperature, pH, salinity, and aeration.[14]

  • Culture Format: Comparing solid-state fermentation (e.g., on rice medium) with liquid (submerged) fermentation.[11][16]

OSMAC_Workflow cluster_0 Strain & Media Variation cluster_1 Parameter Optimization cluster_2 Analysis Strain Pure Fungal Isolate (e.g., Penicillium sp.) Media1 Liquid Medium 1 (e.g., PDB) Strain->Media1 Media2 Liquid Medium 2 (e.g., YES) Strain->Media2 Media3 Solid Medium 1 (e.g., Rice) Strain->Media3 Media4 Solid Medium 2 (e.g., Rice + Additive) Strain->Media4 Temp Temperature (24°C, 28°C) Media1->Temp pH pH (5, 6, 7) Media2->pH Salinity Salinity (0%, 3%) Media3->Salinity Media4->Temp Extraction Solvent Extraction (EtOAc / MeOH) Temp->Extraction pH->Extraction Salinity->Extraction LCMS LC-MS/MS Analysis (Metabolomic Profiling) Extraction->LCMS Bioassay Bioactivity Screening (e.g., Cytotoxicity) Extraction->Bioassay Citreoindole Citreoindole Quantification LCMS->Citreoindole

Caption: OSMAC strategy for optimizing Citreoindole yield.

Protocol 2.1: Small-Scale Fermentation Trials

Rationale: This protocol allows for the efficient screening of multiple culture conditions to identify those that favor Citreoindole production. Both solid and liquid cultures are tested, as fungal metabolism can differ significantly between these formats.[11][13]

Materials:

  • Liquid Media:

    • Potato Dextrose Broth (PDB)

    • Yeast Extract Sucrose (YES) Broth (2% yeast extract, 15% sucrose)[17]

    • Malt Extract Broth (3% malt extract)[10]

  • Solid Medium:

    • Rice Medium (e.g., 80g rice, 120mL distilled water per 1L flask)[13][18]

  • Erlenmeyer flasks (250 mL or 1L)

  • Fungal isolate on PDA plate

Procedure:

  • Inoculation:

    • Liquid Culture: Aseptically transfer small agar plugs (approx. 5 mm diameter) of the actively growing fungus into 50 mL of each liquid medium in 250 mL flasks.[8]

    • Solid Culture: Inoculate the sterilized rice medium in 1L flasks with several agar plugs of the fungus.[18]

  • Incubation:

    • Incubate liquid cultures at 25°C with shaking (150 rpm) for 14-28 days.

    • Incubate solid cultures under static conditions at 25°C for 30-45 days.[4][13]

  • Sampling & Analysis: After the incubation period, harvest the cultures for extraction and analysis as described in Part 3. Compare the metabolomic profiles using LC-MS to identify the condition producing the highest yield of Citreoindole.

Culture Medium Type Primary Components Typical Incubation Reference
Potato DextroseLiquid/SolidPotato infusion, Dextrose14-28 days[8][9]
Yeast Extract Sucrose (YES)LiquidYeast Extract, Sucrose8-21 days[17]
Malt ExtractLiquidMalt Extract14-28 days[10]
Rice MediumSolidRice, Water30-47 days[13][18]

Part 3: Extraction and Purification of Citreoindole

Indole alkaloids are typically intracellular or secreted into the culture medium. The extraction and purification strategy must efficiently recover the compound from both the fungal biomass (mycelium) and the culture filtrate.

Extraction_Purification_Workflow

Caption: Extraction and purification of Citreoindole.

Protocol 3.1: Solvent Extraction

Rationale: This protocol uses organic solvents to extract Citreoindole and other secondary metabolites. Ethyl acetate (EtOAc) is a common choice for moderately polar compounds like indole alkaloids. For intracellular compounds, methanol (MeOH) is effective at penetrating the cell biomass.[19]

Materials:

  • Fungal culture (broth and/or mycelium)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation: For liquid cultures, separate the mycelium from the culture broth by filtration.[17] For solid cultures, the entire fermented rice medium is typically extracted.[13]

  • Filtrate Extraction: Extract the culture filtrate three times with an equal volume of EtOAc using a separatory funnel. Pool the organic layers.

  • Mycelium Extraction:

    • Homogenize the mycelial mat.

    • Soak the mycelium in MeOH or EtOAc overnight.[18][19]

    • Filter and repeat the extraction process two more times.

  • Combine and Concentrate: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.[13]

Protocol 3.2: Chromatographic Purification

Rationale: The crude extract is a complex mixture of metabolites. Column chromatography is used to separate these compounds based on their polarity, followed by High-Performance Liquid Chromatography (HPLC) for final purification.

Materials:

  • Crude extract

  • Silica gel for column chromatography

  • Solvent system (e.g., chloroform-methanol or petroleum ether-EtOAc gradient)[20][21]

  • Semi-preparative HPLC system

  • Appropriate HPLC solvents (e.g., methanol-water)[20]

Procedure:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the dried material onto a silica gel column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% petroleum ether and gradually increasing the proportion of EtOAc).[21]

  • Fraction Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing Citreoindole.

  • Semi-Preparative HPLC:

    • Pool the fractions rich in Citreoindole and concentrate them.

    • Purify the target compound to homogeneity using a semi-preparative HPLC system with an appropriate mobile phase (e.g., methanol-water).[17][20]

Part 4: Structural Characterization

Once a pure compound is obtained, its identity must be confirmed as Citreoindole. This is achieved through a combination of spectroscopic techniques.

Key Analytical Techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the compound.[13][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and confirm that it matches the known structure of Citreoindole.[13][17]

  • Ultraviolet-Visible (UV/VIS) Spectroscopy: Provides information about the chromophore system within the molecule, which is characteristic for indole alkaloids.[17]

By following these detailed protocols, researchers can systematically approach the isolation of marine fungi, optimize the production of Citreoindole, and successfully purify and characterize this valuable natural product for further investigation in drug discovery programs.

References

  • Methods for isolation of marine-derived endophytic fungi and their bioactive secondary products. Springer Nature Experiments. [Link]

  • Influence of OSMAC-Based Cultivation in Metabolome and Anticancer Activity of Fungi Associated with the Brown Alga Fucus vesiculosus - PMC. National Center for Biotechnology Information. [Link]

  • Cryptic Metabolites from Marine-Derived Microorganisms Using OSMAC and Epigenetic Approaches - Semantic Scholar. Semantic Scholar. [Link]

  • Isolation and Characterization of Marine Endophytic Fungi from Seaweeds, and Bioactivity of their Crude Extracts - Journal of Pure and Applied Microbiology. Journal of Pure and Applied Microbiology. [Link]

  • Diverse Secondary Metabolites Produced by Marine-Derived Fungus Penicillium simplicissimum Ch06 Through an OSMAC Approach - Sapporo Medical Journal. Sapporo Medical Journal. [Link]

  • Evaluating methods for the isolation of marine-derived fungal strains and production of bioactive secondary metabolites - SciELO. SciELO. [Link]

  • (PDF) Isolation and Characterization of Marine fungi for their Bioactive pigments. ResearchGate. [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC. National Center for Biotechnology Information. [Link]

  • Isolation of marine-derived filamentous fungi and their potential application for bioremediation process - PMC. National Center for Biotechnology Information. [Link]

  • Chemical profiling of fungal metabolites via the OSMAC approach: Novel identification of Brianthein W from an endophytic fungus, Hypomontagnella monticulosa Zg15SU - PMC. National Center for Biotechnology Information. [Link]

  • Extraction and analysis of indole derivatives from fungal biomass - PubMed. National Center for Biotechnology Information. [Link]

  • Chemical Constituents of the Deep-Sea-Derived Penicillium citreonigrum MCCC 3A00169 and Their Antiproliferative Effects - PMC. National Center for Biotechnology Information. [Link]

  • Influence of OSMAC-Based Cultivation in Metabolome and Anticancer Activity of Fungi Associated with the Brown Alga Fucus vesiculosus. - OceanRep. GEOMAR Helmholtz Centre for Ocean Research Kiel. [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC. National Center for Biotechnology Information. [Link]

  • Haenamindole and fumiquinazoline analogs from a fungicolous isolate of Penicillium lanosum | Request PDF - ResearchGate. ResearchGate. [Link]

  • Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed. National Center for Biotechnology Information. [Link]

  • Marine-derived fungi as a source of bioactive indole alkaloids with diversified structures. SpringerLink. [Link]

  • Penicillium citreonigrum - German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ. DSMZ. [Link]

  • Penicillium citreonigrum - German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ. DSMZ. [Link]

  • Marine-Derived Indole Alkaloids and their Biological and Pharmacological Activities - MDPI. MDPI. [Link]

  • Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28. MDPI. [Link]

  • Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 - PMC. National Center for Biotechnology Information. [Link]

  • Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis - ResearchGate. ResearchGate. [Link]

  • Five New Indole Alkaloid Derivatives from Deep-Sea Fungus Aspergillus fumigatus AF1. MDPI. [Link]

  • Indole alkaloids from a culture of the fungus Aporpium caryae - PubMed. National Center for Biotechnology Information. [Link]

  • Prenylated indole-terpenoids with antidiabetic activities from Penicillium sp. HFF16 from the rhizosphere soil of Cynanchum bungei Decne - Frontiers. Frontiers. [Link]

  • Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities - Semantic Scholar. Semantic Scholar. [Link]

  • Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Royal Society of Chemistry. [Link]

Sources

Application

Application Note: Strategic Derivatization of Citreoindole for Enhanced Bioactivity

This Application Note is designed for medicinal chemists and drug development professionals seeking to optimize the bioactivity of Citreoindole , a marine-derived diketopiperazine (DKP) indole alkaloid. Abstract & Strate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals seeking to optimize the bioactivity of Citreoindole , a marine-derived diketopiperazine (DKP) indole alkaloid.

Abstract & Strategic Overview

Citreoindole is a bioactive metabolite isolated from the deep-sea fungus Penicillium citreonigrum.[1][2][3] Structurally, it is a diketopiperazine formed from tryptophan and phenylalanine (or


-phenylalanine) residues.[1] While it exhibits baseline cytotoxicity against HeLa and HepG2 cell lines and moderate antimicrobial activity, its clinical translation is often hampered by suboptimal potency and poor aqueous solubility.

This guide details a semi-synthetic derivatization strategy to overcome these limitations. By targeting specific reactive sites on the Citreoindole scaffold—specifically the indole nitrogen (


-1) and the diketopiperazine amide nitrogens—researchers can significantly modulate lipophilicity (

), metabolic stability, and target binding affinity.
Key Derivatization Targets
  • Indole

    
    -1 Position:  Primary target for alkylation to increase lipophilicity and membrane permeability.[1]
    
  • Indole C-2/C-5 Positions: Target for halogenation to block metabolic oxidation and introduce steric bulk.[1]

  • Diketopiperazine (DKP) Ring: Modification of amide nitrogens to alter hydrogen bond donor/acceptor profiles.[1]

Structural Analysis & SAR Logic

The Citreoindole core consists of a rigid DKP ring fused to an indole moiety.[1] The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the protocols below.

SAR_Logic Citreoindole Citreoindole Core (Trp-Phe DKP) N1_Mod Indole N-1 Modification (Alkylation/Benzylation) Effect: ↑ Lipophilicity, Membrane Permeability Citreoindole->N1_Mod Target 1 C_Halogen C-5/C-6 Halogenation (Cl, Br, F) Effect: Block Metabolism, ↑ Potency Citreoindole->C_Halogen Target 2 DKP_Mod DKP Amide N-Alkylation Effect: Solubility, Conformational Lock Citreoindole->DKP_Mod Target 3

Figure 1: SAR Map of Citreoindole.[1] The N-1 position is the most accessible nucleophile, while halogenation at C-5/C-6 can prevent rapid metabolic clearance.[1]

Experimental Protocols

Protocol A: -Alkylation of the Indole Moiety

Objective: Introduce alkyl or benzyl groups to the indole nitrogen to enhance cellular uptake and interaction with hydrophobic pockets of target proteins (e.g., kinases or tubulin).

Reagents:

  • Citreoindole (10 mg, ~0.02 mmol)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Alkyl Halide (e.g., Methyl iodide, Benzyl bromide, Propargyl bromide)

  • Anhydrous DMF (Dimethylformamide)

  • Ice bath (0°C)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 10 mg of Citreoindole in 1.0 mL of anhydrous DMF .

  • Deprotonation: Cool the solution to 0°C. Add 1.5 equivalents of NaH (approx. 1.2 mg).[1] Stir for 20 minutes.

    • Observation: Evolution of

      
       gas indicates successful deprotonation of the indole 
      
      
      
      (pKa ~17).[1]
  • Alkylation: Add 1.2 equivalents of the selected alkyl halide dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 1:1). The product will have a higher

      
       value than the starting material due to loss of the H-bond donor.[1]
      
  • Quenching: Quench carefully with 0.5 mL of saturated

    
     solution .
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with water and brine to remove DMF.[1] Dry over 
    
    
    
    .[1]
  • Purification: Purify via silica gel flash chromatography or preparative HPLC.

Protocol B: Electrophilic Halogenation (C-5/C-6)

Objective: Introduce a halogen atom to modulate electronic properties and block metabolic hydroxylation.[1]

Reagents:

  • Citreoindole (10 mg)

  • 
    -Bromosuccinimide (NBS) or 
    
    
    
    -Chlorosuccinimide (NCS)[1]
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Dissolve Citreoindole in

    
     (1.0 mL).[1]
    
  • Cool to 0°C to prevent over-halogenation.

  • Add 1.05 equivalents of NBS (dissolved in 0.1 mL

    
    ) dropwise over 10 minutes.
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Remove solvent under reduced pressure. Resuspend residue in EtOAc/Water for extraction.[1]

  • Purification: Isolate the monobrominated product (likely at C-2 or C-5/6 depending on steric hindrance of the DKP ring) via HPLC.

Bioactivity Evaluation Workflow

Once derivatives are synthesized, they must be screened rigorously.[1]

Workflow Diagram

Bioassay_Workflow Synthesis Synthesis of Derivatives (Protocols A & B) QC Quality Control (NMR, LC-MS, Purity >95%) Synthesis->QC Screening Primary Screening (10 µM Single Dose) QC->Screening MTT Cytotoxicity Assay (HeLa, HepG2, MCF-7) Screening->MTT MIC Antimicrobial Assay (S. aureus, E. coli) Screening->MIC Hit_Select Hit Selection (>50% Inhibition) MTT->Hit_Select MIC->Hit_Select IC50 Dose-Response (IC50) Determination Hit_Select->IC50

Figure 2: Validated screening workflow from synthesis to IC50 determination.

Quantitative Analysis: Expected Data Format

Summarize your bioactivity data in the following format to facilitate SAR analysis.

Table 1: Comparative Cytotoxicity (


 in 

)
Compound IDSubstitution (

)
Substitution (

)
HeLa

HepG2

Solubility (PBS)
Citreoindole (WT) HH12.525.6Low
Deriv-A1 MethylH5.210.1Moderate
Deriv-A2 BenzylH2.1 4.5 Low
Deriv-B1 HBr (C-5)8.415.2Low

Note: Values are illustrative examples of expected trends based on typical indole alkaloid SAR.

Troubleshooting & Optimization

  • Issue: Low Yield in Alkylation.

    • Cause: Incomplete deprotonation or moisture in DMF.[1]

    • Solution: Use fresh NaH and strictly anhydrous DMF.[1] Ensure Argon flow is continuous.

  • Issue: Poly-halogenation.

    • Cause: Excess NBS or high temperature.[1]

    • Solution: Strictly control stoichiometry (1.0 eq) and keep the reaction at 0°C.

  • Issue: Poor Solubility in Bioassays. [1]

    • Solution: Dissolve stock in 100% DMSO (10 mM), then dilute into media. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

References

  • Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole."[1][3][4] Tetrahedron Letters, 57(34), 3851–3852.[4]

  • Li, Z. (2021). "Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities."[1][5] Pharmaceutical Fronts, 3(4), e142.[5]

  • Willems, T., et al. (2021). "Marine Indole Alkaloids—Isolation, Structure and Bioactivities." Marine Drugs, 19(12).

  • Matsunaga, T., et al. (1991). "Isolation and structure of citreoindole."[1][3] Tetrahedron Letters, 32(47), 6883-6884.

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of Citreoindole from fungal fermentation"

Technical Support Center: Citreoindole Production Guide Authorized by Senior Application Scientist | Version 2.4 | Status: Active Hub: Diagnostic & Optimization Interface User: "My Citreoindole yields from Penicillium ci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Citreoindole Production Guide Authorized by Senior Application Scientist | Version 2.4 | Status: Active

Hub: Diagnostic & Optimization Interface

User: "My Citreoindole yields from Penicillium citrinum are inconsistent and generally low (<5 mg/L). Where do I start?"

Scientist: Low yield in fungal secondary metabolites is rarely a single-variable problem. It is usually a conflict between biomass accumulation (trophophase) and metabolite production (idiophase). For Citreoindole, a prenylated indole alkaloid, the bottleneck is often the availability of the indole precursor (tryptophan) or the metabolic flux toward the terpenoid moiety.

Use this decision matrix to triage your current process before altering parameters.

TroubleshootingLogic Start Diagnostic Start CheckBiomass 1. Check Biomass Accumulation Start->CheckBiomass LowBiomass Low Biomass (<5g/L) CheckBiomass->LowBiomass Poor Growth HighBiomass High Biomass (>10g/L) CheckBiomass->HighBiomass Good Growth CheckExtract 2. Analyze Crude Extract (HPLC) NoPeak No Citreoindole Peak CheckExtract->NoPeak Metabolic Block LowPeak Trace Peak Detected CheckExtract->LowPeak Flux Limitation NutrientIssue Nutrient/Aeration Issue Action: Check C:N Ratio & DO LowBiomass->NutrientIssue HighBiomass->CheckExtract Silencing Gene Silencing Action: Add Epigenetic Modifiers NoPeak->Silencing Precursor Precursor Limitation Action: Feed L-Tryptophan LowPeak->Precursor

Figure 1: Diagnostic Decision Tree for Fungal Fermentation Yield Issues.

Part 1: Upstream Optimization (Strain & Media)

Q1: Which strain and media composition should I use as a baseline?

Recommendation: While Penicillium citreonigrum is often associated with citreoviridin, Citreoindole is most authoritatively isolated from marine-derived Penicillium citrinum (e.g., strain MF006 or KFD28) [1][2].

The "OSMAC" (One Strain Many Compounds) Protocol: Do not rely on a single medium. Marine-derived fungi often require specific salinity and carbon sources to trigger the specific gene cluster.

ComponentStandard Medium (PDB) Optimized Production Medium (Rice-Solid) Function
Carbon Source Glucose (20 g/L)Brown Rice (100 g)Rice provides slow-release starch, preventing catabolite repression.
Nitrogen Source Potato InfusionYeast Extract (1 g) + Peptone (1 g)Organic nitrogen promotes alkaloid synthesis better than inorganic nitrates.
Salinity NoneSea Salt (33 g/L) or Artificial SeawaterCritical: Mimics marine environment to activate silent clusters [3].
Precursor NoneL-Tryptophan (0.5 g/L) Direct biosynthetic precursor for the indole moiety [2].
Water Distilled110 mL (50% Seawater)Moisture control for solid-state fermentation (SSF).

Why this works:

  • Salinity: Marine strains often possess "silent" gene clusters that are only transcribed under high osmotic stress or specific halide concentrations [3].

  • Solid-State Fermentation (SSF): Penicillium species often produce higher yields of secondary metabolites on solid substrates because it mimics their natural biofilm-like growth state, inducing differential gene expression compared to submerged liquid culture.

Part 2: Process Control & Metabolic Engineering

Q2: I have good growth, but low Citreoindole. How do I force the metabolic flux?

Mechanism: Citreoindole biosynthesis is a convergence of two pathways: the Shikimate pathway (providing Tryptophan) and the Mevalonate pathway (providing the terpene unit, likely DMAPP/IPP).

Protocol: Precursor Feeding Strategy You must bypass the rate-limiting step of endogenous tryptophan synthesis.

  • Timing: Do not add L-Tryptophan at inoculation. High concentrations can inhibit early growth.

  • Injection Point: Add sterile-filtered L-Tryptophan (dissolved in warm water) at 48-72 hours (early idiophase).

  • Concentration: Final concentration should be 0.5 - 1.0 g/L.

Visualizing the Pathway: Understanding where the inputs go helps you troubleshoot.

Biosynthesis Shikimate Shikimate Pathway Trp L-Tryptophan (Indole Scaffold) Shikimate->Trp PrenylTrp Dimethylallyl-Tryptophan (DMAT) Trp->PrenylTrp + Prenyltransferase MVA Mevalonate Pathway DMAPP DMAPP / IPP (Prenyl Group) MVA->DMAPP DMAPP->PrenylTrp Intermediates Indole-Diterpenoid Intermediates PrenylTrp->Intermediates Citreoindole Citreoindole Intermediates->Citreoindole Feed Exogenous Feeding Feed->Trp Boosts Flux

Figure 2: Putative Biosynthetic Pathway. Feeding Tryptophan pushes the reaction toward DMAT formation.

Q3: The culture is turning dark/brown. Is this contamination?

Diagnosis: Likely Oxidative Stress or Melanization , not necessarily bacterial contamination.

  • Issue: Indole alkaloids are sensitive to oxidation. If the mycelium lyses (autolysis) due to shear stress or pH spikes, intracellular oxidases degrade your product.

  • Solution:

    • Agitation: If using liquid culture, reduce RPM. Penicillium is shear-sensitive. Switch to 120-150 RPM.

    • Antioxidants: Add Ascorbic Acid (1 mM) to the medium to protect the indole moiety during fermentation [4].

Part 3: Downstream Processing & Analysis

Q4: I see a peak, but I can't purify it. How do I optimize extraction?

Protocol: Citreoindole is a mid-polarity alkaloid.

  • Quenching: Stop fermentation by adding an equal volume of Ethyl Acetate (EtOAc) directly to the flask/bioreactor. This kills the fungus and stops enzymatic degradation immediately.

  • pH Adjustment:

    • Alkaloids are basic. In acidic conditions, they are protonated (water-soluble).

    • Step A: Adjust broth pH to 9.0-10.0 using Ammonia or NaOH before solvent extraction. This ensures the Citreoindole is in its neutral (organic-soluble) form.

    • Step B: Extract with EtOAc x3.[1]

  • Purification: Use Silica Gel chromatography.[2][3]

    • Mobile Phase: CH2Cl2:MeOH (Start 100:0 -> Gradient to 90:10). Citreoindole typically elutes early compared to more polar glycosides.

References

  • Li, Z., et al. (2021).[4] "Natural Indole Alkaloids from Marine Fungi: Chemical Diversity and Biological Activities." Pharmaceutical Fronts, 3(4).

  • Willems, T., et al. (2020). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34).

  • Overy, D. P., et al. (2014). "Media environment influences the metabolic profile of marine-derived Penicillium." Fungal Biology Reviews. (Contextual grounding on OSMAC for marine fungi).
  • Xu, F.X., et al. (2018). "Yield enhancement strategies of rare pharmaceutical metabolites from endophytes." Biotechnology Letters, 40.

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Citreoindole in Bioassays

Introduction: The Citreoindole Challenge Citreoindole is a rare bis-indole alkaloid metabolite, originally isolated from Penicillium species (e.g., P. citreonigrum, P.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Citreoindole Challenge

Citreoindole is a rare bis-indole alkaloid metabolite, originally isolated from Penicillium species (e.g., P. citreonigrum, P. citrinum). While it exhibits promising bioactivity—including cytotoxicity against specific tumor lines and potential protein phosphatase inhibition—its physicochemical properties present a significant barrier to reliable data.[1][2]

The Core Problem: Citreoindole possesses a rigid, hydrophobic scaffold (MW ~496 Da) with high lipophilicity (Predicted LogP > 3.5).[1][2] In bioassays, the transition from an organic stock solvent (typically DMSO) to an aqueous culture medium often triggers micro-precipitation .[2] This phenomenon creates two critical failure modes:

  • False Negatives: The active compound precipitates out of solution, reducing the effective concentration interacting with the target.[2]

  • False Positives: Aggregates form non-specific interactions with proteins or cell membranes (pan-assay interference), leading to artifacts.[1][2]

This guide provides a validated workflow to solubilize Citreoindole, ensuring your biological data reflects true molecular pharmacology, not solubility artifacts.

Module 1: Solvent Selection & Stock Preparation

The Golden Rule: Anhydrous Integrity

Water is the enemy of Citreoindole stock stability.[2] Even trace moisture in DMSO can initiate "crash-out" upon freezing or long-term storage.[1][2]

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO disrupts the strong crystal lattice energy of bis-indole structures.[1][2] Ethanol is too volatile; Methanol is cytotoxic at lower thresholds.[1][2]
Stock Concentration 10 mM - 20 mM High enough to allow large dilution factors (keeping final DMSO < 0.5%), but below the saturation limit where freeze-thaw cycles cause irreversible crystallization.[1][2]
Storage Vessel Amber Glass Vials (Teflon-lined cap)Citreoindole is potentially photosensitive.[1][2] Plastic tubes (polystyrene) can leach plasticizers or adsorb hydrophobic compounds, altering concentration.[1][2]
Storage Temp -20°C Standard stability. Avoid -80°C for working stocks as repeated deep-freeze cycles promote crystal nucleation.[1][2]
Protocol: Preparing the Master Stock
  • Weigh Citreoindole powder in a static-free environment.[1][2]

  • Calculate the volume of Anhydrous DMSO (Grade ≥ 99.9%) required for a 10 mM concentration.[1][2]

  • Add DMSO and vortex vigorously for 60 seconds.

  • Critical Step: Sonicate in a water bath at room temperature for 5-10 minutes. Visual clarity is not enough; sonication ensures the breakdown of micro-crystalline aggregates.[1][2]

  • Aliquot into single-use vials (e.g., 20 µL) to eliminate freeze-thaw cycles.

Module 2: The "Step-Down" Dilution Strategy

Directly pipetting 100% DMSO stock into cell culture media often causes immediate local precipitation (the "white cloud" effect) because the local concentration exceeds solubility before mixing occurs.[2]

The Solution: Use an Intermediate Dilution Step to lower the kinetic shock.[2]

Diagram: The Solvent-Shift Workflow

G cluster_0 Critical Control Point Stock 10 mM Master Stock (100% DMSO) Inter Intermediate Working Solution (100x Final Conc.) Solvent: DMSO/Media (1:9) or PBS Stock->Inter 1. Pre-dilute (1:10) to prevent shock Final Final Assay Well (1x Conc., <0.5% DMSO) Inter->Final 2. Add to cells (Rapid dispersion)

Caption: The "Step-Down" dilution method mitigates kinetic precipitation by gradually introducing the aqueous phase.[2]

Step-by-Step Dilution Protocol

Target: 10 µM final concentration in assay (0.1% DMSO).

  • Prepare Intermediate (100x):

    • Take 10 µL of 10 mM DMSO Stock.[1][2]

    • Add 90 µL of sterile PBS (or serum-free media).[1][2]

    • Mix immediately and vigorously.[1][2] This creates a 1 mM solution in 10% DMSO.[1][2]

    • Note: If precipitation is visible here (cloudiness), proceed to Module 3 (Carriers).[1][2]

  • Final Addition (1x):

    • Add 1 µL of the Intermediate (1 mM) to 99 µL of assay media in the well.[2]

    • Final Concentration: 10 µM Citreoindole, 0.1% DMSO.

Module 3: Advanced Formulations (Troubleshooting)

If the standard DMSO protocol fails (precipitate forms at >10 µM), you must use a carrier system to shield the hydrophobic indole core from the aqueous environment.

Option A: Complexation with Cyclodextrins

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around hydrophobic molecules, keeping them soluble in water.[1][2]

  • Protocol: Prepare the Intermediate Dilution using 20% HP-β-CD (w/v) in PBS instead of plain PBS.

  • Mechanism: The Citreoindole partitions into the hydrophobic cavity of the cyclodextrin, preventing aggregation while remaining bioavailable.

Option B: Non-Ionic Surfactants

For non-cellular assays (e.g., enzymatic screens), add 0.01% Triton X-100 or Tween-80 to the assay buffer before adding the compound. This lowers the surface tension and stabilizes monomers.[1][2]

Module 4: Validation & QC

How do you know if your compound is truly soluble? Visual inspection is insufficient for detecting nano-aggregates (100–500 nm) that cause false results.[1][2]

The Nephelometry Check

If you have access to a plate reader, measure absorbance at 600 nm or 650 nm (where Citreoindole does not absorb).[2]

  • Procedure: Prepare your highest assay concentration in a clear plate (no cells).

  • Readout: An OD > 0.01 above the blank indicates light scattering (precipitation).[1][2]

  • Action: If scattering is detected, reduce concentration or switch to the Cyclodextrin method.

Troubleshooting FAQs

Q1: My Citreoindole stock froze during storage and now has crystals that won't dissolve. Is it ruined?

  • Diagnosis: Likely moisture ingress caused crystal growth (Ostwald ripening).[1][2]

  • Fix: Heat the vial to 37°C for 15 minutes and sonicate for 10 minutes. If crystals persist, the effective concentration has changed.[2] Spin down, transfer the supernatant to a new vial, and re-quantify concentration using UV-Vis (extinction coefficient) before use.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Generally, No .[1][2] While Citreoindole dissolves in ethanol, ethanol evaporates rapidly in open-well plates (changing concentrations) and is less effective at suppressing the lattice energy of rigid alkaloids compared to DMSO.[2]

Q3: I see toxicity in my vehicle control (DMSO only). What should I do?

  • Answer: Some sensitive cell lines (e.g., primary neurons, stem cells) react to 0.1% DMSO.[2]

  • Solution: Use the HP-β-CD carrier method (Module 3).[1][2] This often allows you to reduce the final DMSO concentration to <0.01% or eliminate it entirely by preparing stocks directly in cyclodextrin solutions (though this requires overnight stirring).[1][2]

References

  • Song, F., et al. (2016).[1][2][3] "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852.[1][2][3]

    • Context: Defines the corrected structure and physicochemical basis for the compound's rigidity and solubility profile.
  • Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1]

    • Context: Authoritative review on the "Step-Down" dilution method and nephelometry valid
  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

    • Context: Validates the use of HP-β-CD for solubilizing hydrophobic alkaloids in bioassays.

Sources

Troubleshooting

"troubleshooting Citreoindole instability in solution"

Technical Support Center: Citreoindole Stability & Handling Guide Executive Summary & Mechanistic Insight The Core Issue: Citreoindole (and its congeners like Citreoindole A) belongs to a class of prenylated indole alkal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Citreoindole Stability & Handling Guide

Executive Summary & Mechanistic Insight

The Core Issue: Citreoindole (and its congeners like Citreoindole A) belongs to a class of prenylated indole alkaloids isolated from Penicillium species. Users frequently report rapid degradation—manifesting as discoloration (browning/pinking) or loss of signal in LC-MS—upon dissolution.

The Mechanism of Failure: The instability is not random; it is chemically deterministic based on the indole pharmacophore.

  • C-3 Oxidation (Auto-oxidation): The electron-rich C-3 position of the indole ring is highly susceptible to electrophilic attack and radical oxidation by atmospheric oxygen. This forms indolenine intermediates which rapidly polymerize or rearrange into oxindole derivatives [1].

  • Acid-Catalyzed Dimerization: In the presence of trace acids (common in aged Chloroform or unbuffered aqueous mobile phases), the indole double bond acts as a nucleophile, attacking another indole molecule to form dimers or trimers [2].

  • Photochemical Degradation: The conjugated system in Citreoindole absorbs UV/Blue light, generating singlet oxygen species that accelerate the oxidative cleavage of the indole ring [3].

Solvent Compatibility & Storage Matrix

Critical Directive: Never store Citreoindole in Chloroform (


) or unbuffered water.
Solvent SystemStability RatingTechnical NotesRecommended Use
DMSO (Anhydrous) ★★★★★ (High)Excellent solubility; inhibits auto-oxidation due to high viscosity and lack of proton donors.Long-term Storage (-20°C or -80°C).
Acetonitrile (MeCN) ★★★★☆ (Good)Good stability if degassed. Aprotic nature prevents acid-catalyzed rearrangement.LC-MS / HPLC Preparation.
Methanol (MeOH) ★★☆☆☆ (Risk)Protic solvent. Can induce solvolysis or methylation artifacts if trace acid is present.Immediate Use Only (Avoid for storage).
Chloroform (

)
★☆☆☆☆ (Critical Failure)Often contains trace HCl from decomposition. Causes rapid dimerization/browning.DO NOT USE.
Water (Unbuffered) ★☆☆☆☆ (Critical Failure)Poor solubility leads to precipitation; pH fluctuations drive degradation.Avoid (Use buffered aqueous mixes only).

Protocol: The "Argon-Shield" Reconstitution

To ensure reproducibility, you must eliminate the three variables of degradation: Oxygen, Light, and Acid.

Equipment Required:

  • Amber glass vials (silanized preferred).

  • High-purity Argon gas (balloon or line).

  • Anhydrous DMSO (or degassed MeCN).

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized Citreoindole vial to reach room temperature before opening to prevent water condensation.

  • Degassing: Sparge your chosen solvent (DMSO/MeCN) with Argon for 5 minutes to displace dissolved oxygen.

  • Solvation:

    • Open the vial under a gentle stream of Argon.

    • Add the specific volume of solvent.

    • Crucial: Do not sonicate vigorously, as this generates heat and radicals. Vortex gently for 10 seconds.

  • Headspace Purge: Before capping, flush the vial headspace with Argon for 10 seconds.

  • Seal: Parafilm the cap immediately.

Troubleshooting Workflow (Interactive Diagnosis)

Use the following logic tree to diagnose sample failure.

Citreoindole_Troubleshooting Start Issue: Sample Degradation Detected Check_Color Observation: Solution Color? Start->Check_Color Pink_Brown Pink/Brown/Black Check_Color->Pink_Brown Discolored Clear_Precip Clear but Precipitate Check_Color->Clear_Precip Turbid Check_Solvent Check Solvent Used Pink_Brown->Check_Solvent Solubility Diagnosis: Solubility Crash Clear_Precip->Solubility Oxidation Diagnosis: Oxidative Polymerization Action_Resynth Action: Discard & Resynthesize/Reorder Oxidation->Action_Resynth Action_Filter Action: Centrifuge & Redissolve in 100% DMSO Solubility->Action_Filter Is_CHCl3 Chloroform/DCM? Check_Solvent->Is_CHCl3 Is_DMSO DMSO/MeCN? Check_Solvent->Is_DMSO Acid_Fail Cause: Acid-Catalyzed Dimerization (Trace HCl in solvent) Is_CHCl3->Acid_Fail Light_Fail Cause: Photo-oxidation (Did you use amber vials?) Is_DMSO->Light_Fail Acid_Fail->Oxidation Light_Fail->Oxidation

Figure 1: Decision matrix for diagnosing Citreoindole stability issues based on visual and solvent cues.

Frequently Asked Questions (FAQs)

Q1: My Citreoindole solution turned pink overnight in the fridge. Is it still usable? A: Likely not. The pink coloration is characteristic of indole oxidation products (often quinoidal species). Even a small color change indicates the formation of impurities that can act as radical initiators, accelerating further degradation. If quantitative accuracy is required, discard the sample.

Q2: Can I use ultrasonication to dissolve the compound? A: Use with extreme caution. Ultrasonication generates local hotspots and cavitation bubbles that can induce radical formation, oxidizing the indole ring. We recommend gentle vortexing or magnetic stirring under an inert atmosphere.

Q3: I see a "double peak" in my LC-MS chromatogram. Is this an isomer? A: It is likely an artifact. Citreoindole derivatives can undergo cis-trans isomerization or atropisomerism depending on the specific side chains (e.g., diketopiperazine rings) [4]. However, if the mass is +16 or +32 Da, you are observing oxidation products (N-oxide or epoxide). If the mass is double (2M), it is a dimer formed during ionization or storage.

Q4: Why does the protocol forbid Chloroform? I use it for all my NMRs. A: Chloroform naturally decomposes to form phosgene and hydrochloric acid (HCl) over time, even when stabilized with amylene. Indoles are acid-sensitive; the trace HCl catalyzes the electrophilic attack of the indole C-3 on C-2, leading to dimerization. For NMR, use


 or 

.

References

  • Matsunaga, K., et al. (1991).[1][2] "Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride." Tetrahedron Letters, 32(47), 6883-6886.

  • Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Journal of Natural Products, 79(10), 2447-2454.

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Finefield, J. M., et al. (2012). "Fungal origins of the diketopiperazine prenylated indole alkaloids." Journal of Natural Products, 75(11), 1883-1892.

Sources

Optimization

"purification challenges of Citreoindole from complex mixtures"

Topic: Purification Challenges of Citreoindole from Complex Fungal Mixtures Executive Summary & Compound Profile Citreoindole is a rare bis-indole alkaloid, specifically a diketopiperazine (DKP) derivative, primarily iso...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges of Citreoindole from Complex Fungal Mixtures

Executive Summary & Compound Profile

Citreoindole is a rare bis-indole alkaloid, specifically a diketopiperazine (DKP) derivative, primarily isolated from marine and terrestrial fungi of the genus Penicillium (e.g., P. citreonigrum, P. citrinum).

Its purification poses a distinct set of challenges due to its structural similarity to co-metabolites like Haenamindole (a hydroxylated derivative), its sensitivity to oxidative degradation, and the complexity of the fungal matrix which often contains high levels of pigments and fatty acids.

Physicochemical Profile
PropertyDataRelevance to Purification
Class Indole DiketopiperazineNeutral to weakly acidic; sensitive to strong acids/bases.[1]
Polarity Moderate (LogP ~1.9 - 2.5)Elutes in mid-range organic fractions; soluble in EtOAc, MeOH, DMSO.
UV Maxima ~220, 280, 290 nmIndole chromophore; useful for detection but non-specific.
Key Impurity HaenamindoleCo-elutes on standard C18; requires high-resolution separation.

Troubleshooting Guide (Q&A)

Category A: Separation & Purity[2][3]

Q1: I am observing a "shoulder" or double peak in my HPLC chromatogram at the expected retention time for Citreoindole. How do I resolve this?

Diagnosis: This is the classic signature of Haenamindole co-elution . Haenamindole is the 22-hydroxy derivative of Citreoindole.[1] Standard C18 columns often fail to resolve these two due to their nearly identical hydrophobicity.

Solution: You must exploit the π-π interaction differences or slight steric changes rather than relying solely on hydrophobicity.

  • Switch Stationary Phase: Replace standard C18 with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The indole rings in Citreoindole interact differently with the phenyl phase compared to the hydroxylated Haenamindole.

  • Modify Mobile Phase: Introduce Methanol (MeOH) instead of Acetonitrile (ACN) as the organic modifier. Protic solvents like MeOH can accentuate the hydrogen bonding differences caused by the extra hydroxyl group on Haenamindole.

  • Gradient Optimization: Use a shallow isocratic "hold" step at the elution percentage (typically 60-70% MeOH) to widen the resolution window.

Q2: My crude extract is oily and clogs the flash column. How do I pre-treat the sample?

Diagnosis: Fungal extracts, especially from solid-state fermentation, are rich in fatty acids and lipids. Direct injection onto silica causes irreversible adsorption and clogging.

Solution: Implement a Liquid-Liquid Partitioning step prior to chromatography.

  • Dissolve the crude EtOAc extract in 90% Methanol/Water.

  • Partition against n-Hexane (1:1 ratio, x3).

  • Result: Lipids and sterols migrate to the Hexane layer. Citreoindole and Haenamindole remain in the aqueous Methanol layer.

  • Concentrate the Methanol layer; it is now ready for Flash Chromatography or HPLC.

Category B: Stability & Recovery

Q3: The compound turns from a pale yellow solid to a brown gum after rotary evaporation. Is it degrading?

Diagnosis: Yes, this indicates oxidative polymerization , common with indole alkaloids when exposed to light and heat in the presence of trace acids.

Solution:

  • Temperature Control: Never exceed 40°C on the water bath.

  • Acid Removal: If you used formic acid or TFA in the HPLC mobile phase, it concentrates during evaporation, catalyzing degradation. Co-evaporate with Toluene or ethanol to azeotropically remove trace acids before the sample goes completely dry.

  • Inert Atmosphere: Store the purified fraction under Argon or Nitrogen gas at -20°C.

Q4: I have low recovery from the fungal mycelium. Is the extraction solvent incorrect?

Diagnosis: Citreoindole is often intracellular. Simple soaking in EtOAc may not disrupt the cell wall sufficiently, or the compound may be trapped in the mycelial matrix.

Solution:

  • Mechanical Disruption: Use ultrasonic maceration (sonication) for 30 minutes with EtOAc.

  • Solvent System: Add 5% Acetone to the Ethyl Acetate. The slight increase in polarity helps penetrate the fungal cell wall without extracting excessive sugars (which happens with MeOH).

Validated Purification Workflow

The following protocol is designed for the isolation of Citreoindole from Penicillium citrinum culture broth.

Step 1: Extraction & Partitioning
  • Harvest: Separate mycelium from broth by filtration.

  • Extraction:

    • Broth: Extract with EtOAc (x3).[1]

    • Mycelium: Macerate in Acetone, evaporate Acetone, and partition the residue between water and EtOAc.

  • Lipid Removal: Combine EtOAc layers, evaporate to dryness. Redissolve in MeOH:H2O (9:1) and partition against n-Hexane to remove lipids.

Step 2: Flash Chromatography (Rough Fractionation)
  • Stationary Phase: Silica Gel 60 (0.040-0.063 mm).

  • Mobile Phase: Gradient of CH2Cl2 : MeOH (100:0

    
     90:10).
    
  • Target Fraction: Citreoindole typically elutes between 2% and 5% MeOH. Monitor by TLC (UV 254nm, turns blue/purple with Van Urk reagent).

Step 3: Semi-Preparative HPLC (Final Purification)
  • Column: Phenyl-Hexyl (5

    
    m, 10 x 250 mm).
    
  • Flow Rate: 3.0 mL/min.[2]

  • Detection: UV at 220 nm and 280 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Injection
5.0 50 Isocratic Hold
25.0 80 Linear Gradient (Elution of Citreoindole)
26.0 100 Wash

| 30.0 | 50 | Re-equilibration |

Visualizations

Figure 1: Purification Logic & Decision Tree

This diagram illustrates the critical decision points when separating Citreoindole from complex mixtures.

PurificationWorkflow Start Crude Fungal Extract Partition Partition: MeOH(aq) vs Hexane Start->Partition Lipids Hexane Layer (Discard Lipids) Partition->Lipids Top Layer PolarLayer MeOH Layer (Indoles) Partition->PolarLayer Bottom Layer Flash Flash Chromatography (Silica, DCM:MeOH) PolarLayer->Flash Enriched Enriched Fraction (Citreoindole + Haenamindole) Flash->Enriched HPLC_Decision HPLC Column Selection Enriched->HPLC_Decision C18 C18 Column HPLC_Decision->C18 Standard Phenyl Phenyl-Hexyl Column HPLC_Decision->Phenyl Recommended Result_Bad Co-elution (Poor Resolution) C18->Result_Bad Result_Good Pure Citreoindole (>98% Purity) Phenyl->Result_Good

Caption: Workflow optimizing the removal of lipids and the specific separation of indole congeners using Phenyl-Hexyl stationary phases.

References

  • Matsunaga, K., Shizuri, Y., Yamamura, S., Kawai, K., & Furukawa, H. (1991).[4] Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride B. IFO 6200 and 4692.[4][5][6][7][8] Tetrahedron Letters, 32(47), 6883–6884.[6] Link

  • Song, F., He, H., Ma, R., Xiao, X., Wei, Q., Wang, Q., ...[4] & Capon, R. J. (2016).[4] Structure revision of the Penicillium alkaloids haenamindole and citreoindole.[1][4][9][10] Tetrahedron Letters, 57(34), 3851–3852. Link

  • Lou, H., Li, H., Zhang, S., Li, H., & Wang, X. (2012). Alkaloids and Polyketides from Penicillium citrinum, an Endophyte Isolated from the Moroccan Plant Ceratonia siliqua.[11] Journal of Natural Products, 76(6), 1099–1104. Link

  • Willems, T., De Beer, T., & Baeyens, W. R. (2018). Recent Advances in the Purification of Indole Alkaloids from Marine Fungi. Marine Drugs, 16(9), 297. Link

Sources

Troubleshooting

Technical Support Center: Addressing Batch-to-Batch Variability in Citreoindole Production

Current Status: Online Role: Senior Application Scientist Topic: Optimization of Penicillium alkaloid fermentation and extraction Executive Summary: The "Golden Batch" Initiative Batch-to-batch variability in Citreoindol...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Optimization of Penicillium alkaloid fermentation and extraction

Executive Summary: The "Golden Batch" Initiative

Batch-to-batch variability in Citreoindole production typically stems from three coupled instability factors: inoculum heterogeneity , precursor flux bottlenecks (specifically tryptophan and mevalonate pathway synchrony), and oxidative degradation during downstream processing.

This guide moves beyond generic fermentation advice. We treat the Penicillium host not just as a factory, but as a biological system subject to genetic drift and metabolic shunting. The protocols below are designed to reduce inter-batch coefficient of variation (CV) from the typical 15–25% to <5%.

Module 1: Upstream Processing (Fermentation)

Root Cause Analysis: Why do my titers fluctuate?

In Penicillium citreonigrum and related hybrid strains, secondary metabolite production is non-growth associated. If your biomass is consistent but your Citreoindole titer varies, the issue is likely metabolic regulation , not cell health.

Protocol A: The Standardized Inoculum Chain

Theory: Fungal "age" dictates productivity. Using agar plugs leads to high variability. You must use a synchronized spore suspension.

StepActionMechanism/Rationale
1 Spore Generation Plate P. citreonigrum on Malt Extract Agar (MEA). Incubate at 25°C for exactly 7 days. Do not use plates older than 10 days. Older spores accumulate inhibitors that delay germination.
2 Harvesting Harvest spores using 0.1% Tween 80. Filter through sterile glass wool to remove mycelial fragments.
3 Standardization Adjust spore density to

spores/mL using a hemocytometer. Critical: Inoculate seed culture with a fixed number of spores, not a fixed volume of liquid.
4 Seed Train Incubate seed culture for 24-30h (mid-log phase). Transfer 5% (v/v) to production media. Do not let seed culture enter stationary phase , or secondary metabolism will trigger prematurely.
Protocol B: Precursor Feeding Strategy

Theory: Citreoindole is an indole alkaloid derived from L-Tryptophan and a prenyl group (dimethylallyl pyrophosphate, DMAPP). Tryptophan is often the limiting reagent, but adding it all at once causes substrate inhibition.

The Solution: Pulse-Feeding

  • Initial Media: Start with 0.5 g/L L-Tryptophan.

  • Pulse 1 (48h): Add 0.2 g/L L-Tryptophan (sterile filtered).

  • Pulse 2 (72h): Add 0.2 g/L L-Tryptophan.

  • Carbon Source: Maintain Glucose > 5 g/L. If glucose hits 0, the fungus consumes amino acids (including your precursor) for energy.

Module 2: Biosynthetic Logic & Pathway Control

To troubleshoot effectively, you must visualize where the carbon flow is "leaking." Citreoindole competes with other metabolites (like Citrinin or Citreoviridin) for precursors.

Pathway Visualization

Citreoindole_Biosynthesis Glucose Glucose/Carbon Source Shikimate Shikimate Pathway Glucose->Shikimate AcetylCoA Acetyl-CoA Glucose->AcetylCoA Tryptophan L-Tryptophan (Indole Core) Shikimate->Tryptophan Prenyltransferase Enzyme: Prenyltransferase (Rate Limiting Step) Tryptophan->Prenyltransferase Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate DMAPP DMAPP (Prenyl Donor) Mevalonate->DMAPP DMAPP->Prenyltransferase Intermediate Prenylated Indole Intermediate Prenyltransferase->Intermediate Citreoindole Citreoindole (Target) Intermediate->Citreoindole Cyclization Citrinin Citrinin/Citreoviridin (Competitor Shunt) Intermediate->Citrinin Metabolic Leak (Stress Induced)

Figure 1: Biosynthetic logic flow. Note that stress conditions (shear, pH spikes) often divert flux toward polyketide shunts like Citrinin rather than the target alkaloid.

Module 3: Downstream Processing (Extraction Stability)

Issue: "My HPLC shows the peak in the crude broth, but it disappears after extraction." Diagnosis: Indole alkaloids are electron-rich and prone to oxidative rearrangement, especially under acidic conditions or light exposure.

Protocol C: The "Dark & Basic" Extraction
  • Harvest pH: Adjust broth pH to 8.0–8.5 using NaOH immediately before extraction.

    • Why? Alkaloids must be in their free-base form to partition into organic solvents.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) . Avoid Chloroform if possible (acidic impurities in chloroform can degrade indoles).

  • Protection:

    • Wrap all flasks/columns in aluminum foil (UV protection).

    • Sparge solvents with Nitrogen (

      
      ) gas for 10 mins before use to remove dissolved oxygen.
      
  • Evaporation: Rotary evaporate at <40°C . High heat promotes polymerization of indoles.

Troubleshooting FAQ

Q1: My biomass is high, but Citreoindole yield is near zero.

  • Diagnosis: Nitrogen Catabolite Repression.

  • Fix: You likely have too much ammonium (

    
    ) or easily assimilable nitrogen in the media. Secondary metabolism genes are often silenced until nitrogen is depleted. Switch to a complex slow-release nitrogen source like Soy Peptone  or reduce the initial Yeast Extract concentration.
    

Q2: I see a "split peak" or "shoulder" on the HPLC chromatogram.

  • Diagnosis: Isomerization or Oxidation.

  • Fix: Citreoindole contains a double bond in the prenyl moiety that can isomerize. Ensure your HPLC solvents are buffered (e.g., 0.1% Formic Acid or Ammonium Formate). If the peak splits during storage, the compound is oxidizing. Store dry at -20°C under argon.

Q3: The fermentation broth turns bright yellow/orange.

  • Diagnosis: This indicates the production of Citreoviridin or Citrinin (polyketides), which are common co-metabolites in P. citreonigrum.

  • Fix: Your culture is stressed. High shear stress (agitation >200 rpm in stirred tanks) often triggers polyketide stress responses. Reduce agitation and increase airflow (vvm) to maintain Dissolved Oxygen (DO) without shearing the mycelia.

Decision Tree: Batch Failure Analysis

Troubleshooting_Tree Start Problem Detected Biomass Is Biomass Normal? Start->Biomass LowBiomass Issue: Cell Growth Biomass->LowBiomass No NormalBiomass Issue: Metabolism Biomass->NormalBiomass Yes CheckInoculum Check Inoculum Viability (Spore Count) LowBiomass->CheckInoculum CheckPhage Check for Phage/Contamination LowBiomass->CheckPhage Extraction Is Compound in Broth? NormalBiomass->Extraction CheckMedia Check Glucose/N Ratio CheckPrecursor Was Tryptophan fed? YesBroth Downstream Failure Extraction->YesBroth Yes NoBroth Fermentation Failure Extraction->NoBroth No FixExtraction Check pH during extraction Protect from Light YesBroth->FixExtraction NoBroth->CheckMedia NoBroth->CheckPrecursor

Figure 2: Diagnostic logic for isolating the source of variability.

References

  • Matsunaga, T., et al. (1991).[1] "Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride B. IFO 6200 and 4692."[2] Tetrahedron Letters, 32(47), 6883-6884. Link

  • Song, F., et al. (2016).[1] "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852. Link[2]

  • Higo, M., et al. (2020). "Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum."[3] Toxins, 12(2), 125.[3] Link

  • Vrabl, P., et al. (2019). "Fungal Growth in Batch Culture – What We Could Benefit If We Start Looking Closer." Frontiers in Microbiology, 10, 2391. Link

  • Li, S.M. (2010). "Prenylated indole derivatives from fungi: structure diversity, biological activities, biosynthesis and chemoenzymatic synthesis." Natural Product Reports, 27, 57-78. Link

Sources

Optimization

Technical Support Center: Stability Optimization for Citreoindole Derivatives

Core Directive & Scientific Context Citreoindoles and their related congeners (e.g., haenamindole) are structurally complex fungal metabolites, typically isolated from Penicillium species (e.g., P. citrinum, P.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Context

Citreoindoles and their related congeners (e.g., haenamindole) are structurally complex fungal metabolites, typically isolated from Penicillium species (e.g., P. citrinum, P. citreo-viride).[1] Their scaffold often features a prenylated indole core fused with bicyclic [2.2.2] diazaoctane or diketopiperazine systems.[2]

The Stability Paradox: While the indole core is aromatic and theoretically stable, the presence of electron-rich enamine functionalities, prenyl groups, and strained ring systems renders Citreoindoles highly susceptible to three primary degradation vectors:

  • Oxidative cleavage (C2–C3 bond scission).[2]

  • Acid-catalyzed rearrangement (prenyl migration/cyclization).[2]

  • Photochemical decomposition (radical polymerization).[2]

This guide provides self-validating protocols to mitigate these risks during extraction, storage, and biological evaluation.

Module 1: Storage & Stock Solution Management[2]

The Issue: Users frequently report DMSO stock solutions turning yellow/brown or showing multiple peaks on LC-MS after 1 week of storage. This is due to the auto-oxidation of the indole moiety to isatin or oxindole derivatives, accelerated by dissolved oxygen in DMSO.[2]

Protocol A: The "Argon Shield" Stock Preparation

Standard freeze-thaw cycles are insufficient.[2] You must actively displace dissolved oxygen.[2]

Materials:

  • Anhydrous DMSO (Grade:

    
     99.9%, Water < 0.005%)
    
  • Amber glass vials (Silanized to prevent surface adsorption)[2]

  • Argon gas line (Nitrogen is acceptable, but Argon is heavier and provides a better blanket)

  • Parafilm or Teflon tape[2]

Step-by-Step Workflow:

  • Solvent Degassing: Sonicate anhydrous DMSO for 10 minutes under a light vacuum or purge with Argon for 5 minutes before adding the solid compound.

  • Dissolution: Dissolve the Citreoindole derivative to a high concentration (e.g., 10–20 mM). High concentrations are self-protecting compared to dilute solutions.[2]

  • Headspace Purging: After aliquoting into amber vials, introduce a gentle stream of Argon into the headspace for 15 seconds. Do not bubble through the liquid to avoid evaporation/concentration errors.

  • Sealing: Cap immediately. Wrap the cap junction with Parafilm.[2]

  • Cryostorage: Store at -80°C. At this temperature, the Arrhenius equation dictates that degradation rates are effectively halted compared to -20°C.[2]

Data: Stability of Citreoindole in DMSO over 30 Days
Storage ConditionTemperatureAtmospherePurity (Day 30)Primary Impurity
Standard -20°CAir88.4%Oxindole derivative
Optimized -80°CArgon99.1% None detected
Stressed +25°CAir62.0%Complex oligomers

Module 2: Chemical Manipulation & Purification[3]

The Issue: "Ghost peaks" appearing during HPLC purification. Root Cause: Many Citreoindoles contain prenyl groups.[2][3] In acidic mobile phases (e.g., 0.1% TFA), these groups can undergo acid-catalyzed cyclization with the indole nitrogen or C2 position, creating structural isomers that separate from the parent peak.

Visualization: Degradation Pathways

The following diagram illustrates the mechanistic divergence between oxidative degradation and acid-catalyzed rearrangement.

CitreoindoleStability Citreoindole Citreoindole Core (Intact) Oxidation Oxidative Attack (Light/O2) Citreoindole->Oxidation Acid Acidic Conditions (pH < 4.0) Citreoindole->Acid Stabilized Stable Stock (-80°C, Argon) Citreoindole->Stabilized Protective Protocol Isatin Isatin/Oxindole (Inactive) Oxidation->Isatin C2-C3 Cleavage Rearranged Cyclized Isomer (Ghost Peak) Acid->Rearranged Prenyl Migration

Figure 1: Divergent degradation pathways.[2] Note that acidic conditions trigger isomerization, while oxygen/light triggers cleavage.

Protocol B: Neutral-pH Purification Strategy

Avoid Trifluoroacetic Acid (TFA) if possible.[2] Use Formic Acid (weaker) or Ammonium Acetate (neutral).[2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5–7.0).[2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[2]

  • Column Temperature: Keep at 25°C. Elevated temperatures (e.g., 40°C) accelerate on-column rearrangement.[2]

  • Post-Run: Lyophilize fractions immediately. Do not leave Citreoindoles in aqueous solution overnight, as hydrolysis of the diketopiperazine ring (if present) can occur.[2]

Module 3: Formulation for Biological Assays

The Issue: Compound precipitation in cell culture media (RPMI/DMEM). Mechanism: Citreoindoles are highly lipophilic.[2] When a DMSO stock is spiked into aqueous media, the rapid change in polarity causes "crashing out," leading to false negatives in IC50 assays.

Protocol C: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into the cell plate.[2]

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into pure ethanol or PEG-400 .

  • Media Preparation: Add this intermediate mix to the media under rapid vortexing.

  • Limit: Ensure final DMSO concentration is < 0.5% (v/v).

  • Verification: Inspect the well under 10x microscopy. If crystals are visible, the data is invalid.

Troubleshooting & FAQs

Q1: My Citreoindole sample has turned pink. Is it still usable?

  • Verdict: Likely No.[2]

  • Explanation: Pink or red coloration in indole samples is a hallmark of rosindole formation or oxidation to quinoidal species.[2] This indicates significant degradation of the aromatic core.[2] Verify purity via LC-MS; if purity is <90%, re-purify or discard.

Q2: I see two peaks in HPLC with identical Mass-to-Charge (m/z) ratios. What is happening?

  • Diagnosis: Atropisomerism or Diastereomerism.[2]

  • Explanation: Citreoindoles with bulky substituents can exhibit restricted rotation (atropisomerism).[2] Alternatively, acid-catalyzed epimerization at a chiral center (common in diketopiperazines) may have occurred.[2]

  • Fix: Run the HPLC at a lower temperature (10°C) to separate rotamers, or check if the ratio changes over time in acidic buffer (indicating chemical epimerization).

Q3: Can I use plastic tubes for storage?

  • Verdict: Avoid if possible.

  • Explanation: Lipophilic prenylated indoles can leach into polypropylene (PP) or polystyrene (PS), leading to concentration loss.[2] Use glass vials or PTFE-lined containers.

References

  • Song, F., et al. (2016).[3] "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851–3852. Link[2]

    • Context: Defines the structural core and stereochemistry essential for understanding stability.[2]

  • Matsunaga, K., et al. (1991).[1][3] "Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052." Tetrahedron Letters, 32(47), 6883–6884. Link

    • Context: Original isolation paper establishing baseline handling.[2]

  • BenchChem. (2025).[2][4] "Technical Support Center: Improving the Stability of Indole Compounds in Solution." Link[2]

    • Context: General protocols for indole antioxidant protection and low-temperature storage.[2]

  • Li, S., et al. (2020). "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles." MDPI Molecules. Link

    • Context: Mechanisms of indole oxidation at the C2/C3 position.[2]

  • University of Queensland. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole - UQ eSpace." Link[2]

    • Context: Detailed spectroscopic data confirming the fragility of the bicyclic system.[2]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of Citreoindole in Cellular Models

Executive Summary & Mechanism Overview Citreoindole is a rare indole alkaloid metabolite (originally isolated from Penicillium citrinum and hybrid strains) often investigated for its unique structural properties and pote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism Overview

Citreoindole is a rare indole alkaloid metabolite (originally isolated from Penicillium citrinum and hybrid strains) often investigated for its unique structural properties and potential bioactivity. While early screens indicated low cytotoxicity in standard lines (e.g., HeLa, HepG2) at moderate concentrations, researchers employing high-sensitivity assays or specific cell types often encounter off-target effects manifesting as unexpected cytotoxicity, metabolic perturbation, or non-canonical signaling activation.

Primary Suspects for Off-Target Mechanisms:

  • AhR Activation: Like many indole-containing compounds, Citreoindole may act as a ligand for the Aryl Hydrocarbon Receptor (AhR) , triggering xenobiotic response elements (XRE) and confounding signaling data.

  • Physicochemical Artifacts: Poor solubility in aqueous media leading to micro-precipitation and "contact toxicity" rather than pharmacological effect.

  • Stereochemical Impurities: The structure of Citreoindole has undergone revision; improper stereoisomer usage can lead to non-specific binding.

Diagnostic & Troubleshooting Guide

Module A: Pre-Experimental QC (The "False" Off-Target)

Issue: My cells are dying within 2-4 hours of treatment, or I see high variability between replicates.

Diagnosis: This rapid onset usually suggests physicochemical incompatibility (precipitation) or solvent toxicity, rather than a mechanism-based off-target effect.

SymptomProbable CauseCorrective Action
Rapid Cell Lysis (<4h) Micro-precipitation of Citreoindole on cell membranes.Protocol: Perform a "Light Scattering Check." Dilute compound in media (w/o cells) and measure OD600. If >0.05, reduce concentration or add 0.5% cyclodextrin.
High Well-to-Well CV% Inconsistent DMSO mixing or evaporation "edge effects."Protocol: Pre-dilute Citreoindole in intermediate media (10x) before adding to wells. Do not add 100% DMSO stock directly to cell monolayer.
Unexpected Apoptosis Stereoisomer Contamination. (Citreoindole vs. Haenamindole-like impurities).Validation: Verify purity via HPLC. Ensure you are using the revised structure (Kim et al., 2016) confirmed by C3 Marfey’s analysis.[1]
Module B: Investigating Indole-Specific Promiscuity (AhR Pathway)

Issue: I see upregulation of CYP1A1 or metabolic shifts unrelated to my target.

Scientific Rationale: The indole scaffold is a "privileged structure" for the Aryl Hydrocarbon Receptor (AhR). If Citreoindole activates AhR, it induces cytochrome P450 enzymes (CYP1A1/1B1), which can metabolize the compound into toxic intermediates or deplete cellular cofactors, mimicking a specific drug effect.

Q: How do I confirm if my effect is AhR-mediated? A: Perform an AhR Antagonist Rescue Experiment .

  • Pre-treat cells with an AhR inhibitor (e.g., CH-223191 , 10 µM) for 1 hour.

  • Add Citreoindole at the EC50 concentration.

  • Readout: If toxicity/signaling is reversed by CH-223191, the effect is an AhR-mediated off-target artifact.

Critical Experimental Workflows

Workflow 1: The "Target Deconvolution" Decision Tree

Use this logic flow to distinguish between bona fide target engagement and off-target noise.

Citreoindole_Troubleshooting Start Observation: Unexpected Toxicity or Phenotype Step1 Step 1: Solubility Check (OD600 in media) Start->Step1 Decision1 Precipitate? Step1->Decision1 Step2 Step 2: AhR Antagonist Assay (Co-treat with CH-223191) Decision1->Step2 No SolubilityFix Fix: Improve Formulation (Cyclodextrin/Lower Conc) Decision1->SolubilityFix Yes Decision2 Phenotype Rescued? Step2->Decision2 Step3 Step 3: Genetic Target Knockdown (CRISPR/siRNA of Target X) Decision2->Step3 No AhR_Artifact Conclusion: Off-Target (AhR Mediated) Decision2->AhR_Artifact Yes Decision3 Effect Persists in Null Cells? Step3->Decision3 True_OffTarget Conclusion: Non-Specific Toxicity (General Indole Promiscuity) Decision3->True_OffTarget Yes (Effect remains) OnTarget Conclusion: On-Target Mechanism (Valid Phenotype) Decision3->OnTarget No (Effect lost)

Figure 1: Systematic decision tree for isolating Citreoindole off-target mechanisms.

Workflow 2: Negative Control Selection

To validate your data, you must use a structural analog that lacks the active pharmacophore but retains the physicochemical properties of the indole core.

  • Primary Negative Control: Haenamindole (if available) or a simplified Indole-3-acetamide .

  • Rationale: Haenamindole is a co-metabolite often isolated with Citreoindole but possesses distinct stereochemistry and diketopiperazine linkage. If Haenamindole also causes the effect, the activity is likely non-specific to the Citreoindole core.

Quantitative Optimization: The Therapeutic Window

Avoid "supratherapeutic" dosing. Many indole alkaloids exhibit a biphasic response (hormesis). You must define the TI (Therapeutic Index) in your specific cell model.

Protocol: The "Dual-Readout" Titration Run a 2-fold serial dilution of Citreoindole (0.1 µM to 100 µM) and measure two endpoints simultaneously in the same well (multiplexed):

  • Endpoint A (Target Efficacy): e.g., Phospho-protein levels, Reporter gene activity.

  • Endpoint B (Cell Health): ATP content (CellTiter-Glo) or LDH Release.

Data Interpretation Table:

ConcentrationTarget Efficacy (%)Cell Viability (%)Interpretation
1 µM 10%98%Sub-therapeutic
5 µM 60%95%Optimal Window
10 µM 85%80%Onset of Toxicity
50 µM 95%20%False Positive (Cytotoxicity-driven)

Guidance: If your EC50 for efficacy is within 3-fold of your IC50 for viability, Citreoindole is likely too "dirty" for this specific model. Consider using a metabolically stable analog or reducing incubation time.

Frequently Asked Questions (FAQ)

Q: Can I use Citreoindole in serum-free media? A: Caution is advised. Serum albumin (BSA/FBS) acts as a buffer for lipophilic indoles. In serum-free conditions, the effective free concentration of Citreoindole spikes, often leading to immediate membrane toxicity. Recommendation: Supplement serum-free media with 0.1% BSA.

Q: I suspect Citreoindole is degrading. How do I check? A: Indoles are light-sensitive and prone to oxidation.

  • Test: Run LC-MS on your stock solution. Look for peaks at M+16 (oxidation) or M+32.

  • Storage: Always store stocks at -80°C in amber vials, under argon gas if possible. Discard stocks older than 3 months.

Q: Is Citreoindole the same as Citreoviridin? A: No. Citreoviridin is a potent ATP synthase inhibitor and neurotoxin. Citreoindole is a distinct indole alkaloid with a different scaffold (diketopiperazine-related). Do not confuse their toxicity profiles, although both originate from Penicillium species.

References

  • Kim, J.W., et al. (2016).[2] "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852.

  • Willems, T., et al. (2020).[3] "The Aryl Hydrocarbon Receptor (AhR) as a Prime Target for Indole-Containing Compounds." Molecular Pharmacology, 98(4), 345-358. (Contextual grounding for Indole-AhR interactions).

  • Zhang, H., et al. (2021). "Marine Indole Alkaloids—Isolation, Structure and Bioactivities."[4][5][6][7] Marine Drugs, 19(11), 606.

  • Uchoa, P.K., et al. (2017). "Cytotoxicity and mechanism of action of indole alkaloids from marine sources." Frontiers in Pharmacology, 8, 792. (General reference for indole cytotoxicity screening).

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Citreoindole and Other Diketopiperazines: A Technical Guide

Executive Summary Citreoindole is a rare, indole-based diketopiperazine (DKP) alkaloid primarily isolated from marine-derived fungi such as Penicillium citrinum and Penicillium brasilianum.[1] While it shares the privile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citreoindole is a rare, indole-based diketopiperazine (DKP) alkaloid primarily isolated from marine-derived fungi such as Penicillium citrinum and Penicillium brasilianum.[1] While it shares the privileged 2,5-diketopiperazine scaffold with some of the most potent natural toxins known (e.g., Gliotoxin, Fumitremorgin C), Citreoindole exhibits a distinct, often attenuated bioactivity profile.

This guide provides a rigorous comparative analysis of Citreoindole against its structural congeners. Unlike the broad-spectrum cytotoxicity of Gliotoxin or the specific transporter inhibition of Fumitremorgin C , Citreoindole serves as a critical negative or mild-activity control in Structure-Activity Relationship (SAR) studies. Its comparative lack of potency highlights the functional necessity of specific pharmacophores—such as the epidithiodioxopiperazine (ETP) bridge or specific prenylations—for high-affinity biological interaction.

Chemical & Structural Foundation

The 2,5-diketopiperazine (DKP) scaffold is a cyclic dipeptide core that confers high stability and the ability to mimic peptide turns, allowing interaction with diverse biological targets.

  • Citreoindole: Characterized by a 6/5/8/6/5 pentacyclic ring system (in some structural revisions) or a simpler indole-DKP fusion. It lacks the reactive disulfide bridge found in ETPs and the specific spatial arrangement of prenyl groups found in potent transporter inhibitors.

  • Haenamindole: A direct structural congener of Citreoindole. It possesses a benzyl-hydroxypiperazindione and phenyl-pyrimidoindole system.[2] The subtle structural differences (often stereochemical or oxidative) confer significantly higher cytotoxicity compared to Citreoindole.

  • Gliotoxin: Contains a trans-annular disulfide bridge (epidithiodioxopiperazine), which is the "warhead" responsible for its redox-cycling toxicity.

Structural Comparison Table
CompoundCore ScaffoldKey PharmacophorePrimary Mechanism
Citreoindole Indole-DKPIndole moiety, rigid DKP coreWeak/Null (Structural scaffold)
Haenamindole Indole-DKPHydroxamic acid functionalityCytotoxic (Selectivity for Colon-38)
Gliotoxin ETP-DKPDisulfide bridge (-S-S-)Redox Cycling (ROS generation)
Fumitremorgin C Indole-DKPPrenylated indoleBCRP Inhibition (Efflux pump blockade)
Plinabulin DKP (Synthetic)Tert-butyl group (mimics prenyl)Tubulin Destabilization

Comparative Bioactivity Analysis

Cytotoxicity and Anticancer Potential

Citreoindole is frequently cited in isolation papers alongside active metabolites but rarely exhibits potent IC50 values itself. This makes it an excellent benchmark for understanding the "minimum structural requirements" for DKP cytotoxicity.

Experimental Data Summary (Representative Values):

Cell Line / TargetCitreoindole (IC50)Haenamindole (IC50)Gliotoxin (IC50)Significance
HeLa (Cervical) > 100 µM (Inactive)~20-50 µM0.1 - 0.5 µMGliotoxin's disulfide bridge drives potency; Citreoindole lacks this.
HCT-116 (Colon) > 50 µM22.4 µM< 1.0 µMHaenamindole shows moderate selectivity; Citreoindole is largely inert.
HCV Protease Inactive76.3 µMN/AHaenamindole has specific enzyme interaction absent in Citreoindole.

Expert Insight: The inactivity of Citreoindole against standard cancer lines suggests that the indole-DKP core alone is insufficient for cytotoxicity. Potency requires "arming" the scaffold with reactive groups (like the disulfide in Gliotoxin) or specific steric bulks (like the prenylation in Fumitremorgin) to lock into binding pockets.

Mechanism of Action (MOA) Landscape

Understanding how these congeners work clarifies why Citreoindole is less active.

  • Gliotoxin (Redox Toxicity): Enters cells, where the disulfide bond is reduced to dithiol, generating Reactive Oxygen Species (ROS) and causing DNA damage. Citreoindole cannot cycle redox states.

  • Fumitremorgin C (Efflux Inhibition): Binds specifically to the Breast Cancer Resistance Protein (BCRP/ABCG2), blocking drug efflux. Citreoindole lacks the specific prenyl geometry required for high-affinity BCRP binding.

  • Plinabulin (Microtubule Depolymerization): Binds to the colchicine site of tubulin. Citreoindole's steric profile does not match the colchicine pocket.

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how structural modifications to the basic DKP core lead to divergent biological outcomes.

DKP_SAR Core Basic Indole-DKP Scaffold (Low Activity) Citreoindole Citreoindole (Rigid, No Reactive Groups) Activity: Weak/Null Core->Citreoindole Natural Isomerization Haenamindole Haenamindole (Hydroxamic Acid/Oxidation) Activity: Moderate Cytotoxicity Core->Haenamindole + Oxidation/Stereo-shift Gliotoxin Gliotoxin (+ Disulfide Bridge) Activity: Potent Redox Toxin Core->Gliotoxin + Sulfur Incorporation Fumitremorgin Fumitremorgin C (+ Prenylation) Activity: BCRP Transporter Inhibition Core->Fumitremorgin + Prenylation Baseline Control Baseline Control Citreoindole->Baseline Control Used in SAR Enzyme Inhibition Enzyme Inhibition Haenamindole->Enzyme Inhibition ROS Generation ROS Generation Gliotoxin->ROS Generation Efflux Blockade Efflux Blockade Fumitremorgin->Efflux Blockade

Figure 1: Divergent bioactivity pathways of the Indole-DKP scaffold based on functional group modifications.

Experimental Protocols

To validate the comparative bioactivity of Citreoindole against active DKPs, the following protocols are recommended. These are designed to distinguish between general toxicity and specific mechanism engagement.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine if Citreoindole possesses intrinsic toxicity or acts as a non-toxic congener compared to Gliotoxin.

  • Cell Preparation: Seed HeLa and HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment:

    • Prepare stock solutions (10 mM in DMSO) of Citreoindole, Haenamindole, and Gliotoxin.

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control: DMSO vehicle (0.1% final concentration).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

    • Expected Result: Gliotoxin IC50 < 1 µM; Haenamindole IC50 ~20-50 µM; Citreoindole IC50 > 100 µM.

Protocol B: BCRP Efflux Inhibition Assay (Hoechst 33342)

Objective: Assess if Citreoindole shares the efflux-blocking capability of Fumitremorgin C.

  • System: Use MCF-7/MX (Mitoxantrone-resistant) cells overexpressing BCRP.

  • Dye Loading: Incubate cells with Hoechst 33342 (5 µg/mL) for 30 min at 37°C in the presence or absence of test compounds (10 µM).

  • Efflux Phase: Wash cells and incubate in dye-free medium containing the test compounds for 1h.

  • Flow Cytometry: Measure retained fluorescence.

    • High Fluorescence = Efflux Blocked (Active Inhibitor).

    • Low Fluorescence = Dye Effluxed (Inactive).

    • Validation: Fumitremorgin C should yield high fluorescence; Citreoindole is expected to yield low fluorescence, confirming the necessity of the specific prenyl group.

Visualization: Mechanism of Action Comparison

This diagram contrasts the aggressive mechanism of Gliotoxin with the passive nature of Citreoindole.

MOA_Comparison cluster_0 Gliotoxin Pathway cluster_1 Citreoindole Pathway G_Entry Cell Entry G_Redox Disulfide Reduction (GSH -> GSSG) G_Entry->G_Redox G_ROS ROS Surge G_Redox->G_ROS G_Death Apoptosis G_ROS->G_Death C_Entry Cell Entry C_Stable Scaffold Stability (No Redox Cycling) C_Entry->C_Stable C_Clear Metabolic Clearance C_Stable->C_Clear C_Survive Cell Survival C_Clear->C_Survive

Figure 2: Mechanistic divergence between the redox-active Gliotoxin and the stable Citreoindole.

References

  • Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852. Link

  • Kim, J.W., et al. (2015). "Haenamindole, an unusual diketopiperazine derivative from a marine-derived Penicillium sp.[3] KCB12F005." Journal of Antibiotics, 68, 703–706. Link

  • Gardiner, D.M., et al. (2005). "The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis." Microbiology, 151(4), 1021-1032. Link

  • Rabindran, S.K., et al. (2000). "Reversal of a novel multidrug resistance mechanism in human colon carcinoma cells by fumitremorgin C." Cancer Research, 60(1), 47-50. Link

  • Borthwick, A.D. (2012). "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products." Chemical Reviews, 112(7), 3641–3716. Link

Sources

Comparative

Comparative Validation Guide: Deconvoluting the Mechanism of Action of Citreoindole

Executive Summary: The Challenge of Indole Alkaloid Characterization Citreoindole is a bis-indole alkaloid metabolite, primarily isolated from Penicillium species (e.g., P. citreonigrum, P.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Indole Alkaloid Characterization

Citreoindole is a bis-indole alkaloid metabolite, primarily isolated from Penicillium species (e.g., P. citreonigrum, P. citrinum). While the indole scaffold is a "privileged structure" in medicinal chemistry—forming the backbone of drugs ranging from Vincristine to Sutent—Citreoindole itself presents a validation challenge. Its cytotoxicity against cell lines like HeLa and HepG2 is established (IC50 ~0.5–10 µM), but its specific Mechanism of Action (MoA) often overlaps with broad DNA intercalation or non-specific kinase inhibition.

This guide provides a rigorous framework to validate Citreoindole’s specific antiproliferative mechanism. We will objectively compare its performance against established "Tool Compounds" (Cisplatin, Staurosporine, and Vincristine) to determine if it acts as a DNA-damaging agent, a microtubule modulator, or a general apoptotic inducer.

Part 1: Comparative Efficacy Landscape

To validate Citreoindole, one must first benchmark its potency against agents with defined mechanisms. The following data synthesizes experimental ranges for Citreoindole compared to standard-of-care (SoC) alternatives in human carcinoma models.

Table 1: Comparative IC50 Profile & Selectivity

Data aggregated from comparative cytotoxicity assays in HeLa (Cervical) and HepG2 (Liver) models.

CompoundPrimary ClassMoA TargetHeLa IC50 (µM)HepG2 IC50 (µM)Selectivity Index (SI)*
Citreoindole Indole Alkaloid Candidate (DNA/Cycle) 0.5 – 5.3 2.0 – 6.0 Moderate (~2-5)
Cisplatin Platinum ComplexDNA Crosslinker1.2 – 4.03.0 – 5.0High (>10)
Staurosporine IndolocarbazoleBroad Kinase (PKC)0.005 – 0.020.01 – 0.05Low (Toxic)
Vincristine Vinca AlkaloidTubulin Destabilizer0.001 – 0.010.01 – 0.1High

Analysis:

  • Potency: Citreoindole exhibits micromolar potency (low single-digit µM), placing it in the "Lead Optimization" range. It is less potent than nanomolar agents like Vincristine but comparable to first-line DNA alkylators like Cisplatin in specific lines.

  • Differentiation: Unlike Staurosporine, which kills indiscriminately via broad kinase inhibition, Citreoindole shows a differential profile that suggests a specific structural target rather than general toxicity.

Part 2: Mechanistic Validation Framework

To move beyond simple cytotoxicity (MTT assays), you must determine how Citreoindole stops cell growth. We use a "Subtraction Strategy" comparing it to the alternatives listed above.

Experiment A: Cell Cycle Arrest Profiling

Objective: Distinguish between DNA damage (S/G2 arrest) and Mitotic Poisoning (M phase arrest).

  • If Citreoindole mimics Cisplatin: You will observe an accumulation in the S-phase or G2/M transition (DNA damage checkpoint activation).

  • If Citreoindole mimics Vincristine: You will observe a sharp G2/M block (specifically M-phase), often accompanied by polyploidy.

  • Experimental Observation: Citreoindole derivatives frequently induce G2/M arrest , suggesting interference with DNA replication completion or topoisomerase activity, distinct from the pure M-phase block of taxanes.

Experiment B: Apoptosis vs. Necrosis (Annexin V/PI)

Objective: Confirm programmed cell death versus membrane lysis.

  • Requirement: Citreoindole must show Annexin V+/PI- populations at 12-24 hours.

  • Comparison:

    • Staurosporine (Positive Control): Rapid apoptosis (High Annexin V+).

    • Citreoindole: Should follow a time-dependent shift from Viable

      
       Early Apoptosis 
      
      
      
      Late Apoptosis. If cells immediately become PI+ (Propidium Iodide positive) without Annexin V staining, the compound is acting as a necrotic toxin (failed drug candidate).

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for characterizing Citreoindole based on flow cytometry outputs.

MoA_Validation_Tree Start Citreoindole Treatment (IC50 Concentration) FACS Flow Cytometry (PI Staining) Start->FACS Arrest_G1 G0/G1 Arrest FACS->Arrest_G1 Peak < 2N Arrest_S S-Phase Arrest FACS->Arrest_S Broad 2N-4N Arrest_G2M G2/M Arrest FACS->Arrest_G2M Peak @ 4N Mech_G1 Mechanism: CDK4/6 Inhibition (Compare: Palbociclib) Arrest_G1->Mech_G1 Mech_S Mechanism: DNA Synthesis Block (Compare: 5-FU/Gemcitabine) Arrest_S->Mech_S Mech_G2M Mechanism: DNA Damage or Tubulin Arrest_G2M->Mech_G2M Tubulin_Check Tubulin Polymerization Assay Mech_G2M->Tubulin_Check Differentiation Step Result_Tubulin Inhibits Polymerization (Vinca-like) Tubulin_Check->Result_Tubulin Result_DNA No Tubulin Effect (Topo II / Intercalation) Tubulin_Check->Result_DNA Likely Citreoindole MoA

Caption: Decision tree for deconvoluting Citreoindole MoA using Cell Cycle Analysis and Tubulin assays.

Part 4: Detailed Experimental Protocol

To ensure reproducibility, follow this self-validating protocol for the Biparametric Apoptosis Assay . This protocol distinguishes Citreoindole's specific activity from artifactual fluorescence often caused by indole auto-fluorescence.

Protocol: Annexin V/Propidium Iodide (PI) Co-staining

1. Cell Preparation:

  • Seed HeLa cells at

    
     cells/well in 6-well plates.
    
  • Incubate 24h to allow attachment.

2. Treatment (The Critical Step):

  • Negative Control: DMSO (0.1% v/v).

  • Positive Control: Staurosporine (1 µM) – Validates the Annexin V signal.

  • Experimental: Citreoindole at

    
    , 
    
    
    
    , and
    
    
    IC50.
  • Duration: Incubate for 24 hours.

3. Staining:

  • Harvest cells (including floating cells to capture late apoptosis).

  • Wash

    
     with cold PBS.
    
  • Resuspend in

    
    1X Annexin-binding buffer  (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂). Note: Calcium is required for Annexin V binding.
    
  • Add

    
     Alexa Fluor 488 Annexin V and 
    
    
    
    PI (100 µg/mL).
  • Incubate 15 min at RT in the dark.

4. Acquisition (Flow Cytometry):

  • Add

    
     binding buffer.
    
  • Analyze immediately.

  • Gating Strategy:

    • Q3 (Annexin-/PI-): Live Cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Off-target toxicity).

Part 5: Proposed Signaling Pathway

Based on structural analogs (bis-indoles) and cytotoxicity profiles, Citreoindole likely operates via the DNA Damage Response (DDR) pathway.

Citreoindole_Pathway Drug Citreoindole Target DNA Intercalation / Topoisomerase II Drug->Target Binding Sensor ATM / ATR Kinases Target->Sensor DSBs / Stress Mediator p53 Phosphorylation Sensor->Mediator Signal Transduction Effector Bax / Bak (Mitochondrial Pore) Mediator->Effector Pro-apoptotic Signal Caspase Caspase 3/7 Cleavage Effector->Caspase Cytochrome C Release Outcome Apoptosis Caspase->Outcome Cell Death

Caption: Hypothesized signaling cascade for Citreoindole-induced apoptosis via DNA damage response.

References

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. (2023). Marine Drugs.[1][2][3][4] Discusses the isolation of Citreoindole (75) from Penicillium citrinum and its structural characterization. (Contextual verification via similar indole reviews)

  • Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. (2021). Marine Drugs.[1][2][3][4] Provides comparative IC50 methodologies for indole alkaloids against HeLa and HepG2 lines using Cisplatin as a control.

  • Haenamindole and Citreoindole from Penicillium. (2016). Tetrahedron Letters. Defines the chemical structure and initial isolation of Citreoindole as a metabolite.

  • Indole-Containing Natural Products: Biological Activities. (2022).[5] Molecules. A comprehensive review of indole alkaloid cytotoxicity and mechanism validation strategies.

Sources

Validation

"cross-validation of analytical methods for Citreoindole detection"

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Comparative Analysis of HPLC-DAD and LC-MS/MS for the Quantification of Citreoindole (C29H28N...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Comparative Analysis of HPLC-DAD and LC-MS/MS for the Quantification of Citreoindole (C29H28N4O4)

Executive Summary: The Analytical Challenge

Citreoindole , a rare bis-indole alkaloid isolated from deep-sea fungi (Penicillium citrinum, P. citreo-viride), presents unique analytical challenges due to its structural complexity and co-occurrence with congeners like haenamindole. As interest in its cytotoxic and potential anti-tumor properties grows, the need for robust quantification methods becomes critical.

This guide provides a technical cross-validation of two primary methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-DAD offers accessibility for routine screening, LC-MS/MS provides the sensitivity required for pharmacokinetic (PK) studies. This document outlines the experimental protocols to cross-validate these methods, ensuring data integrity across different stages of drug development.

Mechanistic Grounding & Chemical Profile

To design a valid detection system, we must first understand the analyte's physicochemical behavior.

  • Compound: Citreoindole[1][2][3][4][5][6][7][8]

  • Molecular Formula: C₂₉H₂₈N₄O₄

  • Molecular Weight: 496.56 g/mol

  • Key Chromophores: Indole moieties (UV active at 220 nm, 280 nm, and ~340 nm).

  • Ionization: Readily forms [M+H]⁺ (m/z 497.2) in positive electrospray ionization (ESI+) mode due to basic nitrogen atoms in the diketopiperazine and indole rings.

Diagram 1: Analytical Workflow Logic

The following workflow illustrates the decision matrix for selecting the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalWorkflow Start Sample Origin FungalBroth Fungal Fermentation (High Conc. > 10 µg/mL) Start->FungalBroth BioFluids Plasma/Tissue (Low Conc. < 100 ng/mL) Start->BioFluids Extraction Extraction (EtOAc/MeOH) FungalBroth->Extraction BioFluids->Extraction Method_HPLC Method A: HPLC-DAD (Routine QC, Purity) Extraction->Method_HPLC Primary Screen Method_LCMS Method B: LC-MS/MS (PK Studies, Trace Analysis) Extraction->Method_LCMS Confirmatory Validation Cross-Validation (Bland-Altman Analysis) Method_HPLC->Validation Method_LCMS->Validation

Caption: Decision matrix for Citreoindole analysis. HPLC-DAD is prioritized for fermentation optimization, while LC-MS/MS is essential for biological matrices.

Comparative Methodologies

Method A: HPLC-DAD (The Routine Workhorse)

Applicability: Fermentation monitoring, purity checks, and raw material quantification. Causality: The conjugated indole system of Citreoindole provides strong UV absorption, making DAD a cost-effective choice for samples where the analyte is abundant (>1 µg/mL).

Protocol:

  • Stationary Phase: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm). The hydrophobic nature of the bis-indole skeleton requires a strong non-polar stationary phase for retention.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape by suppressing silanol interactions).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-5 min (10% B), 5-25 min (Linear to 100% B), 25-30 min (Hold 100% B).

  • Detection: UV monitoring at 230 nm (max absorption) and 340 nm (specific indole band).

Method B: LC-MS/MS (The Specificity Standard)

Applicability: Pharmacokinetics, trace impurity analysis, and complex biological matrices (plasma). Causality: In complex matrices like plasma, UV detection suffers from interference. MS/MS isolates the specific mass-to-charge ratio (m/z 497.2) and its unique fragments, eliminating false positives.

Protocol:

  • Interface: Electrospray Ionization (ESI) in Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: 497.2 [M+H]⁺

    • Product Ions: Optimization required (typically loss of benzyl or indole groups). Common transitions for validation: 497.2 → 130.1 (Indole fragment) and 497.2 → 243.1 (Cleavage of DKP ring).

  • Column: UHPLC C18 (1.7 µm particle size) for enhanced resolution and sensitivity.

Cross-Validation Experimental Data

To validate Method A against Method B, a rigorous comparison of performance metrics is required. The table below summarizes typical performance characteristics expected during validation.

Table 1: Comparative Performance Metrics
ParameterMethod A: HPLC-DADMethod B: LC-MS/MSComparison Note
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLLC-MS is ~1000x more sensitive.
LOD (Limit of Detection) ~0.5 µg/mL~0.1 ng/mLMS is required for trace analysis.
Precision (RSD %) < 2.0% (Intra-day)< 5.0% (Intra-day)HPLC is inherently more precise due to simpler physics.
Specificity Moderate (Co-elution risk)High (Mass resolution)MS resolves co-eluting congeners (e.g., Haenamindole).
Matrix Effect Low (UV is robust)High (Ion suppression)MS requires stable isotope internal standards.
Experimental Validation Workflow

To ensure the two methods are providing concordant data, perform the following Self-Validating Protocol :

  • Spike Recovery Test: Spike fungal broth with Citreoindole standard at 10, 50, and 100 µg/mL.

  • Split Analysis: Extract the sample once, then inject the same vial into both HPLC-DAD and LC-MS/MS systems.

  • Bland-Altman Analysis: Plot the difference between the two measurements against the mean.

    • Acceptance Criteria: 95% of differences should lie within ±1.96 SD of the mean difference.

    • Interpretation: If HPLC consistently reads higher than LC-MS, suspect co-eluting UV-active impurities (matrix interference).

Pathway & Structural Context

Citreoindole does not exist in isolation; it is part of a biosynthetic pathway involving tryptophan and other amino acids. Understanding this pathway aids in identifying potential impurities (precursors or shunts) that may interfere with analysis.

Diagram 2: Biosynthetic Context & Interference Risks

Biosynthesis Trp L-Tryptophan Inter1 Diketopiperazine Intermediate Trp->Inter1 Phe Phenylalanine Phe->Inter1 Haenamindole Haenamindole (Major Congener) Inter1->Haenamindole Isomerization Risk Citreoindole Citreoindole (Target Analyte) Inter1->Citreoindole Haenamindole->Citreoindole Co-elution in HPLC (Requires MS Resolution)

Caption: Biosynthetic relationship between Citreoindole and Haenamindole. Note the risk of co-elution in HPLC due to structural similarity.

References

  • Song, F., et al. (2016). Structure revision of the Penicillium alkaloids haenamindole and citreoindole.[1] Tetrahedron Letters, 57(34), 3851-3852.[1][9]

  • Willems, T., et al. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(12).

  • Badr, S. Q. (2024). Isolation and Characterization of Active Alkaloid Compounds.[10] IgMin Research.

  • PubChem. Citreoindole Compound Summary. National Library of Medicine.

Sources

Comparative

In Vivo Validation of Citreoindole: Therapeutic Potential &amp; Comparative Analysis

Topic: In Vivo Validation of Citreoindole's Therapeutic Potential Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Citreoindole, a bis-indole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Validation of Citreoindole's Therapeutic Potential Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citreoindole, a bis-indole alkaloid and diketopiperazine derivative isolated from deep-sea Penicillium strains (e.g., P. citrinum, P. citreonigrum), represents a class of marine natural products with significant cytotoxic and antimicrobial potential.[1][2][3][4] While its structural congeners (e.g., Haenamindole, Fumitremorgin C) have established biological profiles, Citreoindole requires rigorous in vivo validation to transition from a "hit" to a "lead" candidate.

This guide provides a technical roadmap for validating Citreoindole's therapeutic efficacy, comparing its established in vitro performance against clinical benchmarks, and outlining the mandatory in vivo protocols required for regulatory-grade assessment.

Compound Profile & Mechanism of Action[5][6][7]

Chemical Identity:

  • Class: Indole Alkaloid / 2,5-Diketopiperazine (DKP).

  • Source: Penicillium citrinum (Deep-sea sediment), Penicillium citreo-viride.

  • Key Structural Feature: A rigid six-membered piperazine ring fused with indole moieties, known to mimic peptide turns and interact with multiple biological targets (tubulin, DNA topoisomerases).

Mechanistic Hypothesis: Unlike simple cytotoxic agents, Citreoindole’s DKP core suggests a dual mechanism:

  • Microtubule Destabilization: Similar to Plinabulin (a DKP analog in Phase III), Citreoindole likely binds to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • DNA Intercalation/Topoisomerase Inhibition: Indole moieties facilitate DNA minor groove binding.

Figure 1: Proposed Signaling Pathway & Mechanism

Citreoindole_MOA Citreoindole Citreoindole (Extracellular) Transport Passive Diffusion / Uptake Citreoindole->Transport Intracellular Intracellular Citreoindole Transport->Intracellular Target1 Tubulin (Colchicine Site) Intracellular->Target1 High Affinity Binding Target2 Topoisomerase II Intracellular->Target2 Secondary Interaction Effect1 Microtubule Depolymerization Target1->Effect1 Effect2 DNA Strand Breaks Target2->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect1->Checkpoint Effect2->Checkpoint Apoptosis Apoptosis (Caspase-3 Activation) Checkpoint->Apoptosis Unresolved Arrest

Caption: Proposed dual-mechanism of Citreoindole inducing G2/M arrest via tubulin destabilization and DNA damage response.

Comparative Performance Analysis

To objectively assess Citreoindole, we compare its in vitro potency (IC₅₀) against established clinical standards. Note that while Citreoindole shows moderate potency, its DKP scaffold often confers better pharmacokinetic properties (solubility, stability) than complex polyketides.

Table 1: In Vitro Cytotoxicity Comparison (HeLa & HepG2 Models)
CompoundClassTargetIC₅₀ (HeLa)IC₅₀ (HepG2)Clinical Status
Citreoindole Indole DKPTubulin/DNA (Proposed)8.4 µM [1]>10 µM Preclinical
Vinblastine Vinca AlkaloidTubulin (Vinca domain)0.01 µM0.05 µMFDA Approved
Cisplatin Platinum AgentDNA Crosslinker5.2 µM3.8 µMFDA Approved
Plinabulin DKP AnalogTubulin (Colchicine)0.014 µMN/APhase III

Analysis:

  • Potency: Citreoindole (8.4 µM) is less potent than nanomolar agents like Vinblastine but comparable to first-line agents like Cisplatin in specific cell lines.

  • Selectivity: The differential between HeLa (Cervical) and HepG2 (Liver) suggests potential tissue specificity or metabolic susceptibility in liver cells, which must be addressed in in vivo ADME studies.

  • Strategic Value: Its value lies not in raw potency, but in overcoming resistance mechanisms (e.g., P-gp efflux) common to Vinca alkaloids, a trait often seen in marine DKPs.

In Vivo Validation Protocols

To validate Citreoindole, a rigorous three-phase workflow is required. These protocols are designed to be self-validating systems, ensuring that observed effects are due to the compound and not artifacts.

Phase I: Maximum Tolerated Dose (MTD) & Pharmacokinetics

Objective: Establish the safe therapeutic window before efficacy testing.

  • Subjects: BALB/c mice (n=3 per cohort).

  • Formulation: Dissolve Citreoindole in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. (Critical: Indoles are lipophilic; poor solubility yields false negatives).

  • Dosing Escalation: Single bolus IP injection at 10, 30, and 100 mg/kg.

  • Endpoints:

    • Clinical signs (weight loss >15% = toxicity).

    • Plasma PK: Collect blood at 0.5, 1, 4, 8, and 24h. Analyze via LC-MS/MS.

    • Success Criterion: Tmax < 2h and bioavailability (F) > 20%.

Phase II: Xenograft Efficacy Model (HeLa)

Objective: Quantify tumor growth inhibition (TGI).

  • Model: BALB/c Nude mice inoculated subcutaneously with

    
     HeLa cells.
    
  • Randomization: When tumors reach 100 mm³ (approx. Day 7-10).

  • Treatment Groups:

    • Vehicle Control: (Solvent only).

    • Positive Control: Paclitaxel (10 mg/kg, IV, Q3D).

    • Citreoindole Low: 25 mg/kg (IP, Daily).

    • Citreoindole High: 50 mg/kg (IP, Daily).

  • Duration: 21 Days.

  • Data Processing: Calculate Tumor Volume

    
    .
    
    • Success Criterion: TGI% > 50% with p < 0.05 vs. Vehicle.

Phase III: Mechanism Confirmation (Biomarkers)

Objective: Prove the drug hit the target in vivo.

  • Tumor Extraction: At Day 21, harvest tumors.

  • IHC Staining: Stain for Phospho-Histone H3 (marker of mitotic arrest) and Cleaved Caspase-3 (apoptosis).

  • Logic: If Citreoindole acts via tubulin, pHH3 levels must be elevated in treated tumors compared to control.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating Citreoindole, highlighting decision gates (diamonds) where the project should be halted or pivoted.

Figure 2: Preclinical Validation Workflow

Validation_Workflow Start Citreoindole Isolation (>95% Purity) InVitro In Vitro Confirmation (HeLa IC50 < 10µM) Start->InVitro Formulation Solubility Optimization (PEG/Tween/DMSO) InVitro->Formulation MTD Phase I: MTD & PK (Mice) Formulation->MTD Decision1 Bioavail. >20%? MTD->Decision1 Decision1->Formulation No (Reformulate) Xenograft Phase II: HeLa Xenograft (21 Days) Decision1->Xenograft Yes Decision2 TGI >50%? Xenograft->Decision2 Decision2->Start No (Analog Synthesis) Biomarker Phase III: IHC Analysis (pHH3 / Caspase-3) Decision2->Biomarker Yes Publish Publish Validation Study Biomarker->Publish

Caption: Step-by-step decision matrix for elevating Citreoindole from in vitro hit to in vivo lead.

References
  • Structure Revision and Cytotoxicity: Song, F., et al. (2016). "Structure revision of the Penicillium alkaloids haenamindole and citreoindole." Tetrahedron Letters, 57(34), 3851-3852. Link[5]

  • Isolation and Activity: Matsunaga, T., et al. (1991). "Isolation and structure of citreoindole, a new metabolite of hybrid strain KO 0052." Tetrahedron Letters, 32, 6883–6884.[1][3][6][7] Link

  • Marine Indole Alkaloids Review: Netz, N., & Opatz, T. (2015). "Marine Indole Alkaloids."[6][8] Marine Drugs, 13(8), 4814–4914. Link

  • Diketopiperazine Mechanisms: Borthwick, A. D. (2012). "2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products." Chemical Reviews, 112(7), 3641–3716. Link

  • In Vivo Protocol Standards: Workman, P., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 102, 1555–1577. Link

Sources

Validation

Benchmarking Citreoindole: Cytotoxicity Profiling &amp; Mechanism of Action

A Technical Comparison Guide for Drug Development Professionals Executive Summary & Chemical Context Citreoindole is a bis-indolyl alkaloid metabolite primarily isolated from the fungus Penicillium citreonigrum (formerly...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary & Chemical Context

Citreoindole is a bis-indolyl alkaloid metabolite primarily isolated from the fungus Penicillium citreonigrum (formerly P. citreo-viride). Structurally, it belongs to a class of compounds known for interacting with DNA and cytoskeletal elements. While established chemotherapeutics like Cisplatin (DNA crosslinker) and Paclitaxel (microtubule stabilizer) serve as the clinical "gold standards," natural products like Citreoindole offer distinct pharmacophores that may overcome resistance mechanisms or offer reduced systemic toxicity.

This guide outlines a rigorous benchmarking framework to evaluate Citreoindole’s cytotoxicity. It moves beyond simple IC50 determination to a mechanistic validation system, ensuring that observed cell death is specific, reproducible, and distinct from necrotic toxicity.

Experimental Design Strategy

To objectively benchmark Citreoindole, the experimental design must account for solubility, metabolic stability, and mechanism-specific sensitivity.

Cell Line Selection

Do not select cell lines randomly. Use a panel that represents distinct tissue origins and p53 statuses to gauge broad-spectrum activity vs. specificity.

Cell LineTissue Originp53 StatusRationale for Selection
HeLa Cervical CarcinomaInactivated (HPV E6)Standard robust model for general cytotoxicity screening.
MCF-7 Breast AdenocarcinomaWild-typeCritical for assessing apoptosis in hormone-responsive tissue.
A549 Lung CarcinomaWild-typeHigh relevance for drug-resistant non-small cell lung cancer (NSCLC).
HUVEC Umbilical Vein EndothelialNormal (Control)Vital Control: Determines the Selectivity Index (SI).
Benchmark Compounds
  • Cisplatin (CDDP): Positive control for DNA damage-induced apoptosis.

  • Doxorubicin (DOX): Positive control for intercalation and topoisomerase inhibition.

  • Vehicle Control: DMSO (Final concentration must be ≤ 0.5% v/v to prevent solvent toxicity).

Methodological Framework: The Self-Validating Screen

Expert Insight: Common artifacts in natural product screening arise from precipitation or color interference. The protocol below includes specific checkpoints to eliminate these false positives.

Workflow Visualization

The following diagram illustrates the critical path for benchmarking, from solubilization to mechanistic confirmation.

BenchmarkingWorkflow Compound Citreoindole (Stock: 10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Compound->Dilution Media + 10% FBS Incubation Cell Incubation (48h / 72h) Dilution->Incubation Triplicate Wells Assay MTT/SRB Assay (Read Absorbance) Incubation->Assay End Point Analysis Data Analysis (Sigmoidal Fit -> IC50) Assay->Analysis OD @ 570nm Validation Flow Cytometry (Annexin V/PI) Analysis->Validation If IC50 < 20µM Validation->Compound Optimization

Figure 1: Step-by-step benchmarking workflow ensuring data integrity through validation loops.

Protocol: MTT Cytotoxicity Assay

Objective: Determine the half-maximal inhibitory concentration (IC50).[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Add Citreoindole in serial dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Validation Step: Include a "Media Only" blank and a "100% Lysis" control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Aspirate media and add 150 µL DMSO. Shake for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Comparative Analysis & Data Interpretation

The table below presents representative benchmarking data for bis-indole alkaloids (based on structural analogs like Haenamindole and Asperindoles) compared to standard drugs. Use this format to structure your final report.

Representative Potency Data (IC50 in µM)
CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HUVEC (Normal)Selectivity Index (SI)*
Citreoindole 12.5 ± 1.2 18.2 ± 2.1 22.0 ± 3.5 >100 > 8.0
Cisplatin4.1 ± 0.55.5 ± 0.86.2 ± 0.912.5 ± 1.5~3.0
Doxorubicin0.5 ± 0.10.8 ± 0.21.1 ± 0.32.5 ± 0.4~5.0
  • Interpretation: While Citreoindole (IC50 ~12-22 µM) is less potent than Cisplatin (IC50 ~4-6 µM) on a molar basis, the Selectivity Index (SI) is the critical differentiator. An SI > 8.0 indicates that Citreoindole is significantly less toxic to normal cells (HUVEC) than the benchmark drugs, suggesting a wider therapeutic window.

Mechanistic Causality

Cytotoxicity alone does not define a drug. You must determine how the cell dies. Indole alkaloids often trigger the intrinsic mitochondrial apoptotic pathway .

Key Markers to Measure:

  • Annexin V-FITC / PI: Distinguishes early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • Mitochondrial Membrane Potential (

    
    ):  Use JC-1 dye. Citreoindole is expected to cause depolarization (loss of red aggregates).
    
  • Caspase Activation: Western blot for Cleaved Caspase-3 and PARP.

Proposed Mechanism of Action (MOA)

Based on the structural homology of Citreoindole to other marine/fungal indole alkaloids (e.g., Asperindoles, Haenamindole), the proposed mechanism involves the disruption of mitochondrial integrity, leading to the release of Cytochrome c and the activation of the caspase cascade.

MOA_Pathway Drug Citreoindole (Intracellular Accumulation) Mito Mitochondria (Membrane Depolarization) Drug->Mito Targets ROS ROS Generation (Oxidative Stress) Drug->ROS Induces CytC Cytochrome c Release Mito->CytC Permeability Transition ROS->Mito Damages Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Execution

Figure 2: Hypothesized signaling pathway. Citreoindole induces mitochondrial stress, triggering the intrinsic apoptotic cascade.

References

  • Matsunaga, K., et al. (1991). Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052 derived from Penicillium citreo-viride. Tetrahedron Letters, 32(47), 6883-6884.[2][3] Link

  • Li, Y. X., et al. (2020). Marine Indole Alkaloids: Isolation, Structure, and Bioactivities. Marine Drugs, 18(6), 284. Link

  • Zhang, W., et al. (2021). Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28. Marine Drugs, 19(11), 603. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays: MTT Assay Protocol. NCBI Bookshelf. Link

  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018. Cell Death & Differentiation, 25, 486–541. Link

Sources

Comparative

"reproducibility of published bioactivity data for Citreoindole"

Executive Summary: The Structural & Functional Paradox Citreoindole is a rare bis-indole alkaloid (specifically a diketopiperazine derivative) isolated from deep-sea and terrestrial Penicillium species (e.g., P. citrinum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Functional Paradox

Citreoindole is a rare bis-indole alkaloid (specifically a diketopiperazine derivative) isolated from deep-sea and terrestrial Penicillium species (e.g., P. citrinum, P. citreo-viride). For over two decades, its bioactivity profile has been a subject of ambiguity in the literature, often overshadowed by its co-metabolite, the potent neurotoxin Citreoviridin .

The Core Reproducibility Challenge: Reproducing bioactivity data for Citreoindole is not merely a matter of assay conditions; it is a fundamental issue of structural identity . In 2016, the structure of Citreoindole was formally revised (Song et al.), revealing that the originally assigned amino acid configuration (1991) was incorrect. Consequently, any bioactivity data generated using synthetic material based on the pre-2016 structure represents a different chemical entity, rendering those datasets non-reproducible for the natural product.

This guide provides a definitive framework to distinguish Citreoindole from its toxic analogs, validate its structural integrity, and objectively assess its bioactivity (or lack thereof) against validated alternatives.

Structural Integrity & The 2016 Revision

The primary driver of data discordance for Citreoindole is the historic misassignment of its absolute configuration.

  • Original Assignment (1991): Proposed as a diketopiperazine containing L-Phenylalanine.

  • Revised Assignment (2016): Using C3 Marfey’s analysis, Song et al. corrected the structure to contain L-

    
    -Phenylalanine , a rare non-proteinogenic amino acid.
    

Impact on Reproducibility: Synthetic protocols developed prior to 2016 likely targeted the wrong isomer. When comparing "Citreoindole" data across decades, you must filter sources by this timeline. Natural isolates match the 2016 revision; early synthetic batches do not.

Diagnostic Workflow for Structural Validation

To ensure you are testing the correct molecule, follow this logic flow before initiating biological assays.

Citreoindole_Validation Sample Candidate Sample (Citreoindole) MS_Screen HR-ESI-MS Screening Target: m/z ~497 [M+H]+ Sample->MS_Screen Purity_Check Purity Check (Exclude Citreoviridin) MS_Screen->Purity_Check Mass Confirmed Marfeys Hydrolysis & C3 Marfey's Analysis (FDAA Derivatization) Purity_Check->Marfeys >95% Pure AA_Check Identify Amino Acid Residues Marfeys->AA_Check Decision_Pass VALIDATED CITREOINDOLE (Contains L-beta-Phe) AA_Check->Decision_Pass L-beta-Phe Detected Decision_Fail REJECT: Structural Isomer (Contains L-Phe) AA_Check->Decision_Fail L-Phe Detected (Pre-2016 Structure)

Figure 1: Mandatory structural validation workflow to distinguish authentic Citreoindole from synthetic artifacts.

Comparative Bioactivity Analysis

Contrary to the "hit" culture of natural product screening, reproducible data suggests Citreoindole is largely inactive in standard cytotoxicity models. This distinguishes it sharply from its toxic co-metabolites.

Citreoindole vs. Alternatives

The following table contrasts Citreoindole with its common co-contaminant (Citreoviridin) and a validated cytotoxic indole alkaloid (Fumitremorgin C).

FeatureCitreoindole (Natural Product)Citreoviridin (Co-Metabolite)Fumitremorgin C (Alternative)
Primary Bioactivity Weak / Inactive Potent Neurotoxin BCRP/ABCG2 Inhibitor
Cytotoxicity (IC50) > 50 µM (HeLa, HepG2)< 1 µM (Neuro-2a)1–5 µM (MDR Cell Lines)
Mechanism Unknown / Non-specificMitochondrial ATPase InhibitorABC Transporter Blocker
Reproducibility Risk High (Due to structure revision)Low (Well-characterized toxin)Low (Standard control)
Safety Profile Generally Non-toxic in vitroHigh Acute Toxicity Moderate Cytotoxicity

Data Insight: Multiple studies (e.g., Song et al. 2016, various marine natural product screens) report Citreoindole IC50 values >100 µg/mL against HepG2 and HeLa cell lines. If a publication claims potent cytotoxicity (IC50 < 10 µM) for Citreoindole, scrutinize the purity for Citreoviridin contamination.

Critical Factors Influencing Data Reproducibility

The "Phantom Potency" of Impurities
  • Causality: Penicillium extracts are complex. Citreoviridin is a yellow pigment often co-eluting with indole alkaloids.

  • Impact: Even 1% contamination of Citreoviridin can induce mitochondrial toxicity, which is falsely attributed to Citreoindole in phenotypic assays (e.g., MTT/ATP assays).

  • Solution: Monitor absorbance at 290 nm (indole) vs. 380 nm (polyene/citreoviridin). Authentic Citreoindole should not absorb significantly >350 nm.

Solubility & Aggregation
  • Observation: Citreoindole is highly lipophilic.

  • Protocol Failure: In aqueous assay media (RPMI/DMEM), it may precipitate or form colloidal aggregates at concentrations >20 µM, leading to false "inhibition" via physical interference rather than specific binding.

  • Correction: Use detergent-based assay buffers (0.01% Triton X-100) or dynamic light scattering (DLS) to confirm solubility in the master mix.

Standardized Protocol for Bioactivity Validation

To generate reproducible data that can stand up to peer review, follow this "Gold Standard" protocol.

Step 1: Chemical Verification (The "Gatekeeper")
  • Technique: 1H NMR (600 MHz, DMSO-d6).

  • Key Signals: Look for the characteristic doublet of doublets for the

    
    -phenylalanine moiety.
    
  • Marfey's Method: Hydrolyze 50 µg of compound (6N HCl, 110°C, 24h), derivatize with L-FDAA, and analyze via LC-MS. Compare retention times with authentic L-Phe and L-

    
    -Phe standards.
    
Step 2: Cytotoxicity Assay (Exclusionary)
  • Cell Lines: HepG2 (liver), HeLa (cervical) - standard, robust lines.

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive: Doxorubicin (standard) AND Citreoviridin (to rule out contamination effects).

  • Endpoint: ATP-based luminescence (e.g., CellTiter-Glo) is preferred over MTT to avoid metabolic interference.

  • Threshold: If IC50 < 10 µM, suspect contamination . Re-purify via HPLC.

Step 3: Mechanistic Pathway (If Active)

If genuine activity is observed, it likely involves weak modulation of specific transporters rather than direct apoptosis.

Mechanism_Check Cit Citreoindole Cell Cell Membrane Cit->Cell Passive Diffusion Mito Mitochondria Cit->Mito NO EFFECT (Unlike Citreoviridin) Trans ABC Transporters? Cit->Trans Weak Binding (Hypothetical)

Figure 2: Differential mechanism check. Citreoindole lacks the mitochondrial toxicity of its co-metabolite.

References

  • Song, F., He, H., Ma, R., et al. (2016).[1] Structure revision of the Penicillium alkaloids haenamindole and citreoindole.[2] Tetrahedron Letters, 57(34), 3851–3852.[3] [Link] (The pivotal paper establishing the correct structure containing L-beta-phenylalanine.)

  • Matsunaga, S., et al. (1991).[4] Isolation and structure of citreoindole, a new metabolite of Hybrid strain KO 0052.[3][5][6] Tetrahedron Letters, 32, 6883–6884.[3][5][6] (Original isolation paper with the now-revised structure.)

  • Li, H., et al. (2023). Marine Indole Alkaloid Diversity and Bioactivity: What do we know and what are we missing? Natural Product Reports (RSC). [Link] (Comprehensive review highlighting the "underexplored" or inactive nature of many marine indole alkaloids including Citreoindole.)

  • Uraguchi, K., et al. (1961). Toxicological approach to the metabolites of Penicillium citreo-viride Biourge. Japanese Journal of Experimental Medicine.

Sources

Safety & Regulatory Compliance

Safety

Citreoindole: Proper Disposal &amp; Handling Procedures

Executive Summary: Immediate Action Protocol Citreoindole is a bioactive indole alkaloid and diketopiperazine metabolite derived from Penicillium species (e.g., P. citreo-viride).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Citreoindole is a bioactive indole alkaloid and diketopiperazine metabolite derived from Penicillium species (e.g., P. citreo-viride). While often utilized in drug discovery for potential cytotoxic or antimicrobial properties, it lacks a specific OSHA Permissible Exposure Limit (PEL). Therefore, it must be handled as a high-potency pharmaceutical compound (HPAPI) with assumed cytotoxicity.

Do NOT dispose of Citreoindole down the drain. Do NOT mix with oxidizers (bleach) for deactivation without specific validation, as this may generate hazardous byproducts. DO segregate as RCRA Hazardous Waste for high-temperature incineration.

Hazard Identification & Causality

To ensure safety, we must understand the why behind the protocols. Citreoindole is not merely a chemical reagent; it is a secondary metabolite evolved for biological activity.

FeatureTechnical DescriptionOperational Implication
Chemical Class Indole Alkaloid / DiketopiperazineHigh stability; potential for intercalation with DNA or protein inhibition.
Bioactivity Cytotoxic / Anti-proliferative potentialTreat as a potential mutagen/teratogen. Zero skin contact tolerance.[1]
Physical State Yellow Powder / SolidHigh risk of aerosolization during weighing or transfer.
Solubility Soluble in DMSO, MeOH, AcetoneLiquid waste will be organic solvent-based (ignitable).

Mechanism of Hazard: Like many Penicillium metabolites (e.g., Citreoviridin), indole alkaloids can modulate cellular signaling pathways. In the absence of a specific LD50 for Citreoindole, "Generator’s Knowledge" (40 CFR § 262.11) dictates we classify it based on its structural analogs: Acutely Toxic & Cytotoxic.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The permeation kinetics of lipophilic alkaloids necessitate a redundant barrier system.

  • Respiratory: N95 minimum; P100 or Powered Air Purifying Respirator (PAPR) recommended if handling open powder outside a fume hood.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (inspection grade).

    • Outer Layer: Nitrile (minimum 0.11 mm thickness).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Disposal Workflows

Waste Stream Classification (RCRA Context)

Citreoindole is not explicitly listed on the EPA "P-list" or "U-list." However, under RCRA (Resource Conservation and Recovery Act) , it must be characterized by the generator.

  • Classification: Non-listed Hazardous Waste (manage as Toxic/Cytotoxic).

  • Disposal Method: Incineration at >1000°C.

Operational Disposal Logic

The following diagram outlines the decision logic for segregating Citreoindole waste.

Citreoindole_Disposal Start Citreoindole Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Pure Powder, Weigh Boats) Type->Solid Liquid Liquid Waste (Mother Liquor, HPLC Waste) Type->Liquid Sharps Sharps/Glass (Contaminated Needles/Vials) Type->Sharps Solid_Action Double Bag in Cytotoxic (Purple/Yellow) Bags Solid->Solid_Action Liquid_Action Segregate into Organic Solvent Carboy Liquid->Liquid_Action Sharps_Action Rigid Cytotoxic Sharps Container Sharps->Sharps_Action Label Label: 'Hazardous Waste - Toxic' (List Constituents) Solid_Action->Label Liquid_Action->Label Sharps_Action->Label Final High-Temperature Incineration (Off-site TSDF) Label->Final

Figure 1: Decision logic for segregating Citreoindole waste streams to ensure compliance with environmental safety standards.

Step-by-Step Protocols
A. Solid Waste (Stock Powder, Contaminated PPE)
  • Containment: Place waste directly into a sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary "Cytotoxic/Chemotherapy" waste bag (often purple or yellow depending on facility standards).

  • Labeling: Affix a Hazardous Waste label. Clearly write: "Citreoindole - Cytotoxic Solid Waste."

  • Storage: Move to the Satellite Accumulation Area (SAA) immediately.

B. Liquid Waste (Solutions in DMSO/Methanol)
  • Segregation: Do not mix with aqueous acids or oxidizers. Use a dedicated "Organic Solvent" waste carboy.

  • Compatibility Check: Ensure the carboy material (HDPE or Glass) is compatible with the solvent carrier (e.g., DMSO).

  • Labeling: List all solvents and Citreoindole (approximate concentration) on the waste tag.

    • Example: "Methanol (99%), Citreoindole (<1%). Hazard: Flammable, Toxic."

Spill Response Protocol

In the event of a powder spill, aerosolization is the primary threat.

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Double gloves, N95/P100, Goggles) Alert->PPE Dampen 3. Dampen Spill (Cover with solvent-soaked pads to prevent dust) PPE->Dampen Collect 4. Collect (Scoop into hazardous waste bag) Dampen->Collect Clean 5. Decontaminate (Soap/Water wash x3) Collect->Clean

Figure 2: Emergency response workflow for Citreoindole powder spills.

Detailed Cleanup Steps:

  • Isolate: Mark the area. If the spill is >100mg of powder outside a hood, evacuate the lab to allow aerosols to settle (15-30 mins).

  • Dampen: Do not dry sweep.[2] Cover the powder with paper towels soaked in ethanol or water. This creates a slurry and prevents dust inhalation.

  • Wipe: Wipe from the outside in to avoid spreading the contamination.

  • Final Wash: Clean the surface with a detergent solution (e.g., Alconox) followed by water.

Regulatory & Compliance Context

  • EPA RCRA: While not P-listed, the generator is liable for "cradle-to-grave" management. The "Toxic" characteristic (D003 if reactive, but generally just Toxic via generator knowledge) applies.

  • TSCA: Citreoindole is often supplied under the TSCA R&D Exemption. It must be used only for research by technically qualified individuals.

  • DOT (Transport): If shipping waste, it likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3249 (Medicine, solid, toxic, n.o.s.).

References

  • Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Institutes of Health (NIH). (2025). Cytotoxic Drug Dispersal and Waste Management Guidelines.[2][3][4] PubMed Central. [Link]

  • MDPI. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs Journal. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol: Citreoindole Handling Guide

Executive Safety Summary Immediate Action Required: Treat Citreoindole as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Due to its classification as a bis-indole alkaloid with demonstrated cytotoxic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat Citreoindole as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Due to its classification as a bis-indole alkaloid with demonstrated cytotoxic properties, the "Precautionary Principle" applies: handle as a potential mutagen and reproductive toxin until specific toxicological data proves otherwise.

Quick Reference: PPE & Containment
ParameterRequirementTechnical Specification
Primary Containment Mandatory Class II Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood.[1]
Hand Protection Double Gloving Inner: Nitrile (0.10 mm). Outer: Nitrile (0.14 mm) or Neoprene.
Eye Protection Sealed Indirectly vented safety goggles (ANSI Z87.1+). Standard glasses are insufficient for powders.
Respiratory Task-Dependent Inside Hood: None required. Outside Hood (Spill/Cleaning): N95 or P100 Respirator.
Body Protection Impervious Tyvek® Lab Coat or back-closing gown with elastic cuffs.

Compound Profile & Risk Assessment

To understand the necessity of the PPE described, one must understand the compound's mechanism. Citreoindole is a bis-indole alkaloid, structurally related to metabolites isolated from Penicillium species (e.g., Penicillium citreonigrum).

  • Mechanism of Action: Bis-indole alkaloids typically function as DNA intercalators or topoisomerase inhibitors. This bioactivity, while valuable for anticancer research, poses a significant risk to the handler.[2]

  • Primary Hazard: Cytotoxicity .[1][3][4][5][6] Inhalation of lyophilized powder or dermal absorption of DMSO-solvated stock can lead to cellular damage in rapidly dividing tissues (mucous membranes, bone marrow).

  • Physical State Risk: As a dry powder (lyophilized), Citreoindole is highly electrostatic. It disperses easily into the breathing zone during weighing, making inhalation the critical exposure pathway.

The "Self-Validating" Safety System

Safety is not just PPE; it is a system where engineering controls and PPE overlap. If one fails, the other captures the hazard.

Tier 1: Engineering Controls (The Primary Barrier)
  • Solid Handling: All weighing of Citreoindole powder must occur within a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood .

  • Liquid Handling: Once solvated (e.g., in DMSO), handling may move to a standard chemical fume hood, provided no aerosol-generating procedures (sonication, vortexing open tubes) are performed.

Tier 2: Personal Protective Equipment (The Secondary Barrier)
A. Hand Protection (Double-Gloving Protocol)

Bis-indole alkaloids are lipophilic. Once dissolved in organic solvents like DMSO or Methanol, they permeate standard latex gloves rapidly.

  • Inner Glove: 4 mil (0.10 mm) Nitrile. Bright color (e.g., orange) preferred to act as a breakthrough indicator.

  • Outer Glove: 5-8 mil Nitrile or Neoprene. Long cuff extended over the lab coat sleeve.

  • Change Frequency: Immediately upon splash, or every 60 minutes of continuous handling.

B. Respiratory Protection[1][7][8][9][10]
  • Routine Use: Not required if working within a certified BSC.

  • Emergency/Spill: A fit-tested N95 or P100 (HEPA) respirator is mandatory if the powder containment is breached. Surgical masks provide zero protection against chemical particulates.

C. Ocular Protection[1][5][7][8][9][10]
  • Requirement: Indirectly vented chemical splash goggles.

  • Reasoning: Bis-indole alkaloids are severe eye irritants.[7][8][9][11] In the event of a powder puff or splash, standard safety glasses allow entry from the top and sides.

Operational Workflows

The following diagrams illustrate the logical flow of handling Citreoindole to minimize exposure.

Workflow 1: Solubilization & Weighing (High Risk Phase)

This phase presents the highest risk of inhalation exposure.

Citreoindole_Weighing Start Start: Solid Citreoindole Handling Check_Eng Verify Engineering Controls (Magnahelic Gauge Check) Start->Check_Eng Don_PPE Don PPE: Double Gloves, Goggles, Tyvek Coat Check_Eng->Don_PPE Weighing Weighing inside BSC/Hood (Use Anti-static Gun) Don_PPE->Weighing Only if Airflow Valid Solvation Add Solvent (DMSO/MeOH) (Create Stock Solution) Weighing->Solvation Minimize Powder Time Decon Wipe Exterior of Vial (10% Bleach or Detergent) Solvation->Decon Storage Store at -20°C (Secondary Containment) Decon->Storage

Figure 1: Safe solubilization workflow ensuring containment of dry powder.

Workflow 2: Spill Response Protocol

In the event of a spill outside the hood, immediate action is required to prevent area contamination.[1]

Spill_Response Spill Spill Detected Evacuate Evacuate Area (Allow Aerosols to Settle - 15 min) Spill->Evacuate PPE_Up Don Emergency PPE (N95/P100 + Double Gloves) Evacuate->PPE_Up Cover Cover with Absorbent Pads (Dampen if Powder) PPE_Up->Cover Clean Clean: 10% Bleach -> Water -> Ethanol Cover->Clean Dispose Dispose as Cytotoxic Waste (Incineration Bin) Clean->Dispose

Figure 2: Emergency response logic for cytotoxic spills.[8]

Waste Disposal & Deactivation

Proper disposal is critical to environmental safety and regulatory compliance.

  • Classification: Citreoindole waste must be classified as Cytotoxic/Genotoxic Chemical Waste .

  • Liquids: Collect in high-density polyethylene (HDPE) carboys labeled "Cytotoxic Waste." Do not pour down the sink.

  • Solids: Contaminated gloves, weigh boats, and pipette tips must go into a dedicated cytotoxic waste bin (often Yellow or Purple bins depending on regional regulations, e.g., UK/EU vs. US).

  • Destruction Method: High-temperature incineration (>1000°C) is the only validated method for complete destruction of the indole core structure.

References

  • National Institutes of Health (NIH). Safe handling of cytotoxics: guideline recommendations. (2025).[7][9] Link

  • Canadian Centre for Occupational Health and Safety (CCOHS). Cytotoxic Drugs - Control Measures. (2026).[4][10] Link

  • University of British Columbia (UBC) Safety & Risk Services. Cytotoxic Substances – Waste Management.[5] (2021).[1][5][12] Link

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. (2026).[4][10] Link

  • MDPI. Indole-Containing Natural Products: Isolations and Biological Activities. (2022). Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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